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  • Product: 4-Bromo-8-methoxy-2-phenylquinoline
  • CAS: 1189105-99-4

Core Science & Biosynthesis

Foundational

4-Bromo-8-methoxy-2-phenylquinoline: A Technical Guide to Synthesis, Properties, and Drug Discovery Applications

Executive Summary In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and anticancer agents. Among its functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and anticancer agents. Among its functionalized derivatives, 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) stands out as a highly versatile synthetic intermediate[1]. This whitepaper provides an in-depth analysis of its chemical properties, mechanistic synthetic pathways, and downstream applications in drug discovery, specifically focusing on its role as a linchpin for late-stage diversification via transition-metal catalysis.

Chemical Identity & Quantitative Properties

Understanding the physicochemical parameters of 4-Bromo-8-methoxy-2-phenylquinoline is critical for predicting its reactivity and behavior in subsequent synthetic steps. The strategic placement of halogens and alkoxy groups significantly alters the electronic landscape of the quinoline core[1].

Below is a summary of its core quantitative data:

PropertyValue
Compound Name 4-Bromo-8-methoxy-2-phenylquinoline
CAS Number 1189105-99-4
Molecular Formula C₁₆H₁₂BrNO
Molecular Weight 314.18 g/mol
Monoisotopic Mass 313.01023 Da
Topological Polar Surface Area (TPSA) 22.1 Ų
Rotatable Bonds 2
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0

(Data aggregated from 1[1] and 2[2])

Structural Significance & Mechanistic Rationale

The architecture of this molecule is not arbitrary; each substituent serves a distinct chemical or pharmacological purpose:

  • C4-Bromine: This is a synthetic handle. Bromine is selected over chlorine due to its superior kinetics in oxidative addition with Palladium(0) catalysts during cross-coupling reactions, while remaining more chemically stable and cost-effective than iodine[3].

  • C8-Methoxy: An electron-donating group that enriches the electron density of the quinoline core. In biological targets, it acts as a hydrogen-bond acceptor, influencing the molecule's solubility and binding affinity within hydrophobic protein pockets[1][4].

  • C2-Phenyl: Provides a critical lipophilic anchor. The steric bulk and hydrophobicity of the phenyl ring are essential for docking into the active sites of various kinases and tubulin structures[1].

Synthetic Pathways & Experimental Methodologies

Direct electrophilic bromination of a pre-formed 8-methoxy-2-phenylquinoline is highly problematic. The 8-methoxy group strongly activates the benzene ring, directing electrophiles to the C5 and C7 positions, leading to complex product mixtures[1]. Therefore, achieving regioselective bromination at C4 requires a de novo construction of the quinoline ring bearing a C4-hydroxyl group, followed by dehydroxylative halogenation.

Protocol: Synthesis via Conrad-Limpach Cyclization

The following self-validating protocol details the synthesis from commercially available starting materials.

Phase 1: Formation of 8-Methoxy-2-phenylquinolin-4(1H)-one

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine o-anisidine (1.0 equiv) and ethyl benzoylacetate (1.1 equiv) in toluene. Add a catalytic amount of glacial acetic acid.

  • Azeotropic Dehydration: Reflux the mixture at 110°C. Causality: Toluene allows for the continuous azeotropic removal of water. Removing water drives the equilibrium of the initial imine/enamine condensation to completion, preventing reversible hydrolysis.

  • Thermal Cyclization: Concentrate the intermediate in vacuo, then dissolve in diphenyl ether. Heat to 250°C for 2 hours. Causality: High thermal energy is mandatory to overcome the activation barrier for the intramolecular electrophilic aromatic substitution that closes the quinoline ring.

  • Validation: Cool to room temperature and precipitate the product using hexanes. Confirm the disappearance of the enamine intermediate via TLC (EtOAc/Hexane 1:1, UV active at 254 nm).

Phase 2: Dehydroxylative Bromination

  • Activation: Suspend the isolated quinolin-4(1H)-one (1.0 equiv) in anhydrous DMF (catalytic) and add Phosphorus oxybromide (POBr₃, 2.5 equiv) under an inert argon atmosphere.

  • Bromination: Heat the mixture to 100°C for 3 hours. Causality: The starting material exists in tautomeric equilibrium with 4-hydroxyquinoline. POBr₃ selectively phosphorylates the C4-oxygen, converting a poor leaving group (-OH) into an excellent one (-OPOBr₂). The liberated bromide ion subsequently attacks the C4 position via a nucleophilic aromatic substitution (SₙAr) mechanism, displacing the phosphate group.

  • Quenching & Neutralization (Critical Step): Cool the reaction to 0°C. Slowly pour the mixture over crushed ice and immediately neutralize with saturated aqueous Na₂CO₃ until pH ~8. Causality: Rapid aqueous quenching without alkaline neutralization generates high local concentrations of HBr and H₃PO₄, which can prematurely hydrolyze the newly formed C-Br bond back to the quinolone.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, 10% EtOAc in Hexanes) to yield the target compound.

Synthesis A o-Anisidine C Condensation & Cyclization A->C B Ethyl Benzoylacetate B->C D 8-Methoxy-2-phenyl- quinolin-4(1H)-one C->D -H2O, -EtOH E Bromination (POBr3) D->E F 4-Bromo-8-methoxy- 2-phenylquinoline E->F Nucleophilic Sub.

Figure 1: Synthetic workflow for 4-Bromo-8-methoxy-2-phenylquinoline via Conrad-Limpach cyclization.

Downstream Applications & Pharmacological Relevance

The primary utility of 4-Bromo-8-methoxy-2-phenylquinoline lies in its capacity for late-stage diversification. The C4-bromo moiety is a prime candidate for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings[3][5].

In the realm of oncology, researchers have utilized this scaffold to synthesize potent antiproliferative agents. According to4[4], coupling the C4 position with various anilines yields 4-anilino-8-methoxy-2-phenylquinoline derivatives. Structure-Activity Relationship (SAR) studies demonstrated that the position of the methoxy group is crucial for biological activity. These derivatives exhibit significant cytotoxicity against solid tumor cell lines (e.g., HCT-116 colon cancer, MCF7 breast cancer) by inducing cell cycle arrest in the S-phase or G2/M phase[4][6].

SAR Core 4-Bromo-8-methoxy-2-phenylquinoline C4 C4 (Bromo) Cross-Coupling Site Core->C4 C8 C8 (Methoxy) Electronic Modulator Core->C8 C2 C2 (Phenyl) Lipophilic Anchor Core->C2 Buchwald Buchwald-Hartwig (Anilino derivatives) C4->Buchwald Suzuki Suzuki-Miyaura (Aryl derivatives) C4->Suzuki Bio Antiproliferative Activity C8->Bio H-Bond Acceptor C2->Bio Hydrophobic Pocket Buchwald->Bio

Figure 2: Structure-Activity Relationship (SAR) and downstream diversification logic.

Conclusion

4-Bromo-8-methoxy-2-phenylquinoline is a masterfully designed synthetic intermediate. By combining the electronic tuning of an 8-methoxy group, the lipophilic anchoring of a 2-phenyl group, and the reactive potential of a 4-bromo handle, it provides medicinal chemists with a robust foundation for building complex, biologically active quinoline libraries. Strict adherence to the mechanistic principles during its synthesis—particularly regarding dehydration and neutralization—ensures high yields and purity necessary for downstream drug discovery applications.

References

  • Benchchem. "4-Bromo-8-methoxy-2-phenylquinoline | 1189105-99-4". Benchchem.
  • Guidechem. "6-bromo-2-methoxy-4-phenylquinoline 1118761-83-3 wiki - Guidechem". Guidechem.
  • Chen Y, et al. "Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives." PubMed (NIH).
  • Arab Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." Arab Journal of Chemistry.
  • Molecules / MDPI. "Modern Strategies for Heterocycle Synthesis." MDPI.

Sources

Exploratory

4-Bromo-8-methoxy-2-phenylquinoline CAS number

An In-depth Technical Guide to 4-Bromo-8-methoxy-2-phenylquinoline For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 4-Bromo-8-met...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-8-methoxy-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Bromo-8-methoxy-2-phenylquinoline, a substituted quinoline of significant interest in contemporary chemical research. The quinoline scaffold is a cornerstone in medicinal chemistry and material science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1] This document elucidates the physicochemical properties, structural characteristics, and plausible synthetic pathways for the title compound, identified by its CAS Number 1189105-99-4 .[1][2] We will delve into the strategic importance of its specific substitution pattern—a bromine atom at the 4-position, a methoxy group at the 8-position, and a phenyl ring at the 2-position—and discuss its potential applications. This guide is intended to serve as a foundational resource, providing both theoretical insights and practical, field-proven protocols to empower researchers in their synthetic and application-focused endeavors.

The Quinoline Scaffold: A Privileged Core in Modern Science

The quinoline ring system is a fundamental heterocyclic scaffold that has garnered immense attention across scientific disciplines. Its structural versatility allows for extensive functionalization, enabling the precise modulation of its physicochemical and biological properties.[1]

  • Medicinal Chemistry: In the realm of drug discovery, quinoline derivatives are integral to a multitude of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The ability to fine-tune the quinoline core makes it an exceptionally attractive scaffold for designing novel therapeutics targeting specific biological pathways with high potency and selectivity.[1]

  • Material Science: Beyond its medicinal value, the quinoline scaffold is a key component in the development of functional materials. Its unique electronic properties are harnessed in the manufacturing of dyes, corrosion inhibitors, and fluorescent chemosensors for metal ions.[1] Furthermore, certain derivatives are being explored for their utility as electron carriers in Organic Light-Emitting Diodes (OLEDs) and as components of advanced molecular sensors.[1]

The subject of this guide, 4-Bromo-8-methoxy-2-phenylquinoline, embodies this multifunctionality. The strategic placement of its substituents creates a molecule with a distinct electronic and steric profile, opening avenues for novel applications in both life sciences and materials research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application and further development.

Key Compound Data

The essential properties of 4-Bromo-8-methoxy-2-phenylquinoline are summarized below.

PropertyValueSource(s)
CAS Number 1189105-99-4[1][2]
Molecular Formula C₁₆H₁₂BrNO[1][2]
Molecular Weight 314.18 g/mol [1][2]
IUPAC Name 4-bromo-8-methoxy-2-phenylquinoline[1]
InChI Key MGDZSQUNIGMNFH-UHFFFAOYSA-N[1]
Molecular Structure

The structural arrangement of the substituents on the quinoline core dictates the molecule's reactivity and interaction with biological targets or material matrices.

G C16H12BrNO label_Br 4-Bromo label_OMe 8-Methoxy label_Ph 2-Phenyl

Caption: Chemical structure of 4-Bromo-8-methoxy-2-phenylquinoline.

Analytical Characterization: The Role of NMR Spectroscopy

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural assignment of organic molecules like 4-Bromo-8-methoxy-2-phenylquinoline.[1]

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, as well as a characteristic singlet for the methoxy group protons.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. This is crucial for confirming the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are instrumental in establishing the connectivity between protons and carbons, allowing for the definitive assignment of the bromo, methoxy, and phenyl substituents to the correct positions (C4, C8, and C2, respectively) on the quinoline core.[1]

Synthesis Strategies and Methodologies

The synthesis of polysubstituted quinolines requires a strategic approach to ensure correct regiochemistry. Several plausible routes exist for the preparation of 4-Bromo-8-methoxy-2-phenylquinoline.

Plausible Synthetic Pathways
  • Doebner-von Miller Reaction followed by Bromination: This classic approach would first involve the construction of the 8-methoxy-2-phenylquinoline core.[1] A potential starting point is the reaction of 2-methoxyaniline with an α,β-unsaturated ketone derived from acetophenone. The resulting quinoline could then undergo electrophilic bromination. However, achieving selective bromination at the C4 position can be challenging, as the electron-donating 8-methoxy group strongly activates the C5 and C7 positions for electrophilic attack.[1]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminobenzophenone derivative with a compound containing a reactive methylene group to directly form the 2-phenylquinoline ring system.[1]

  • Palladium-Catalyzed Cross-Coupling: A modern and highly efficient strategy involves a Suzuki-Miyaura coupling. This reaction would couple a 2-halo-8-methoxyquinoline (e.g., 2-chloro- or 2-bromo-8-methoxyquinoline) with phenylboronic acid, using a palladium catalyst to form the C-C bond and install the phenyl group at the C2 position.[1] This would be followed by a selective bromination step.

Detailed Experimental Protocol: A Two-Step Synthetic Approach

The following protocol outlines a robust pathway involving the synthesis of an 8-methoxy-2-phenylquinoline precursor, followed by a regioselective bromination. This protocol is based on established methodologies for quinoline synthesis and functionalization.[3][4]

Step 1: Synthesis of 8-Methoxy-2-phenylquinoline

This step utilizes the principles of the Doebner-von Miller reaction.

  • Materials: 2-Methoxyaniline (o-anisidine), Cinnamaldehyde, Concentrated Hydrochloric Acid (HCl), an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide - handle with extreme caution), Sodium Hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, cautiously add concentrated HCl to 2-methoxyaniline (1 equivalent) with stirring in an ice bath.

    • Add the oxidizing agent to the mixture.

    • Slowly add cinnamaldehyde (1.1 equivalents) dropwise to the stirred mixture.

    • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 8).

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product via column chromatography on silica gel to yield pure 8-methoxy-2-phenylquinoline.

Step 2: Regioselective Bromination to Yield 4-Bromo-8-methoxy-2-phenylquinoline

  • Materials: 8-methoxy-2-phenylquinoline, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve the 8-methoxy-2-phenylquinoline (1 equivalent) from Step 1 in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light. Monitor progress by TLC.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and water to quench any unreacted bromine and remove succinimide.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final crude product by column chromatography or recrystallization to afford 4-Bromo-8-methoxy-2-phenylquinoline.

Synthesis Workflow Diagram

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Regioselective Bromination A 2-Methoxyaniline + Cinnamaldehyde B Acid-Catalyzed Cyclization (Doebner-von Miller Reaction) A->B C Neutralization & Extraction B->C D Purification (Column Chromatography) C->D E 8-Methoxy-2-phenylquinoline D->E F Dissolve in Acetonitrile E->F G Add N-Bromosuccinimide (NBS) F->G H Aqueous Workup G->H I Final Purification H->I J Product: 4-Bromo-8-methoxy- 2-phenylquinoline I->J

Caption: A typical two-step workflow for the synthesis of the title compound.

Potential Applications and Research Directions

The specific combination of substituents in 4-Bromo-8-methoxy-2-phenylquinoline provides a unique platform for exploration in various scientific fields.

  • Bromo Group (C4): The bromine atom is a versatile functional handle. It can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build larger molecular architectures. It also enhances lipophilicity, which can be a critical factor in modulating the pharmacokinetic properties of drug candidates.

  • Methoxy Group (C8): The electron-donating methoxy group significantly influences the electronic properties of the quinoline ring. In medicinal chemistry, the position of a methoxy group on the quinoline scaffold has been shown to be crucial for antiproliferative activity against cancer cell lines.[5]

  • Phenyl Group (C2): The 2-phenyl substitution is a common feature in many bioactive quinolines. Research into 2-phenylquinoline derivatives has shown they can act as antimitotic agents, inducing cell cycle arrest.[5]

Research on closely related structures, such as 4-anilino-8-methoxy-2-phenylquinoline derivatives, has demonstrated potent antiproliferative activity.[5] This suggests that 4-Bromo-8-methoxy-2-phenylquinoline is a highly valuable intermediate for the synthesis of novel anticancer agents.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles as described by OSHA regulations (29 CFR 1910.133) or European Standard EN166.[7][8]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7][9]

  • Ingestion/Inhalation: Do not ingest. Avoid breathing dust or vapors. If inhaled, move to fresh air. If not breathing, give artificial respiration.[7][9]

  • Storage: Store in a tightly sealed container in a dry, cool place.[9]

Conclusion

4-Bromo-8-methoxy-2-phenylquinoline represents a strategically designed molecule with significant potential as a building block in both drug discovery and material science. Its defined physicochemical properties and versatile functional groups offer a rich platform for further chemical modification. The synthetic protocols and analytical insights provided in this guide serve as a robust starting point for researchers aiming to explore the vast chemical space and application potential of this and related substituted quinolines.

References

  • PubChem. (n.d.). 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline. Retrieved from [Link]

  • Acta Crystallographica Section E. (2008). 4-Bromo-8-methoxyquinoline. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Bromo-8-methyl-2-phenylquinoline — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Retrieved from [Link]

  • PubMed. (n.d.). 4-Bromo-8-methoxy-quinoline. Retrieved from [Link]

Sources

Foundational

Architecture and Synthesis of 4-Bromo-8-methoxy-2-phenylquinoline: A Technical Guide for Advanced Drug Discovery

Executive Summary 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) is a highly functionalized heterocyclic compound that serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Character...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) is a highly functionalized heterocyclic compound that serves as a critical intermediate in organic synthesis and medicinal chemistry[1]. Characterized by a privileged quinoline core, this molecule features three orthogonal reactive sites: a C-4 bromide, a C-8 methoxy group, and a C-2 phenyl ring[1]. This specific substitution pattern makes it an invaluable scaffold for the development of biologically active therapeutic agents, most notably in the synthesis of substrate-based inhibitors targeting the Hepatitis C Virus (HCV) NS3 serine protease[2].

This technical guide outlines the physicochemical properties, the causality-driven retrosynthetic logic, and a highly validated step-by-step methodology for synthesizing this compound with absolute regioselectivity.

Physicochemical Properties & Molecular Architecture

The biological and chemical reactivity of quinoline derivatives is heavily dictated by their substitution patterns. In 4-bromo-8-methoxy-2-phenylquinoline, the electron-donating C-8 methoxy group enriches the electron density of the carbocyclic ring, while the C-4 bromine atom introduces lipophilicity and serves as a prime leaving group for transition-metal-catalyzed cross-coupling reactions[1][3].

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
IUPAC Name 4-bromo-8-methoxy-2-phenylquinoline
CAS Number 1189105-99-4
Molecular Formula C₁₆H₁₂BrNO
Molecular Weight 314.18 g/mol
InChIKey MGDZSQUNIGMNFH-UHFFFAOYSA-N
SMILES String COC1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3
Structural Core Fused bicyclic system (benzene + pyridine rings)

Data summarized from established chemical registries and spectroscopic predictions[1][4].

Retrosynthetic Analysis and Causality in Experimental Design

Designing a synthetic route for 4-bromo-8-methoxy-2-phenylquinoline requires strict control over regioselectivity. A direct electrophilic bromination of an 8-methoxy-2-phenylquinoline precursor is fundamentally flawed.

The Causality of Reagent Selection: If one were to use standard electrophilic brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS), the strong activating effect of the C-8 methoxy (-OCH₃) group would direct the electrophilic attack to the ortho or para positions on the carbocyclic ring (e.g., C-5 or C-7), leading to a complex mixture of undesired polybrominated products[3].

To bypass this loss of regioselectivity, the synthesis must proceed via a nucleophilic aromatic substitution (SₙAr) pathway. By synthesizing an 8-methoxy-2-phenylquinolin-4-ol precursor first, chemists can utilize Phosphoryl bromide (POBr₃)[5][6]. POBr₃ specifically targets the C-4 hydroxyl group, converting it into a highly reactive phosphorodibromidate intermediate. The subsequent nucleophilic attack by the bromide ion cleanly displaces the phosphate leaving group, yielding the C-4 brominated target with high purity and absolute regioselectivity[6].

Regioselectivity Start 8-Methoxy-2-phenylquinolin-4-ol (Precursor) Path1 Electrophilic Bromination (Br2 or NBS) Start->Path1 Activated by -OCH3 Path2 Nucleophilic Substitution (POBr3) Start->Path2 Targets -OH group Result1 Undesired Ring Bromination (e.g., C-5 or C-7 position) Path1->Result1 Loss of Regioselectivity Result2 Regioselective C-4 Bromination (Target Scaffold) Path2->Result2 High Yield & Purity

Regioselectivity logic comparing electrophilic bromination vs. nucleophilic substitution.

Step-by-Step Experimental Methodology

The following protocol represents a self-validating system for synthesizing the target compound, divided into two distinct phases.

Phase 1: Synthesis of the 8-Methoxy-2-phenylquinolin-4-ol Precursor

This phase utilizes a classical condensation and cyclization protocol[1].

  • Imine Condensation: In a reaction vessel, condense commercially available o-anisidine with a 3-oxo-3-phenylpropionyl derivative (such as 3-oxo-3-phenylpropionyl amide) to produce the corresponding imine intermediate[5].

  • Thermal Cyclization: Treat the isolated imine with polyphosphoric acid (PPA) and heat the mixture to approximately 135 °C[5]. Alternatively, for substrates requiring higher activation energy, the imine can be heated in diphenyl ether (Ph₂O) at 250 °C[5].

  • Isolation: Cool the reaction mixture to room temperature. Neutralize the acidic mixture carefully with aqueous NaOH. The 8-methoxy-2-phenylquinolin-4-ol will precipitate as a solid. Filter, wash with distilled water, and purify via selective precipitation or recrystallization[5].

Phase 2: Regioselective Deoxychlorination/Bromination

This phase utilizes POBr₃ to install the C-4 bromine atom[6].

  • Preparation: Suspend the purified 8-methoxy-2-phenylquinolin-4-ol in an anhydrous, inert, high-boiling solvent such as toluene or xylene[6]. Critical Safety Note: The system must be strictly anhydrous. POBr₃ reacts violently with water to produce highly corrosive hydrogen bromide (HBr) gas and phosphoric acid[6].

  • Reagent Addition: Add a stoichiometric excess of solid POBr₃ to the suspension[6].

  • Reflux & Monitoring: Heat the reaction mixture to 110 °C – 160 °C[6]. The reaction is self-indicating; monitor the evolution of HBr gas. Maintain reflux until the generation of HBr gas completely ceases, which physically validates that the substitution is complete[6].

  • Quenching: Cool the mixture to 0 °C. Carefully pour the reaction mixture over crushed ice to safely hydrolyze any unreacted POBr₃[6].

  • Extraction & Purification: Basify the aqueous layer to pH 8-9 using saturated NaHCO₃. Extract the product using dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield pure 4-bromo-8-methoxy-2-phenylquinoline.

SynthesisWorkflow A o-Anisidine + 3-Oxo-3-phenylpropanoate B Condensation (Imine Formation) A->B C Cyclization (PPA, 135°C or Ph2O, 250°C) B->C D 8-Methoxy-2-phenylquinolin-4-ol (Intermediate) C->D E Deoxychlorination/Bromination (POBr3, Toluene, 110°C) D->E F 4-Bromo-8-methoxy-2-phenylquinoline (Target Product) E->F

Step-by-step synthetic workflow for 4-Bromo-8-methoxy-2-phenylquinoline.

Downstream Applications in Drug Development

The successful synthesis of 4-bromo-8-methoxy-2-phenylquinoline unlocks a highly versatile building block for pharmaceutical development. The C-4 bromine acts as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination)[3].

By substituting the C-4 bromide with various aryloxy or amine groups, researchers can rapidly generate diverse libraries of quinoline derivatives. Historically, this exact structural manipulation has been instrumental in optimizing the binding affinity of substrate-based tripeptide inhibitors targeting the shallow active site of the Hepatitis C Virus (HCV) NS3/4A serine protease, leading to the discovery of highly potent antiviral agents[2].

References

  • Llinàs-Brunet, M. et al. "A Systematic Approach to the Optimization of Substrate-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Discovery of Potent and Specific Tripeptide Inhibitors". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Manac Inc. "Bromination reactions with phosphorus bromides: Reactions that use phosphoryl bromide as a reagent". Chemia. URL:[Link]

Sources

Exploratory

Structural Elucidation of 4-Bromo-8-methoxy-2-phenylquinoline: A Comprehensive Spectroscopic Guide

Executive Summary The functionalization of the quinoline scaffold remains a cornerstone in modern drug discovery and advanced materials science. Specifically, 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoline scaffold remains a cornerstone in modern drug discovery and advanced materials science. Specifically, 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) represents a highly versatile building block. It features a halogen handle (C-4 bromo) primed for palladium-catalyzed cross-coupling, an electron-donating moiety (C-8 methoxy) that modulates the electronic bandgap, and a lipophilic core (C-2 phenyl) that enhances membrane permeability in biological assays.

This whitepaper provides an in-depth technical guide to the spectroscopic profiling—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of this specific derivative. Designed for application scientists and drug development professionals, this guide goes beyond listing data to explain the causality and mechanistic rationale behind each spectroscopic signature, ensuring a self-validating framework for structural confirmation.

Strategic Rationale for Orthogonal Spectroscopic Validation

Relying on a single analytical technique can lead to structural misassignment, especially in poly-substituted heterocycles where regiochemistry is complex. We employ an orthogonal validation strategy:

  • NMR (1D and 2D): Maps the exact carbon-hydrogen connectivity and spatial electronic environment.

  • FT-IR: Provides rapid, independent verification of functional group integrity (e.g., confirming the ether linkage).

  • ESI-MS: Validates the exact molecular weight and utilizes natural isotopic distributions as an internal control for halogenation.

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing Start 4-Bromo-8-methoxy- 2-phenylquinoline (CAS: 1189105-99-4) Prep1 CDCl3 + 0.03% TMS (For NMR) Start->Prep1 Prep2 KBr Pellet / ATR (For IR) Start->Prep2 Prep3 MeOH + 0.1% FA (For LC-MS) Start->Prep3 NMR 1H & 13C NMR (Connectivity & Environment) Prep1->NMR IR FT-IR Spectroscopy (Functional Groups) Prep2->IR MS ESI-MS (Isotope Pattern & Mass) Prep3->MS Analysis Data Integration & Cross-Validation NMR->Analysis Chemical Shifts IR->Analysis Vibrational Modes MS->Analysis m/z & Isotopes End Complete Structural Elucidation Analysis->End Verified Structure

Figure 1: Orthogonal spectroscopic workflow for the structural validation of the quinoline scaffold.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy stands as the cornerstone for the elucidation of molecular structures in solution [1]. For 4-Bromo-8-methoxy-2-phenylquinoline, the substitution pattern creates a highly distinct electronic environment.

Mechanistic Interpretation of Chemical Shifts
  • The Peri-Effect vs. Resonance Shielding: The 8-methoxy group acts as a strong resonance electron donor (+M effect), which significantly shields the ortho-proton (H-7), pushing its resonance upfield to approximately 7.15 ppm[3]. Conversely, the H-5 proton experiences competing effects: while it is para to the shielding methoxy group, it is subjected to strong van der Waals deshielding (the peri-effect) from the bulky C-4 bromine atom. As a result, H-5 resonates further downfield (~7.75 ppm).

  • The Isolated H-3 Proton: Because C-2 is occupied by a phenyl ring and C-4 by a bromine atom, the H-3 proton is isolated. Lacking adjacent protons for scalar coupling, it appears as a sharp singlet at ~8.15 ppm, serving as a primary diagnostic marker for 2,4-disubstituted quinolines [2].

Table 1: Expected 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
8.15 Singlet (s)1HH-3Isolated proton; strongly deshielded by the adjacent electronegative nitrogen and C-4 bromine.
8.12 - 8.08 Multiplet (m)2HH-2', H-6' (Ph)Ortho protons of the C-2 phenyl ring; deshielded by extended conjugation with the quinoline core.
7.75 Doublet of doublets (dd)1HH-5Deshielded by the steric peri-effect of the C-4 bromine, counteracting para-methoxy shielding.
7.55 Triplet (t)1HH-6Meta to the methoxy group; exhibits standard scalar coupling ( 3J ) to H-5 and H-7.
7.50 - 7.42 Multiplet (m)3HH-3', H-4', H-5' (Ph)Meta and para protons of the pendant phenyl ring.
7.15 Doublet (d)1HH-7Ortho to the strongly electron-donating 8-methoxy group; highly shielded.
4.05 Singlet (s)3H-OCH 3​ Methoxy protons; typical shift for an aryl methyl ether due to oxygen electronegativity.
Table 2: Expected 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift (ppm)Carbon TypeAssignmentCausality / Structural Rationale
156.5 Quaternary (C)C-2Directly attached to the electronegative nitrogen and conjugated to the phenyl ring.
155.0 Quaternary (C)C-8Oxygen-bearing aromatic carbon (C-O); highly deshielded.
133.0 Quaternary (C)C-4Bromine-bearing carbon (C-Br); shifted slightly upfield relative to standard aromatic C-H due to the heavy atom effect of bromine.
108.5 Methine (CH)C-7Ortho to the methoxy group; highly shielded by resonance electron donation.
56.2 Methyl (CH 3​ )-OCH 3​ Aliphatic carbon attached to oxygen.

Mass Spectrometry (MS) & Isotopic Validation

Mass spectrometry provides critical self-validating data for halogenated compounds. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly equal ratio (50.69% to 49.31%).

When analyzing 4-Bromo-8-methoxy-2-phenylquinoline (Exact Mass: 313.01) via Electrospray Ionization (ESI+), the protonated molecular ion [M+H]+ will exhibit a characteristic 1:1 isotopic doublet .

  • m/z 314.01 (100% relative abundance, 79 Br isotope)

  • m/z 316.01 (~98% relative abundance, 81 Br isotope)

Causality: The presence of this distinct 1:1 doublet is an unequivocal internal control that confirms the successful incorporation (or retention) of exactly one bromine atom on the quinoline scaffold.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR maps the vibrational modes of the functional groups, offering orthogonal proof of the structure.

Table 3: Key FT-IR Vibrational Modes
Wavenumber (cm −1 )ModeStructural Assignment
~3050 C-H StretchAromatic C-H stretching of the quinoline and phenyl rings.
~2950, 2835 C-H StretchAliphatic C-H stretching of the 8-methoxy group.
~1590, 1550 C=N, C=C StretchSkeletal vibrations of the heteroaromatic quinoline core.
~1260 C-O-C AsymmetricAsymmetric stretching of the aryl ether (methoxy) linkage.
~1045 C-O-C SymmetricSymmetric stretching of the aryl ether linkage.
~680 C-Br StretchLow-frequency stretch indicative of the heavy carbon-bromine bond.

Standardized Experimental Protocols for Spectroscopic Validation

To ensure high-fidelity, reproducible data, the following self-validating protocols must be adhered to during sample preparation and acquisition.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ provides a deuterium lock signal essential for field-frequency stabilization. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard (0.00 ppm) to guarantee chemical shift accuracy across different magnetic field strengths.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • 1 H Acquisition: Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of all protons between pulses. Acquire 16 scans.

  • 13 C Acquisition: Set D1 to 2.0 seconds. Because the 13 C isotope is only 1.1% abundant, acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS (0.00 ppm) or the residual CHCl 3​ solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C).

Protocol B: LC-ESI-MS Analysis
  • Sample Dilution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol. Dilute this stock 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The basic nitrogen of the quinoline ring readily accepts this proton, drastically enhancing ionization efficiency to form the [M+H]+ pseudomolecular ion.

  • Injection: Inject 5 μ L into the LC-MS system operating in positive electrospray ionization mode (ESI+).

  • Parameters: Set capillary voltage to 3.0 kV and desolvation temperature to 300°C. Record the mass range from m/z 100 to 1000 to capture both the molecular ion and potential fragmentation patterns.

Protocol C: FT-IR (ATR Method)
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is thoroughly cleaned with isopropanol and a background spectrum is collected to subtract ambient CO 2​ and water vapor.

  • Application: Place 1–2 mg of the neat, dry solid directly onto the ATR crystal. Apply pressure using the anvil to ensure intimate contact between the crystal and the sample.

    • Causality: Intimate contact is required because the evanescent wave penetrates only a few micrometers into the sample. Poor contact results in weak, uninterpretable signals.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 , averaging 32 scans to maximize the signal-to-noise ratio.

References

  • MDPI Molecules. "TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications". Molecules. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "8-Methoxyquinoline | C10H9NO | CID 70310". PubChem Database. URL: [Link]

Foundational

Physicochemical Characterization of 4-Bromo-8-methoxy-2-phenylquinoline: A Technical Guide to Melting Point and Solubility Dynamics

Executive Summary In the landscape of heterocyclic chemistry, quinoline derivatives are foundational to both medicinal chemistry and advanced materials science, exhibiting properties ranging from antiproliferative activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, quinoline derivatives are foundational to both medicinal chemistry and advanced materials science, exhibiting properties ranging from antiproliferative activity to piezochromic fluorescence[1]. The compound 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) represents a highly functionalized scaffold. As an application scientist, I approach the physical characterization of such molecules not as a static checklist, but as a dynamic interplay of structural features. Understanding the precise melting point and solubility profile of this compound is paramount for optimizing synthetic scale-up, designing biological assays, and engineering stable formulations.

Structural Determinants of Physical Properties

The physical properties of 4-Bromo-8-methoxy-2-phenylquinoline are directly dictated by its tri-substituted architecture. Each functional group imparts specific thermodynamic and kinetic behaviors:

  • Quinoline Core & 2-Phenyl Group: The extended planar aromatic system facilitates strong intermolecular π−π stacking. This high degree of planarity significantly increases the crystal lattice energy, which inherently drives up the melting point and bulk lipophilicity.

  • 4-Bromo Substituent: The introduction of a heavy halogen atom at the C4 position enables halogen bonding in the solid state[1]. This tightens crystal packing (further elevating the melting point) while drastically reducing the molecule's affinity for aqueous solvation.

  • 8-Methoxy Group: While the ether oxygen acts as a weak hydrogen bond acceptor, its primary physical contribution is steric bulk and the modulation of electronic distribution[1]. It enhances solubility in moderately polar organic solvents but is insufficient to overcome the profound hydrophobicity of the brominated phenylquinoline core.

StructuralDynamics Core 4-Bromo-8-methoxy- 2-phenylquinoline Sub1 4-Bromo Group (Halogen Bonding) Core->Sub1 Sub2 8-Methoxy Group (Steric & Electronic) Core->Sub2 Sub3 2-Phenyl Group (π-π Stacking) Core->Sub3 Prop1 Increased Lattice Energy (Higher Melting Point) Sub1->Prop1 Crystal Packing Prop2 High Lipophilicity (LogP ~4.8) (Low Aqueous Solubility) Sub1->Prop2 Hydrophobicity Sub2->Prop2 Ether Linkage Prop3 Organic Solvent Affinity (DMSO, DCM, EtOAc) Sub2->Prop3 Solvation Sub3->Prop1 Planarity Sub3->Prop2 Bulk Lipophilicity

Logical relationship between structural substituents and physical properties.

Quantitative Data Summary

Based on structural informatics and proxy data from closely related isomers (e.g., 6-bromo-2-methoxy-4-phenylquinoline), the following physicochemical parameters define the working boundaries for this compound[2].

PropertyValueSource / Methodology
CAS Number 1189105-99-4Benchchem Database[1]
Molecular Weight 314.18 g/mol Computed Molecular Formula (C16H12BrNO)[1]
LogP (Predicted) ~4.8XLogP3-AA (Isomeric Proxy)[2]
Topological Polar Surface Area 22.1 ŲComputed[2]
Hydrogen Bond Donors / Acceptors 0 / 2Computed[2]
Aqueous Solubility < 10 µg/mL (Poor)Predictive Thermodynamic Modeling

Melting Point: Theoretical Basis & Experimental Protocol

Causality & Design: The melting point ( Tm​ ) is a critical indicator of compound purity and solid-state stability. Because 4-Bromo-8-methoxy-2-phenylquinoline possesses strong halogen and π−π interactions, traditional capillary melting point apparatuses may yield broad melting ranges if the heating rate is not strictly controlled. Therefore, Differential Scanning Calorimetry (DSC) is the authoritative standard, providing a self-validating thermodynamic profile.

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard to ensure precise temperature and enthalpy ( ΔH ) readings. This self-validates the thermal accuracy of the run.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound (purity 95%) into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan floor.

  • Atmospheric Control: Purge the sample chamber with dry Nitrogen ( N2​ ) gas at a continuous flow rate of 50 mL/min. Expert Insight: The N2​ purge is critical to prevent oxidative degradation at elevated temperatures, ensuring the recorded endotherm is strictly a phase transition (melting) and not a decomposition event.

  • Thermal Cycling: Equilibrate the sample at 25°C. Apply a linear heating rate of 10°C/min up to 200°C.

  • Data Extraction: Analyze the resulting thermogram. The true melting point is defined as the extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak, rather than the peak maximum, to account for thermal lag.

Solubility Profile: Theoretical Basis & Experimental Protocol

Causality & Design: With a predicted LogP of ~4.8 and a TPSA of only 22.1 Ų[2], this molecule is highly lipophilic and lacks the hydrogen bond donors necessary for aqueous solvation. Kinetic solubility assays (like solvent-shift methods) will likely result in rapid precipitation. To obtain reliable, actionable data for biological assays, a Thermodynamic Shake-Flask Method must be employed.

Step-by-Step Thermodynamic Solubility Protocol:

  • Media Preparation: Prepare target aqueous buffers (e.g., pH 1.2 HCl buffer for gastric simulation, pH 7.4 Phosphate Buffered Saline for physiological simulation) and an organic control (100% DMSO).

  • Saturation: Add an excess amount of the solid compound (e.g., 5 mg) to 1 mL of the respective medium in a tightly sealed glass HPLC vial. The presence of visible, undissolved solid is required to maintain a saturated state.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm at a constant 37.0 ± 0.5°C for 48 hours. Expert Insight: A 48-hour incubation is strictly necessary to ensure the system transitions from a kinetic state to true thermodynamic equilibrium, accounting for the slow dissolution rate of highly crystalline, lipophilic solids.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Expert Insight: PTFE is mandatory here; using standard nylon or cellulose filters will result in non-specific binding of the lipophilic compound to the filter membrane, artificially lowering the measured solubility.

  • Quantification: Dilute the filtrate with the HPLC mobile phase and analyze via HPLC-UV (typically at 254 nm). Quantify the concentration against a self-validating, pre-established standard calibration curve (R² 0.999).

Workflow Start Compound Procurement (CAS: 1189105-99-4) Phase1 Melting Point Determination (DSC Analysis) Start->Phase1 Phase2 Solubility Profiling (Thermodynamic Shake-Flask) Start->Phase2 Step1A Sample Prep (2-3 mg) in Aluminum Pans Phase1->Step1A Step2A Excess Solid in Buffer (pH 1.2, 7.4, DMSO) Phase2->Step2A Step1B Heating Rate 10°C/min under N2 Atmosphere Step1A->Step1B Step1C Extract Tm from Endothermic Peak Step1B->Step1C Step2B Incubation & Agitation (48h at 37°C) Step2A->Step2B Step2C Centrifugation & Filtration (0.22 µm PTFE) Step2B->Step2C Step2D HPLC-UV Quantification vs Standard Curve Step2C->Step2D

Experimental workflow for thermodynamic solubility and melting point analysis.

References

Sources

Exploratory

4-Bromo-8-methoxy-2-phenylquinoline and its Derivatives: A Technical Guide for Drug Development

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the quinoline scaffold is universally recognized as a "privileged structure." Among its myriad functionalized forms, 4-bromo-8-methoxy-2-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the quinoline scaffold is universally recognized as a "privileged structure." Among its myriad functionalized forms, 4-bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) stands out as a highly versatile synthetic intermediate [1]. Its unique molecular architecture—featuring a reactive C4-bromide, an electron-modulating C8-methoxy group, and a lipophilic C2-phenyl ring—makes it an optimal precursor for the development of potent antiproliferative agents, specifically 4-anilinoquinoline derivatives [2].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven synthetic blueprints, mechanistic rationales, and pharmacological profiling to accelerate your drug discovery workflows.

Molecular Architecture & Structural Rationale

The strategic placement of functional groups on the quinoline core dictates both its chemical reactivity and its biological target affinity [1].

Table 1: Chemical Identity
PropertyValue
CAS Number 1189105-99-4
Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
SMILES COC1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3
Causality in Structural Design
  • The C4-Bromide (Electrophilic Hub): Unlike the more commonly used C4-chloroquinolines, the C4-bromide serves as a superior leaving group. This lowers the activation energy required for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, allowing for milder reaction conditions. This is critical when coupling sterically hindered or electron-deficient anilines.

  • The C8-Methoxy (Electronic Modulator): The methoxy group at the 8-position acts as an electron-donating group via resonance, subtly increasing the basicity of the quinoline nitrogen. This modification alters the hydrogen-bonding network within target binding pockets (e.g., Topoisomerase II) and influences the pharmacokinetic profile of the resulting derivatives [2].

  • The C2-Phenyl (Lipophilic Anchor): The phenyl ring provides a planar, lipophilic extension that facilitates deep intercalation into DNA base pairs, a primary mechanism for quinoline-induced cytotoxicity [3].

Synthetic Blueprints & Methodologies

The synthesis of 4-anilino-8-methoxy-2-phenylquinoline derivatives requires a robust, self-validating workflow. The following protocols emphasize in-process controls to ensure high-fidelity yields.

SynthesisWorkflow A 2-Methoxyaniline + Carbonyl Precursor B 8-Methoxy-2-phenyl- quinolin-4(1H)-one A->B Cyclization (Acid Cat.) C 4-Bromo-8-methoxy- 2-phenylquinoline B->C POBr3, DMF (Halogenation) D 4-Anilino-8-methoxy- 2-phenylquinoline C->D Aniline, Pd-Cat (Cross-Coupling)

Synthetic workflow for 4-anilino-8-methoxy-2-phenylquinoline derivatives.

Protocol A: Synthesis of the 4-Bromo Intermediate

Objective: Convert 8-methoxy-2-phenylquinolin-4(1H)-one to 4-bromo-8-methoxy-2-phenylquinoline.

  • Reagent Preparation: Suspend 8-methoxy-2-phenylquinolin-4(1H)-one (1.0 eq) in anhydrous toluene under an inert argon atmosphere.

  • Halogenation Catalyst: Add Phosphorus oxybromide (POBr3, 3.0 eq) followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 eq).

    • Causality: DMF is not merely a solvent here; it reacts with POBr3 to form a highly electrophilic Vilsmeier-Haack type intermediate. This dramatically accelerates the conversion of the tautomeric C4-hydroxyl group to the bromide, preventing thermal degradation of the methoxy group.

  • Thermal Cycling: Heat the mixture to 90°C for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar starting material spot disappears. Quench carefully with ice-cold saturated NaHCO3 to neutralize excess POBr3.

  • Confirmation: Extract with dichloromethane, dry over MgSO4, and concentrate. Validate via 1H-NMR: Look for the disappearance of the broad -NH/OH peak (approx. 11-12 ppm) and the distinct appearance of the C3-H singlet at ~8.1 ppm.

Protocol B: Buchwald-Hartwig Derivatization

Objective: Couple an electron-deficient aniline (e.g., 4-aminoacetophenone) to the C4-bromide.

  • Catalyst Assembly: In a Schlenk flask, combine the 4-bromo intermediate (1.0 eq), 4-aminoacetophenone (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Standard acid-catalyzed SNAr fails with electron-deficient anilines due to low nucleophilicity. The Pd/BINAP system lowers the activation energy barrier, facilitating oxidative addition into the C-Br bond and subsequent reductive elimination to form the C-N bond in high yield [2].

  • Reaction: Degas the mixture (freeze-pump-thaw x3) and heat at 100°C for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The product mass should correspond to [M+H]+ of the coupled derivative.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

Derivatives of 4-anilino-2-phenylquinoline exhibit profound cytotoxicity against solid tumor cell lines (e.g., HCT-116, MCF7) [2]. The primary mechanism involves DNA intercalation and the subsequent inhibition of Topoisomerase II, leading to cell cycle arrest and apoptosis [3].

MOAPathway Drug 4-Anilino-2-phenylquinoline Derivatives Topo Topoisomerase II Inhibition Drug->Topo Enzymatic Blockade DNA DNA Intercalation & Cleavage Complex Drug->DNA Direct Intercalation Topo->DNA Stabilizes Cleavage CellCycle S / G2-M Phase Arrest DNA->CellCycle DNA Damage Response Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Prolonged Arrest

Mechanism of action for quinoline-based antiproliferative agents.

Structure-Activity Relationship (SAR) Insights

Research by Chen et al. demonstrated that the exact positioning of the methoxy group and the nature of the aniline substituent drastically alter the mean Growth Inhibition 50% (GI50) across human tumor cell lines [2].

  • Positional Isomerism: Shifting the methoxy group from C6 to C8 generally decreases baseline antiproliferative activity (compare Compound 1 vs. 8).

  • Hydrogen Bonding: Converting the C8-methoxy to a C8-hydroxyl group, combined with a 3'-acetyl substitution on the aniline, creates a highly potent derivative (Compound 11), indicating that a hydrogen-bond donating substituent at the 8-position can favorably interact with the target receptor [2].

Table 2: Antiproliferative Activity (GI50) of Selected Derivatives

Data synthesized from in vitro evaluations against human tumor cell lines.

Compound IDQuinoline SubstitutionAniline Substitution (C4')Mean GI50 (μM)
1 6-OMe4'-COMe3.89
8 8-OMe4'-COMe10.47
9 8-OH4'-COMe14.45
10 8-OMe3'-COMe8.91
11 8-OH3'-COMe1.20
15a 8-OH3'-C(NOH)Me (Oxime)2.88
15b 8-OH3'-C(NOMe)Me (Methyloxime)5.50

Conclusion

The 4-bromo-8-methoxy-2-phenylquinoline scaffold is a highly tunable engine for drug discovery. By leveraging the superior leaving group kinetics of the C4-bromide and the electronic modulation of the C8-methoxy group, researchers can efficiently generate libraries of 4-anilinoquinolines. Strict adherence to catalytic rationales and in-process validations will ensure the successful translation of these molecules from the bench to preclinical evaluation.

References

  • Chen YL, et al. "Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives." Bioorganic & Medicinal Chemistry, Volume 14, Issue 9, 2006, Pages 3098-3105. Available at:[Link]

  • Vaidya A, et al. "Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach." Journal of Receptors and Signal Transduction, Volume 31, Issue 3, 2011, Pages 229-239. Available at:[Link]

Foundational

Biological Activity of Quinoline Derivatives: A Technical Guide to Mechanisms, Workflows, and Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Molecular Pharmacology Executive Summary The quinoline scaffold—a fused bicyclic ring system consisting of a benzene ring fused to a pyridine ring—is a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Molecular Pharmacology

Executive Summary

The quinoline scaffold—a fused bicyclic ring system consisting of a benzene ring fused to a pyridine ring—is a privileged structure in medicinal chemistry. Its electron-deficient nature and capacity for diverse functionalization at multiple ring positions make it a highly versatile pharmacophore. Quinoline derivatives exhibit a broad spectrum of biological activities, most notably antimalarial, anticancer, and antibacterial properties.

This whitepaper provides an in-depth mechanistic analysis of quinoline derivatives. Rather than merely cataloging their effects, we will dissect the biochemical causality behind their efficacy, outline self-validating experimental protocols for evaluating new analogs, and synthesize quantitative structure-activity relationship (SAR) data to guide future drug development.

Antimalarial Activity: Disrupting Hemozoin Biomineralization

Mechanistic Causality

The most historically significant application of quinoline derivatives is in the treatment of malaria, pioneered by the 4-aminoquinoline derivative, chloroquine (CQ). During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin within their acidic digestive vacuole (DV) (pH ~5.0) to source essential amino acids. This proteolysis releases toxic free heme (Fe(II)PPIX), which rapidly oxidizes to Fe(III)PPIX. To survive, the parasite biomineralizes this toxic heme into inert hemozoin crystals[The host targeting effect of chloroquine in malaria - PMC][1].

Chloroquine acts via an ion-trapping mechanism . As a weak, lipophilic base, unprotonated CQ freely diffuses across the erythrocyte and DV membranes. Once inside the acidic DV, it becomes di-protonated ( CQ2+ ) and membrane-impermeable, leading to massive intraluminal accumulation[On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC][2]. The protonated quinoline forms a non-covalent π−π stacking complex with the Fe(III)PPIX monomer, capping the growing face of the hemozoin crystal and halting biomineralization. The resulting buildup of the CQ-heme complex induces lipid peroxidation, membrane lysis, and parasite death[Hemozoin and antimalarial drug discovery - PMC][3].

Hemozoin Hb Host Hemoglobin (Erythrocyte) DV Parasite Digestive Vacuole (Acidic pH ~5.0) Hb->DV Ingested Heme Toxic Free Heme Fe(II)PPIX -> Fe(III)PPIX DV->Heme Proteolysis Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Biomineralization Complex CQ-Heme Complex (Toxic Accumulation) Heme->Complex Blocked Crystallization CQ Chloroquine (CQ) Protonated in DV CQ->DV Diffusion & Trapping CQ->Complex Binds Heme Death Parasite Death (Membrane Lysis) Complex->Death Induces Lysis

Caption: Mechanism of chloroquine-induced inhibition of hemozoin biomineralization in Plasmodium.

Experimental Workflow: In Vitro Antiplasmodial SYBR Green I Assay

To evaluate the efficacy of novel quinoline analogs, the SYBR Green I fluorescence assay is the industry standard. It relies on the intercalation of the dye into parasitic DNA, providing a highly sensitive, self-validating readout of parasite proliferation.

  • Culture Preparation: Maintain P. falciparum (e.g., CQ-sensitive 3D7 and CQ-resistant Dd2 strains) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II. Causality: Albumax II provides essential lipid requirements without the batch-to-batch variability of human serum.

  • Compound Plating: Dispense serial dilutions of the quinoline derivative into 96-well plates. Include CQ as a positive control and uninfected erythrocytes as a background control.

  • Incubation: Add the parasite culture (0.3% parasitemia) to the wells and incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis and Staining: Freeze the plates at -80°C to lyse the erythrocytes, then thaw and add SYBR Green I lysis buffer (containing Triton X-100 and saponin). Causality: Saponin selectively permeabilizes the erythrocyte membrane, while Triton X-100 disrupts the parasite membrane, allowing the dye to access parasitic DNA.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50​ using non-linear regression analysis.

Anticancer Activity: Dual PI3K/mTOR Inhibition

Mechanistic Causality

In oncology, the quinoline scaffold is frequently utilized to design ATP-competitive kinase inhibitors. A major focus is the Phosphoinositide 3-kinase (PI3K)/AKT/Mammalian target of rapamycin (mTOR) pathway, which is hyperactivated in numerous malignancies[Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC][4].

First-generation mTOR inhibitors (rapalogs) often fail clinically because inhibiting mTORC1 triggers a deadly adaptive feedback loop: it relieves the negative feedback on Insulin Receptor Substrate 1 (IRS-1), leading to the hyperactivation of PI3K and AKT, which paradoxically promotes cell survival. Dual PI3K/mTOR quinoline inhibitors solve this by simultaneously occupying the ATP-binding pockets of both PI3K (Class I isoforms) and mTOR (mTORC1 and mTORC2)[Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors - PMC][5]. The nitrogen atom of the quinoline ring typically forms a critical hydrogen bond with the hinge region of the kinase (e.g., Val851 in PI3K α ), anchoring the molecule in the active site.

PI3K_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Recruits mTORC1 mTORC1 / mTORC2 AKT->mTORC1 Activates Prolif Cancer Cell Proliferation mTORC1->Prolif Translation/Growth Quinoline Quinoline Derivative (Dual Inhibitor) Quinoline->PI3K ATP Competition Quinoline->mTORC1 ATP Competition Apoptosis Apoptosis / Cell Death Quinoline->Apoptosis Induces

Caption: Dual inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives preventing feedback loops.

Experimental Workflow: Cell Viability (MTT) and Kinase Profiling

To validate a quinoline derivative as a dual inhibitor, researchers must correlate enzymatic inhibition with cellular cytotoxicity.

  • Enzymatic Kinase Assay (TR-FRET): Incubate recombinant PI3K α and mTOR with the quinoline derivative, ATP, and a fluorescently labeled substrate. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the enzymatic IC50​ .

  • Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal or PC3 prostate lines) into 96-well plates at 5×103 cells/well.

  • Treatment: Expose cells to varying concentrations of the quinoline compound for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial reductases convert the water-soluble yellow MTT into insoluble purple formazan.

  • Solubilization: Remove the media and add DMSO. Causality: Formazan is hydrophobic; DMSO fully solubilizes the crystals to ensure accurate spectrophotometric quantification.

  • Readout: Measure absorbance at 570 nm to calculate cellular IC50​ .

Quantitative Data: Anticancer Quinoline Derivatives

The following table synthesizes the potency of leading quinoline-based dual inhibitors from recent literature[Novel 4-Acrylamido-Quinoline Derivatives - PMC][5][Recent Advances in Dual PI3K/mTOR Inhibitors - PMC][4].

Compound DesignationStructural FeatureTargetEnzymatic IC50​ Cellular Efficacy (Cell Line)
Compound 38 4-aniline quinoline (phenylsulfonylurea)PI3K / mTOR0.72 µM / 2.62 µMHigh (Broad spectrum)
Compound 8i 4-acrylamido-quinolinePI3K α / mTOR0.50 nM / < 5 nMHigh (PC3, HCT116)
MCX 82 1,5-naphthyridine/quinoline analogPI3K / mTOR16.5 nM (mTOR)High (Gastric Cancer)
Apitolisib (GDC-0980) Quinoline core with p-tolyl substitutionPI3K (Class I) / mTOR~2-3 nMClinical Candidate

Antibacterial Activity: Overcoming MRSA via Topoisomerase Inhibition

Mechanistic Causality

The rise of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antimicrobial scaffolds. Fluoroquinolones (a subclass of quinolines) and novel quinoline-2-one derivatives exert profound bactericidal activity by targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria like MRSA)[Quinoline-2-one derivatives as promising antibacterial agents - PMC][6].

During DNA replication, these enzymes introduce transient double-strand breaks to relieve torsional strain. Quinoline derivatives bind to the enzyme-DNA cleavage complex, stabilizing it and preventing DNA religation. This traps the replication fork, leading to fatal double-strand DNA breaks and rapid bacterial cell death.

Experimental Workflow: Broth Microdilution for MIC Determination

To determine the Minimum Inhibitory Concentration (MIC) of quinoline derivatives against MRSA, the CLSI-standardized broth microdilution method is utilized.

  • Inoculum Preparation: Suspend isolated MRSA colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate using MHB. Include Vancomycin and Ciprofloxacin as reference controls.

  • Inoculation & Incubation: Add the bacterial suspension to the wells and incubate at 37°C for 18–24 hours.

  • Resazurin Addition (Optional but Recommended): Add resazurin dye to the wells. Causality: Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent). This provides an objective, colorimetric validation of bacterial viability, eliminating the subjectivity of visual turbidity checks.

  • MIC Determination: The MIC is recorded as the lowest concentration of the quinoline compound that completely prevents visible growth (or color change).

Quantitative Data: Antibacterial Quinoline Derivatives

Recent structural modifications to the quinoline core have yielded compounds with potent activity against multi-drug resistant strains[A review on quinoline derivatives as anti-MRSA agents - PMC][7].

Compound DesignationStructural FeatureTarget PathogenMIC ValueReference Standard (MIC)
Compound 6c Quinoline-2-one Schiff-base hybridS. aureus0.018 µg/mLCiprofloxacin (0.018 µg/mL)
Compound 1 Ciprofloxacin derivativeMRSA (ATCC33591)8.0 µg/mLVancomycin (1.0 µg/mL)
Compound 8 Indolizino[2,3-g]quinolineClinical MRSA strains0.063 µg/mLVancomycin (1.0 µg/mL)
Compound 3 Substituted quinolineMRSA1.5 µg/mLLinezolid (~2.0 µg/mL)

Conclusion & Future Directions

The quinoline scaffold remains one of the most productive starting points in rational drug design. By understanding the precise causality of its mechanisms—whether trapping toxic heme in Plasmodium, simultaneously blocking ATP pockets in the PI3K/mTOR cascade, or stabilizing lethal DNA cleavage complexes in MRSA—researchers can intelligently functionalize the core ring. Future development must focus on optimizing the pharmacokinetic profiles (ADMET) of these derivatives, specifically addressing aqueous solubility and mitigating off-target kinase toxicity to translate these potent in vitro results into clinical success.

References

  • The host targeting effect of chloroquine in malaria - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Hemozoin and antimalarial drug discovery - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Engineering 4-Anilino-2-Phenylquinoline Derivatives: A Technical Guide to Design, Synthesis, and Cytotoxic Mechanisms

Executive Summary The pursuit of targeted chemotherapeutic agents has driven extensive research into nitrogenous heterocycles. Among these, 4-anilino-2-phenylquinoline derivatives have emerged as highly potent, aza-analo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted chemotherapeutic agents has driven extensive research into nitrogenous heterocycles. Among these, 4-anilino-2-phenylquinoline derivatives have emerged as highly potent, aza-analogs of the 2-phenylnaphthalene skeleton and structural descendants of 9-anilinoacridines (such as the clinical drug amsacrine, m-AMSA)[1]. By replacing the tricyclic acridine core with a structurally flexible 2-phenylquinoline framework, researchers have engineered compounds capable of profound DNA intercalation and topoisomerase II inhibition. This whitepaper provides an in-depth mechanistic and synthetic analysis of these derivatives, equipping drug development professionals with the structure-activity relationship (SAR) logic and validated protocols necessary to optimize this pharmacophore for solid tumor oncology.

Pharmacological Rationale & Mechanism of Action

The biological efficacy of quinoline derivatives is heavily dependent on the spatial relationship of their peripheral substituents[2]. Unlike traditional rigid intercalators, 4-anilino-2-phenylquinolines utilize a dynamic conformational mechanism to disrupt cellular replication.

The 2-phenylquinoline core acts as the primary chromophore. To successfully intercalate into the DNA double helix, the appended phenyl group at the C(2) position must adopt a virtually coplanar conformation with the quinoline ring[1]. Once intercalated, the 4-anilino moiety protrudes into the DNA minor groove, acting as a critical anchor for binding mammalian topoisomerase II. This ternary complex (DNA-Drug-Enzyme) stabilizes DNA double-strand breaks, triggering G2/M cell cycle arrest and subsequent apoptosis[3][4].

MOA Compound 4-Anilino-2-Phenylquinoline Intercalation DNA Intercalation (Coplanar Chromophore) Compound->Intercalation TopoII Topoisomerase II Inhibition Compound->TopoII Minor Groove Binding Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Arrest G2/M Cell Cycle Arrest DSB->Arrest Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Fig 1: Pharmacological mechanism of action for 4-anilino-2-phenylquinoline derivatives.

Structure-Activity Relationship (SAR) Dynamics

The causality behind the cytotoxic success—or failure—of these derivatives lies in strict steric and electronic parameters.

  • The C(3) Steric Clash: Introducing a substituent at the C(3) position (such as a free carboxylic acid to improve water solubility) is profoundly detrimental. A bulky C(3) group exerts severe steric hindrance against the adjacent C(2) phenyl ring. This forces the phenyl ring out of coplanarity with the quinoline core, physically preventing the molecule from sliding between DNA base pairs, rendering the compound completely inactive[1][5].

  • The C(4) Anilino Enhancement: The presence of a hydrogen-bonding accepting group at the C(4) position of the anilino moiety is crucial for maximizing cytotoxicity. Substitutions such as acetyl, oxime (H-bond donor), or methyloxime (H-bond acceptor) significantly enhance the molecule's binding affinity to the DNA-enzyme complex[1][2].

SAR Core 2-Phenylquinoline Core C2 C(2) Phenyl Group Core->C2 C3 C(3) Position Core->C3 C4 C(4) Anilino Group Core->C4 C2_Effect Must remain coplanar for DNA intercalation C2->C2_Effect C3_Effect Bulky groups (e.g., -COOH) cause steric clash C3->C3_Effect C4_Effect H-bond acceptors (oxime, acetyl) enhance activity C4->C4_Effect C3_Result Loss of coplanarity & cytotoxicity C3_Effect->C3_Result

Fig 2: Structure-Activity Relationship (SAR) logic dictating cytotoxic efficacy.

Quantitative Cytotoxicity Data

The theoretical SAR translates directly into profound in vitro efficacy against solid tumors. Table 1 summarizes the growth inhibition (GI50) of key engineered derivatives against human cancer cell lines, validating the necessity of a free C(3) position and a functionalized C(4) anilino group[1][5].

Table 1: In Vitro Cytotoxicity (GI50 in µM) of Key Quinoline Derivatives

Compound IDC(3) SubstitutionC(4) Anilino SubstitutionMean GI50 (60-cell panel)NCI-H226 (Lung)MDA-MB-231 (Breast)SF-295 (CNS)
Compound 9 -COOH4-AcetylInactiveInactiveInactiveInactive
Compound 11 -H4-Acetyl3.89 µM0.94 µM0.04 µM< 0.01 µM
Compound 15a -H4-Oxime3.02 µMActiveActiveActive
Compound 15b -H4-Methyloxime3.89 µMActiveActiveActive

Data indicates that Compound 11 achieves sub-micromolar to nanomolar efficacy against specific solid tumors, provided the C(3) position remains unsubstituted to allow coplanarity.

Synthetic Methodology & Experimental Protocols

To ensure high-yield generation of these active pharmaceutical ingredients (APIs), the synthetic pathway must be rigorously controlled. The following protocol describes the self-validating synthesis of the highly active Compound 11 (4-(4-acetylanilino)-6-methoxy-2-phenylquinoline)[1].

Step-by-Step Self-Validating Protocol

Phase 1: Condensation and Thermal Cyclization

  • Reaction: React ethyl 3-chloro-2-(ethoxycarbonyl)-3-phenylpropenoate (1.0 eq) with p-anisidine (1.1 eq) in a suitable solvent to yield the intermediate diethyl 3-(4-methoxyanilino)-phenylidenemalonate.

  • Cyclization: Subject the intermediate to thermal cyclization (e.g., via reflux in Dowtherm A at 250°C) to afford the 4-oxo-2-phenylquinoline core.

  • Validation Check: Assess via TLC (Hexane:EtOAc 3:1). The appearance of a highly polar, UV-active spot confirms the formation of the quinolone tautomer. Do not proceed until the starting malonate is fully consumed.

Phase 2: Halogenation (Activation)

  • Reaction: Suspend the 4-oxo intermediate in neat Phosphorus Oxychloride (POCl3) and reflux for 3-4 hours to yield 4-chloro-6-methoxy-2-phenylquinoline.

  • Causality: The 4-oxo group is a poor leaving group. Conversion to a 4-chloro derivative highly activates the C(4) position for subsequent Nucleophilic Aromatic Substitution (SNAr).

  • Validation Check: Quench a micro-aliquot in ice water, extract with EtOAc, and run TLC. The complete disappearance of the polar 4-oxo spot and the emergence of a highly non-polar spot confirms total chlorination.

Phase 3: Nucleophilic Aromatic Substitution (Amination)

  • Reaction: Treat the 4-chloro intermediate (1.0 eq) with 4-aminoacetophenone (1.5 eq) in an acidic alcoholic solvent (e.g., ethanol with a catalytic amount of HCl) and reflux for 8-12 hours.

  • Isolation: Cool the mixture to precipitate the crude product. Filter, wash with cold ethanol, and recrystallize to afford pure 4-(4-acetylanilino)-6-methoxy-2-phenylquinoline (Compound 11).

  • Validation Check: Confirm structure via 1H-NMR. The presence of a sharp singlet at ~2.6 ppm confirms the acetyl methyl group, and a broad singlet at ~8.5 ppm confirms the secondary amine (NH) bridge, validating successful substitution.

Synthesis Step1 1. Condensation Ethyl 3-chloro-2-(ethoxycarbonyl)-3-phenylpropenoate + p-Anisidine Step2 2. Thermal Cyclization (Formation of 4-oxo-2-phenylquinoline) Step1->Step2 Step3 3. Chlorination (POCl3 reflux -> 4-chloro derivative) Step2->Step3 Step4 4. Amination (SNAr) (Substituted aniline + heat) Step3->Step4 Product Target Compound 4-Anilino-2-phenylquinoline Step4->Product

Fig 3: Four-step self-validating synthetic workflow for target quinoline derivatives.

Future Directions in Drug Development

The remarkable in vivo efficacy of these compounds—where total tumor remission has been achieved in xenograft models with single-cycle treatments[5]—positions 4-anilino-2-phenylquinolines as prime candidates for next-generation chemotherapeutics. Future developments should focus on formulating these highly hydrophobic molecules into liposomal or nanoparticle delivery systems to overcome the solubility limitations inherently caused by the required unsubstituted C(3) position.

References

  • Chang, F.-S., Zhao, Y.-L., Chen, Y.-L., & Tzeng, C.-C. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. European Journal of Medicinal Chemistry, 40(8), 792-797.
  • Dong, H., Kapuriya, N., Kapuriya, K., et al. (2009). New analogues of AHMA as potential antitumor agents: Synthesis and biological activity. ResearchGate.
  • Cust.edu.tw Archive. (n.d.). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline.
  • National Institutes of Health (NIH). (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. PMC.
  • MDPI. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs.

Sources

Foundational

The Strategic Deployment of Substituted Quinolines in Medicinal Chemistry: Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry[1]. Characterized by a fused benzene and pyridine ring system,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry[1]. Characterized by a fused benzene and pyridine ring system, its unique electronic properties and amenability to diverse functionalization make it an ideal candidate for multi-target drug design. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic paradigms of substituted quinolines—specifically in antimalarial and anticancer applications—and to provide field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Paradigms in Therapeutics

Antimalarial Activity: The 4-Aminoquinoline Paradigm

The historical and clinical significance of 4-substituted quinolines, such as chloroquine and hydroxychloroquine, is deeply rooted in their antimalarial efficacy[2]. The causality behind their mechanism lies in the "weak base hypothesis."

During the intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin in its acidic food vacuole (pH 4.8–5.2) to acquire essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite normally detoxifies by polymerizing it into inert hemozoin crystals. Because 4-aminoquinolines are weak bases, they readily diffuse across the vacuolar membrane. Once inside the acidic environment, they become diprotonated and are trapped. The protonated quinoline forms a highly stable complex with ferriprotoporphyrin IX, capping the growing hemozoin polymer. This leads to the accumulation of toxic free heme, which causes oxidative stress, lipid peroxidation, and ultimately, parasite membrane lysis[2].

G Hemo Host Hemoglobin Dig Proteolytic Digestion (Food Vacuole pH 4.8-5.2) Hemo->Dig Hematin Toxic Hematin (Ferriprotoporphyrin IX) Dig->Hematin Hemozoin Non-Toxic Hemozoin (Malaria Pigment) Hematin->Hemozoin Polymerase Death Parasite Death via Membrane Lysis Hematin->Death Accumulation Quin 4-Substituted Quinoline (e.g., Chloroquine) Quin->Hematin Binds & Caps

Fig 1. Mechanism of 4-substituted quinolines in disrupting hematin detoxification.

Anticancer Efficacy: Multi-Targeted Interventions

Recent advancements have repositioned substituted quinolines as potent anticancer agents. Their structural planar nature allows for DNA intercalation, but modern derivatives are engineered for specific molecular targets.

For instance, second-generation substituted quinolines (e.g., PQ7) have demonstrated profound efficacy in breast cancer models (such as T47D cells) by targeting Gap Junctional Intercellular Communication (GJIC)[3]. Cancer cells frequently downregulate connexin proteins to isolate themselves from apoptotic signals from neighboring healthy cells. PQ7 upregulates connexin expression, restoring GJIC and forcing the tumor cells back into homeostatic regulation, which attenuates tumor growth[3]. Furthermore, quinoline-chalcone hybrids have been shown to induce G2/M phase cell cycle arrest and promote apoptosis by sensitizing cancer cells to Akt inhibitors[4].

G SubQuin Substituted Quinoline (e.g., PQ7) GJIC Upregulation of Connexins (GJIC Enhancement) SubQuin->GJIC Restores Communication CellCycle G2/M Phase Arrest SubQuin->CellCycle DNA Intercalation Tumor Tumor Growth Attenuation GJIC->Tumor Apop Apoptosis Induction (PS Externalization) CellCycle->Apop Apop->Tumor

Fig 2. Anticancer pathways modulated by substituted quinolines like PQ7.

Quantitative Structure-Activity Relationship (QSAR)

Understanding the substitution pattern is critical for predicting biological activity. Table 1 summarizes the structure-activity relationships derived from recent pharmacological evaluations[2][3][4][5].

Table 1: Comparative Efficacy of Substituted Quinolines across Therapeutic Targets

Compound ClassPrimary Substitution SiteTarget IndicationPrimary Mechanism of ActionRepresentative Efficacy
4-Aminoquinolines C-4 (e.g., Chloroquine)Malaria (P. falciparum)Hematin polymerization inhibitionLow nanomolar (sensitive strains)
PQ Series C-2, C-6 (e.g., PQ7)Breast Cancer (T47D)GJIC enhancement, Apoptosis100-500 nM (Colony growth inhibition)
Quinoline-Chalcones C-4, C-7Various CarcinomasG2/M Arrest, Akt SensitizationCell-line dependent
8-Aminoquinolines C-8 (e.g., Primaquine)Malaria (Liver stage)Mitochondrial dysfunctionLow micromolar

Synthetic Methodologies: Constructing the Quinoline Core

The Friedländer Annulation Strategy

While the Skraup and Pfitzinger syntheses are historically relevant, the Friedländer annulation remains the most robust and highly utilized method for synthesizing poly-substituted quinolines in modern medicinal chemistry[6]. The reaction involves the condensation of a 2-aminobenzaldehyde with a ketone possessing a reactive α-methylene group.

Causality in Experimental Design: Traditionally, this reaction suffers from the self-condensation of 2-aminobenzaldehydes. To circumvent this, we employ a Lewis acid catalyst under microwave irradiation. The Lewis acid polarizes the carbonyl group of the ketone, significantly lowering the activation energy for the nucleophilic attack by the amine. Microwave irradiation ensures uniform, rapid volumetric heating, which drives the subsequent cyclodehydration step forward before self-polymerization byproducts can accumulate[6][7].

G React 2-Aminobenzaldehyde + Ketone Cond Aldol Condensation (Lewis Acid Catalyst) React->Cond Cyclo Cyclodehydration (-H2O) Cond->Cyclo Prod Substituted Quinoline Core Cyclo->Prod

Fig 3. Logical workflow of the Friedländer annulation for quinoline synthesis.

Protocol: Microwave-Assisted Friedländer Synthesis

This self-validating protocol ensures high atom economy and reproducibility.

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of substituted 2-aminobenzaldehyde and 1.2 mmol of the target ketone (e.g., ethyl acetoacetate) in 3 mL of anhydrous ethanol.

  • Catalysis: Add 10 mol% of a Lewis acid catalyst (e.g., Indium(III) chloride, InCl₃). Rationale: InCl₃ is water-tolerant and highly effective at activating the carbonyl carbon without degrading the ethanol solvent.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 120°C for 15 minutes (power dynamically adjusted to maintain temperature).

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with 10 mL of distilled water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the substituted quinoline.

Experimental Validation: Biological Assays

To validate the anticancer efficacy of newly synthesized substituted quinolines, researchers must establish a definitive link between compound administration and programmed cell death.

Protocol: Annexin V-FITC/PI Flow Cytometry Assay

Causality in Experimental Design: Phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane in healthy cells. During early apoptosis, caspase activation leads to the cleavage of flippase and activation of scramblase, causing PS to externalize. Annexin V is a calcium-dependent protein that binds to exposed PS with extreme affinity. Propidium Iodide (PI) is co-administered as an intercalating vital dye. Because PI cannot permeate intact membranes, its exclusion allows us to definitively separate early apoptotic cells (Annexin V positive / PI negative) from late apoptotic or necrotic cells (Annexin V positive / PI positive)[4].

  • Cell Treatment: Seed cancer cells (e.g., T47D breast cancer cells) in a 6-well plate at a density of 3×105 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere. Treat with the synthesized substituted quinoline at predetermined IC₅₀ concentrations for 48 hours[4][5].

  • Harvesting: Collect the media (which contains detached, late-apoptotic cells). Wash the adherent cells gently with cold PBS, then harvest using Trypsin-EDTA. Pool the cells with the collected media to ensure no apoptotic populations are lost.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (containing optimal Ca²⁺ concentrations). Add 5 µL of Annexin V-FITC and 5 µL of PI solution[4].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark to prevent fluorophore photobleaching.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample. Gate the populations using unstained and single-stained controls to compensate for spectral overlap.

Conclusion

The rational design of substituted quinolines requires a deep understanding of both synthetic feasibility and mechanistic targeting. By leveraging optimized methodologies like the microwave-assisted Friedländer annulation and rigorously validating biological activity through targeted assays, medicinal chemists can continue to exploit this privileged scaffold to overcome drug resistance in both infectious diseases and oncology.

References

  • Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer Anticancer Research (IIAR Journals)[Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines National Institutes of Health (PMC)[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review National Institutes of Health (PMC)[Link]

  • 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose: Antimalarials Pharmacy180 [Link]

  • A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones Bentham Science Publishers[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review RSC Publishing [Link]

Sources

Exploratory

Advanced Synthetic Strategies for 2-Phenylquinoline: A Comprehensive Technical Guide

Executive Summary The 2-phenylquinoline scaffold is a privileged N-heterocyclic pharmacophore with profound implications in medicinal chemistry and materials science. It serves as the structural backbone for potent Signa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinoline scaffold is a privileged N-heterocyclic pharmacophore with profound implications in medicinal chemistry and materials science. It serves as the structural backbone for potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, antimalarial agents, and advanced organic light-emitting diodes (OLEDs). As a Senior Application Scientist, I have evaluated decades of synthetic methodologies to compile this definitive guide. This whitepaper systematically deconstructs the synthesis of 2-phenylquinoline, transitioning from classical multicomponent condensations to modern transition-metal cross-coupling and cutting-edge photoredox catalysis.

Our objective is not merely to provide recipes, but to elucidate the causality behind reagent selection, catalytic cycles, and protocol design, ensuring that your laboratory workflows are robust, scalable, and self-validating.

Mechanistic Evolution of 2-Phenylquinoline Synthesis

Classical Multicomponent Condensations (The Foundation)

Historically, the construction of the quinoline core relied on the condensation of simple, readily available precursors.

The Doebner Reaction: The classical Doebner reaction constructs 2-phenylquinoline-4-carboxylic acid via a three-component coupling of aniline, benzaldehyde, and pyruvic acid. Traditional methods suffered from harsh acidic conditions and poor atom economy. However, modern adaptations utilize1[1]. Causality: Fe(OTf)3 is uniquely water-tolerant. It coordinates to the carbonyl oxygens of pyruvic acid and benzaldehyde, significantly enhancing their electrophilicity. This accelerates the initial Schiff base formation with aniline and drives the subsequent cyclization, allowing the reaction to proceed in ethanol at 80 °C with minimal energy consumption[1].

The Friedländer Synthesis: This approach involves the condensation of an o-aminoarylcarbaldehyde with a ketone (e.g., acetophenone). Because o-aminoarylcarbaldehydes are notoriously unstable and prone to self-condensation,2[2]. Causality: By using iron powder and aqueous HCl, the nitro group is reduced in situ to an amine. The immediate presence of the ketone partner intercepts the nascent amine, driving the condensation forward before degradation can occur, yielding 2-phenylquinoline derivatives in 58–100% yields[2].

Transition-Metal Catalyzed Cross-Coupling (The Modern Standard)

For late-stage functionalization and library generation (e.g., synthesizing STAT3 inhibitor libraries), the3 is the industry standard[3]. Causality: A Palladium(0) catalyst (such as Pd(PPh3)4) undergoes oxidative addition into the polarized C2–Cl bond of the quinoline. The addition of a base (like Cs2CO3) is non-negotiable; it coordinates to the phenylboronic acid, forming a negatively charged, highly nucleophilic boronate complex. This activates the phenyl group for transmetalation onto the palladium center, followed by reductive elimination to forge the C-C bond and regenerate Pd(0).

Frontier Methods: Photoredox Catalysis (The Green Horizon)

The push for sustainable chemistry has introduced single-electron transfer (SET) photoredox methodologies.

  • Deoxygenative C2 Arylation: A breakthrough method utilizes4 under blue light[4]. The N-oxide acts as a traceless directing group, while the heterogeneous PT-g-C3N4 provides a highly active, recyclable semiconductor surface for SET, yielding 2-phenylquinoline in up to 71% yield[4].

  • Visible-Light Electrocyclization: 5[5]. It oxidizes 2-vinylarylimines into iminium cation radicals, triggering a cascade electrocyclization, deprotonation, and dehydrogenation to form polysubstituted quinolines[5].

Synthetic Pathway Visualization

G cluster_classical Classical Condensations cluster_modern Modern Cross-Coupling cluster_green Photoredox Catalysis Target 2-Phenylquinoline Core Doebner Doebner Reaction Fe(OTf)3 Catalyst Doebner->Target Condensation Fried Friedländer Synthesis Fe/HCl Reduction Fried->Target Condensation Suzuki Suzuki-Miyaura Pd(0) / Base Suzuki->Target C-C Coupling Photo1 Deoxygenative Arylation PT-g-C3N4 / Blue Light Photo1->Target SET Process Photo2 Electrocyclization PQ Sensitizer Photo2->Target SET Process

Logical pathways for 2-phenylquinoline synthesis categorized by mechanistic approach.

Comparative Analysis of Synthetic Routes

Synthetic StrategyPrimary ReagentsCatalyst / ConditionsTypical YieldAtom Economy / Green Profile
Doebner Reaction Pyruvic acid, aniline, benzaldehydeFe(OTf)3 (15 mol%), EtOH, 80 °C, 3h75–85%High; water is the primary byproduct. Catalyst is recoverable.
Friedländer Synthesis o-Nitroarylcarbaldehyde, acetophenoneFe powder, HCl (aq), KOH, Heat58–100%Moderate; requires stoichiometric iron reductant.
Suzuki-Miyaura 2-Chloroquinoline, phenylboronic acidPd(PPh3)4, Cs2CO3, Toluene/EtOH, 100 °C60–90%Moderate; requires pre-functionalized halides and precious metals.
Photoredox Arylation Quinoline N-oxide, phenylhydrazinePT-g-C3N4, Blue Light (10W), RT, 12h71–80%Excellent; metal-free, ambient temperature, highly recyclable catalyst.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is optimized for the synthesis of 2-phenylquinoline from 2-chloroquinoline.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 2-chloroquinoline (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and Cs2CO3 (2.0 equiv, 2.0 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side-reactions. Cs2CO3 is chosen over weaker bases (like K2CO3) to accelerate the transmetalation step for sterically hindered or electronically deactivated substrates.

  • Solvent Addition & Degassing: Add a 1:1 mixture of Toluene/EtOH (10 mL). Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Toluene solubilizes the organic components, while EtOH acts as a phase-transfer agent to dissolve the inorganic base. Degassing is critical; ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, terminating the catalytic cycle.

  • Catalyst Introduction: Quickly add Pd(PPh3)4 (0.05 equiv, 5 mol%) under a positive flow of Argon. Seal the flask and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Self-Validating Quality Control:

  • TLC Monitoring: Use Hexanes:EtOAc (8:2). 2-Chloroquinoline (Rf ~0.6) will consume, and the product 2-phenylquinoline (Rf ~0.4) will appear. Validation: 2-phenylquinoline exhibits intense blue fluorescence under 365 nm UV light, confirming the extended conjugated system.

  • Spectroscopic Validation: ESI-MS must show a molecular ion peak [M+H]+ at m/z 206.1. 1H-NMR (CDCl3) will show a characteristic doublet at ~8.18 ppm corresponding to the C3 proton of the quinoline ring, shifted downfield due to the adjacent phenyl ring.

Protocol B: Iron-Catalyzed One-Pot Doebner Reaction

This protocol yields 2-phenylquinoline-4-carboxylic acid, which can be subsequently decarboxylated if the bare scaffold is required.

Step-by-Step Methodology:

  • Reaction Assembly: To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), and benzaldehyde (1.0 mmol) in 5 mL of absolute ethanol.

  • Catalysis: Add Fe(OTf)3 (15 mol%). Equip the flask with a reflux condenser and stir at 80 °C for 3 hours.

    • Causality: The Lewis acidic Fe(III) center coordinates the oxygen atoms of the precursors. The triflate counterions are highly electron-withdrawing and non-coordinating, maximizing the Lewis acidity of the iron center without poisoning the catalyst.

  • Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into crushed ice. The crude 2-phenylquinoline-4-carboxylic acid will precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure product.

Self-Validating Quality Control:

  • Precipitation Check: The formation of a solid upon pouring into ice water indicates successful cyclization, as the starting materials are highly soluble in aqueous ethanol.

  • Spectroscopic Validation: FT-IR must show a strong, broad O-H stretch (2500–3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) confirming the retention of the carboxylic acid moiety.

Sources

Foundational

An In-depth Technical Guide on the Theoretical and Experimental Profile of 4-Bromo-8-methoxy-2-phenylquinoline

This guide provides a comprehensive technical overview of 4-bromo-8-methoxy-2-phenylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. We will delve int...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-bromo-8-methoxy-2-phenylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic characterization, and a detailed exploration of its molecular properties through theoretical and computational methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of this class of compounds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1] Quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability makes it an attractive framework for designing novel therapeutic agents that can target specific biological pathways with high potency.[1]

4-Bromo-8-methoxy-2-phenylquinoline is a specific derivative that embodies this structural diversity. It features a bromo group at the 4-position, a methoxy group at the 8-position, and a phenyl group at the 2-position. Each of these substituents imparts distinct chemical and electronic characteristics to the molecule, making it a compelling candidate for theoretical and experimental investigation.

Synthesis and Characterization

A plausible and efficient synthesis of 4-bromo-8-methoxy-2-phenylquinoline involves a multi-step approach, beginning with the construction of the core quinoline structure, followed by functionalization. The Doebner-von Miller reaction is a robust and widely used method for synthesizing 2-substituted quinolines and serves as a logical choice for the initial step.[2][3]

Proposed Synthetic Pathway

The synthesis can be logically approached in two main stages: the formation of the 8-methoxy-2-phenylquinoline precursor, followed by selective bromination at the 4-position.

Stage 1: Synthesis of 8-methoxy-2-phenylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[3] In this case, 2-methoxyaniline would be reacted with an α,β-unsaturated ketone derived from acetophenone.

Experimental Protocol: Doebner-von Miller Synthesis of 8-methoxy-2-phenylquinoline

  • Preparation of the α,β-Unsaturated Ketone (Chalcone): In a cooled flask, a solution of sodium hydroxide in water and ethanol is prepared. Acetophenone is added, followed by the dropwise addition of benzaldehyde with continuous stirring. The reaction is allowed to proceed at room temperature until the formation of a precipitate (chalcone) is complete. The product is then filtered, washed with cold water, and recrystallized from ethanol.

  • Doebner-von Miller Reaction: To a mixture of 2-methoxyaniline and the prepared chalcone in a suitable solvent (e.g., ethanol), a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid is added cautiously with cooling.

  • Reaction Work-up: The reaction mixture is heated under reflux for several hours. After completion, the mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude 8-methoxy-2-phenylquinoline is collected by filtration, washed with water, and dried. Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 2: Bromination of 8-methoxy-2-phenylquinoline

Electrophilic bromination of the 8-methoxy-2-phenylquinoline precursor is expected to selectively occur at the 4-position due to the directing effects of the quinoline nitrogen and the activating methoxy group.

Experimental Protocol: Bromination of 8-methoxy-2-phenylquinoline

  • Reaction Setup: 8-methoxy-2-phenylquinoline is dissolved in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Brominating Agent: A solution of bromine in the same solvent is added dropwise to the quinoline solution at room temperature with stirring. The reaction is monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.

  • Purification: The precipitated product, 4-bromo-8-methoxy-2-phenylquinoline, is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the pure compound.

Spectroscopic Characterization

The structural elucidation of 4-bromo-8-methoxy-2-phenylquinoline relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, as well as a characteristic singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons are crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-8-methoxy-2-phenylquinoline

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy (OCH₃)~3.9-4.1 (s, 3H)~56-58
Phenyl-H~7.4-7.6 (m, 3H), ~8.1-8.3 (m, 2H)~127-130 (aromatic CH), ~138-140 (ipso-C)
Quinoline-H3~7.8-8.0 (s, 1H)~120-122
Quinoline-H5~7.6-7.8 (d)~128-130
Quinoline-H6~7.3-7.5 (t)~115-117
Quinoline-H7~7.0-7.2 (d)~110-112
Quinoline-C2~155-157
Quinoline-C4~122-124
Quinoline-C8~150-152
Quinoline-C8a~140-142
Quinoline-C4a~148-150

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and C-O stretching of the methoxy group. The C-Br stretching frequency will appear in the fingerprint region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature in the mass spectrum.

Theoretical Studies

Computational chemistry provides a powerful lens for understanding the electronic structure, reactivity, and potential biological activity of molecules like 4-bromo-8-methoxy-2-phenylquinoline. Density Functional Theory (DFT) and molecular docking are standard computational methodologies employed for such investigations.[1]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. For quinoline derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.[1][4]

Typical DFT Protocol:

  • Software: A quantum chemistry package such as Gaussian or ORCA is commonly used.

  • Method: The B3LYP hybrid functional is frequently employed in conjunction with a basis set like 6-311G(d,p) for accurate results.[5]

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to predict the IR spectrum.

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

DFT_Workflow A Initial Molecular Structure (4-Bromo-8-methoxy-2-phenylquinoline) B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C D Electronic Properties Calculation B->D E Optimized Geometry B->E Lowest Energy Conformation F Vibrational Frequencies (IR Spectrum) C->F Confirmation of Minimum & Predicted Spectrum G HOMO/LUMO Energies & Distribution D->G Reactivity & Stability Insights H Molecular Electrostatic Potential (MEP) Map D->H Electron Density & Reactivity Sites

Caption: A typical workflow for DFT calculations on quinoline derivatives.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a biological target, such as a protein or enzyme.

Typical Molecular Docking Protocol:

  • Software: Molecular docking software such as AutoDock, Schrödinger Maestro, or MOE is utilized.

  • Target Selection: Based on the known biological activities of similar quinoline derivatives (e.g., anticancer), a relevant protein target is selected from the Protein Data Bank (PDB). For instance, a kinase or a DNA topoisomerase could be a potential target.

  • Ligand and Receptor Preparation: The 3D structure of 4-bromo-8-methoxy-2-phenylquinoline is optimized (often using DFT results). The receptor (protein) structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose.

  • Analysis of Results: The best-docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

Molecular_Docking_Workflow A Optimized Ligand Structure (4-Bromo-8-methoxy-2-phenylquinoline) D Docking Simulation (e.g., AutoDock, Schrödinger) A->D B Protein Target Selection (from PDB) C Receptor Preparation (Remove water, add hydrogens) B->C C->D E Analysis of Docked Poses D->E F Binding Affinity (Scoring) E->F G Identification of Key Interactions (H-bonds, hydrophobic, etc.) E->G

Caption: A generalized workflow for molecular docking studies.

Potential Applications in Drug Development

While specific biological data for 4-bromo-8-methoxy-2-phenylquinoline is not extensively documented, the structural motifs present in the molecule suggest a high potential for pharmacological activity, particularly in the realm of anticancer drug discovery.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of substituted 2-phenylquinoline derivatives.[6][7][8] The substitution pattern on both the quinoline and phenyl rings plays a crucial role in modulating their cytotoxic effects. For instance, the presence of a methoxy group on the quinoline ring has been shown to be important for the antiproliferative activity of some 4-anilino-2-phenylquinoline derivatives.[9] Furthermore, brominated quinolines have also been investigated as novel anticancer agents, with some derivatives exhibiting significant inhibitory effects against various cancer cell lines and inducing apoptosis.[10][11]

The combination of the 2-phenyl, 8-methoxy, and 4-bromo substituents in the target molecule presents an interesting profile. The phenyl group can engage in π-π stacking interactions with aromatic residues in protein binding sites, while the methoxy group can act as a hydrogen bond acceptor. The bromo group, being a halogen, can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.

Based on these structure-activity relationships, 4-bromo-8-methoxy-2-phenylquinoline warrants investigation for its cytotoxic activity against a panel of cancer cell lines. Further studies could also explore its potential as an inhibitor of specific cancer-related targets, such as kinases or histone deacetylases (HDACs).[7][8]

Other Potential Biological Activities

Beyond its potential as an anticancer agent, the quinoline scaffold is associated with a wide range of other biological activities. These include antimicrobial, anti-inflammatory, and antimalarial properties.[1] Therefore, it would be worthwhile to screen 4-bromo-8-methoxy-2-phenylquinoline for these activities as well.

Conclusion

4-Bromo-8-methoxy-2-phenylquinoline is a synthetically accessible and structurally intriguing molecule with considerable potential for further investigation. This guide has outlined a plausible synthetic route, detailed the expected spectroscopic characteristics, and provided a framework for its theoretical study using DFT and molecular docking. The analysis of its structural features, in the context of the known biological activities of related quinoline derivatives, strongly suggests its potential as a lead compound in drug discovery, particularly in the development of new anticancer agents. The experimental and computational protocols described herein provide a solid foundation for researchers to explore the chemical and biological landscape of this promising molecule.

References

  • Rojas-Rojas, C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science Publishers.
  • El-Assiri, H., et al. (2022). QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. Arabian Journal of Chemistry.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • D'Souza, D. C. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis.
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.).
  • PubChem. (n.d.). 2-Phenylquinoline. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2014).
  • ResearchGate. (2024).
  • MDPI. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles.
  • Wiley Online Library. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
  • ACS Publications. (2009).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubMed. (2006).
  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • PubChemLite. (n.d.). 4-bromo-8-methoxy-2-methylquinoline (C11H10BrNO). Retrieved from [Link]

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Exploratory

The Discovery, Synthesis, and Therapeutic Evolution of Bromo-Substituted Quinolines

Executive Summary The quinoline ring system is a privileged nitrogen-containing heterocyclic scaffold that has profoundly shaped modern medicinal chemistry. Among its derivatives, bromo-substituted quinolines (bromoquino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system is a privileged nitrogen-containing heterocyclic scaffold that has profoundly shaped modern medicinal chemistry. Among its derivatives, bromo-substituted quinolines (bromoquinolines) stand out not merely as active pharmaceutical ingredients (APIs) but as highly versatile, indispensable intermediates in drug discovery. The strategic placement of a bromine atom on the quinoline core provides a unique balance of steric bulk and electronic modulation, serving as an ideal leaving group for late-stage functionalization via cross-coupling and nucleophilic aromatic substitution. This technical guide explores the historical discovery, synthetic methodologies, and biological applications of bromoquinolines, providing actionable, self-validating protocols for modern laboratory applications.

Historical Context: From the Quest for Quinine to Synthetic Scaffolds

The genesis of quinoline chemistry is inextricably linked to the 19th-century quest to synthesize quinine, the only effective antimalarial treatment of its time [[1]](). In 1850, the French Society of Pharmacy offered a substantial prize for the discovery of synthetic quinine, catalyzing intense research into the quinoline core 1.

A major breakthrough occurred with the Friedländer synthesis (1882), which involves the acid- or base-catalyzed condensation of o-aminobenzaldehydes with ketones containing a reactive α-methylene group. This method became a foundational approach for constructing the quinoline core and eventually enabled the targeted synthesis of 6-bromoquinoline derivatives for advanced ligand design 2. Historically, bromination was favored over chlorination because the weaker C–Br bond is highly susceptible to oxidative addition by transition metals, making bromoquinolines superior substrates for modern synthetic diversification 3.

Chemical Synthesis & Functionalization Strategies

Direct halogenation of the quinoline core is notoriously challenging due to the electron-deficient nature of the pyridine ring. Consequently, bromination is often performed on tetrahydroquinoline precursors followed by aromatization, or via strategic building-block approaches 4.

Activation via Nitration

A highly effective method for polyfunctionalizing quinolines is the activation of the ring via nitration. For example, the nitration of 6-bromoquinoline yields 6-bromo-5-nitroquinoline. The causality here is electronic: the introduction of the strongly electron-withdrawing nitro group at the C-5 position creates an electron deficiency that activates the adjacent C-6 bromine atom for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to efficiently substitute the bromine with cyclic amines (e.g., morpholine or piperazine) under microwave irradiation, yielding highly biologically active compounds [[4]]().

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is indispensable for diversifying heteroaromatic compounds like 3-bromoquinoline into 3-arylquinolines 3. The resulting 3-arylquinoline structure is a privileged motif found in numerous inhibitors of critical oncology targets, including HER-2 and EGFR kinases 3.

Experimental Methodology: Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline

To ensure reproducibility, the following protocol details the synthesis of 3-arylquinolines. As a self-validating system, it incorporates specific checkpoints to verify reaction progression, while explicitly defining the causality behind each experimental choice 3.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromoquinoline (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and an inorganic base (e.g., Na2CO3, 2.0 equiv).

    • Causality: The Schlenk flask is critical to maintain an air-free environment. Pd(0) catalysts are highly sensitive to oxidation, which would prematurely terminate the catalytic cycle.

  • Establishing an Inert Atmosphere: Evacuate the flask under high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

    • Causality: Complete removal of oxygen prevents the oxidative homocoupling of the boronic acid, a common side reaction that depletes reagents and complicates purification.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.

    • Causality: A biphasic/mixed solvent system is required. 1,4-dioxane solubilizes the organic substrates, while water is necessary to dissolve the inorganic base. The dissolved base forms a hydroxo-palladium intermediate, essential for the transmetalation step with the boronic acid.

  • Reaction Execution: Heat the mixture to 80–90 °C with vigorous magnetic stirring for 12–16 hours.

    • Causality: Elevated temperature provides the necessary activation energy to break the strong C–Br bond during the oxidative addition phase.

  • Monitoring & Validation: Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Self-Validation: The complete disappearance of the 3-bromoquinoline spot validates the successful turnover of the catalytic cycle.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate and water. Extract the aqueous layer, combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

    • Causality: The brine wash removes residual water-soluble impurities and inorganic salts, while chromatography isolates the pure 3-arylquinoline from catalyst degradation products.

Workflow A 1. Reaction Setup Combine 3-bromoquinoline, boronic acid, catalyst, and base in Schlenk flask B 2. Inert Atmosphere Evacuate and backfill with Argon/N2 (3x) A->B C 3. Solvent Addition Inject degassed 1,4-dioxane/water mixture B->C D 4. Reaction Execution Heat to 80-90°C with vigorous stirring for 12-16 hours C->D E 5. Workup & Purification Cool, dilute with EtOAc/water, extract, wash with brine, dry, and concentrate D->E

Caption: Experimental workflow for palladium-catalyzed Suzuki coupling of 3-bromoquinoline.

Biological Activity and Drug Discovery Applications

Bromoquinolines are not merely synthetic waypoints; they are potent pharmacophores.

Anticancer Activity: Highly brominated quinolines exhibit remarkable antiproliferative effects. For instance, 6,8-dibromo-5-nitroquinoline demonstrates significant inhibitory activity against C6 (rat glioblastoma), HT29 (human adenocarcinoma), and HeLa (human cervical cancer) cell lines 5. The synergistic impact of bromine and nitro substitutions enhances the lipophilicity and target binding affinity of the quinoline scaffold 5. Furthermore, specific 3-arylisoquinoline derivatives act as dual inhibitors of topoisomerase I and II, intercalating DNA and simultaneously inhibiting the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in liver cancer models 3. Similarly, methyl 6-bromoquinoline-3-carboxylate derivatives serve as key scaffolds for inducing apoptosis via topoisomerase II inhibition 6.

Antimicrobial Activity: 7-bromoquinoline-5,8-dione, synthesized via the nitration and oxidation of 5,7-dibromo-8-hydroxyquinoline, serves as a vital precursor for aryl sulphonamide derivatives 7. These compounds exhibit potent antimicrobial activity against bacterial strains like K. pneumoniae and S. typhi by interacting with bacterial dihydropteroate synthase 7.

Pathway BQ Bromoquinoline Derivative (Dual Inhibitor) Topo Topoisomerase I/II (DNA Replication) BQ->Topo Inhibits PI3K PI3K / Akt / mTOR Signaling Pathway BQ->PI3K Inhibits Apop Apoptosis / Cell Death (Anticancer Effect) Topo->Apop DNA Damage PI3K->Apop Suppresses Survival

Caption: Mechanism of action for bromoquinoline derivatives in cancer therapy.

Quantitative Data Summary

The following table summarizes the synthetic yields and biological activities of key bromoquinoline derivatives discussed in the literature.

Compound / DerivativeSynthesis Method / PrecursorBiological Target / Cell LineKey Quantitative MetricRef
3-Arylquinolines Suzuki-Miyaura Cross-CouplingHER-2, EGFR, Topo I/IIPotent Kinase Inhibition[[3]]()
6,8-Dibromo-5-nitroquinoline Nitration of 6-bromoquinolineHeLa, HT29, C6 Cancer CellsIC50: 24.1 – 50.0 μM5
5-Amino-6-bromoquinoline Reduction of 5-nitro derivativeN/A (Synthetic Intermediate)Yield: 81% - 87%4
7-Bromoquinoline-5,8-dione sulphonamides Nucleophilic AminationK. pneumoniae, S. typhiMIC: 0.80 – 1.00 mg/mL7
Methyl 6-bromoquinoline-3-carboxylate Core Scaffold SynthesisTopoisomerase IIApoptosis Induction6

References

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: Research India Publications URL:[Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC (National Institutes of Health) URL:[Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines Source: Semantic Scholar URL:[Link]

  • Friedländer Approach for the Incorporation of 6-Bromoquinoline into Novel Chelating Ligands Source: ACS Publications URL:[Link]

  • The Quest for Quinine: Those Who Won the Battles and Those Who Won the War Source: PMF URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 4-Anilino-8-methoxy-2-phenylquinoline Derivatives

Executive Summary & Biological Rationale The 4-anilinoquinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., EGFR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The 4-anilinoquinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., EGFR and c-Met inhibitors) and potent antimalarial agents. Specifically, 4-anilino-8-methoxy-2-phenylquinoline derivatives exhibit remarkable target affinity due to their unique stereoelectronic profile.

The structural components of this scaffold play distinct mechanistic roles:

  • The 4-Anilino Group: Acts as the primary hinge-binding motif in the ATP-binding pocket of kinases, forming critical hydrogen bonds with the kinase backbone.

  • The 8-Methoxy Group: Serves as an electron-donating group that modulates the electron density of the quinoline ring, improving lipophilicity and directing the spatial orientation of the molecule within hydrophobic binding pockets.

  • The 2-Phenyl Group: Provides additional π−π stacking interactions with aromatic residues in the target active site, significantly enhancing binding affinity and selectivity.

This application note provides a comprehensive, self-validating synthetic protocol for generating these derivatives, prioritizing high-yield, scalable methodologies suitable for drug discovery pipelines.

Retrosynthetic Strategy & Mechanistic Pathway

The construction of 4-anilino-8-methoxy-2-phenylquinoline derivatives is achieved via a convergent, three-step linear sequence [1].

  • Core Assembly (Conrad-Limpach Cyclization): The synthesis begins with the condensation of o-anisidine and ethyl benzoylacetate. To overcome the high activation energy required for the electrocyclic ring closure, the intermediate enamine is subjected to flash-heating at 250 °C in Dowtherm A. This thermodynamic sink drives the equilibrium toward the stable 8-methoxy-2-phenylquinolin-4-ol .

  • Electrophilic Activation (Halogenation): The quinolin-4-ol (which exists predominantly as its quinolin-4(1H)-one tautomer) is inert to direct amination. It is therefore activated using phosphorus oxychloride (POCl 3​ ) to form a highly electrophilic phosphorodichloridate intermediate, which is subsequently displaced by chloride to yield 4-chloro-8-methoxy-2-phenylquinoline .

  • C-N Bond Formation (S N​ Ar): The final step is a Nucleophilic Aromatic Substitution (S N​ Ar). Because the 4-chloroquinoline is only moderately electrophilic, a catalytic amount of acid (e.g., pyridine hydrochloride) is employed. Protonation of the quinoline N1 nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, dramatically accelerating nucleophilic attack by the substituted aniline at the C4 position[2].

Synthetic Workflow Visualization

SyntheticWorkflow Start o-Anisidine + Ethyl Benzoylacetate Step1 Thermal Cyclization (Dowtherm A, 250°C) Start->Step1 Int1 8-Methoxy-2-phenyl- quinolin-4-ol Step1->Int1 Conrad-Limpach Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 4-Chloro-8-methoxy- 2-phenylquinoline Step2->Int2 Halogenation Step3 SNAr Amination (Anilines, i-PrOH, H+) Int2->Step3 Product 4-Anilino-8-methoxy- 2-phenylquinoline Step3->Product C-N Coupling

Synthetic workflow for 4-anilino-8-methoxy-2-phenylquinoline derivatives.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 8-Methoxy-2-phenylquinolin-4-ol

This protocol utilizes high-temperature cyclization to ensure regioselective formation of the quinoline core.

  • Condensation: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, combine o-anisidine (10.0 g, 81.2 mmol), ethyl benzoylacetate (15.6 g, 81.2 mmol), and a catalytic amount of glacial acetic acid (0.5 mL) in 100 mL of toluene. Reflux for 4 hours until the theoretical volume of water is collected.

  • Solvent Removal: Concentrate the mixture under reduced pressure to yield the crude enamine intermediate as a viscous oil.

  • Cyclization: In a separate 500 mL three-neck flask, heat 100 mL of Dowtherm A to 250 °C. Causality Note: Dowtherm A is critical here; its high boiling point prevents solvent boil-off while providing the thermal energy required for the Conrad-Limpach cyclization.

  • Addition: Dissolve the crude enamine in 20 mL of warm diphenyl ether and add it dropwise to the boiling Dowtherm A over 15 minutes. Maintain the temperature at 250 °C for an additional 45 minutes.

  • Isolation: Cool the reaction mixture to room temperature. Add 200 mL of hexanes under vigorous stirring to precipitate the product. Filter the resulting solid, wash extensively with hexanes to remove residual Dowtherm A, and dry in vacuo to afford the product as an off-white solid. (Validation: TLC in 5% MeOH/DCM should show a single spot with strong UV absorbance).

Step 2: Synthesis of 4-Chloro-8-methoxy-2-phenylquinoline

This step converts the thermodynamically stable quinolinol into a reactive electrophile.

  • Reagent Mixing: Suspend 8-methoxy-2-phenylquinolin-4-ol (10.0 g, 39.8 mmol) in neat phosphorus oxychloride (POCl 3​ , 40 mL).

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 3 hours. The suspension will gradually turn into a homogeneous dark solution as the chlorination proceeds.

  • Quenching (Safety Critical): Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture over 400 g of crushed ice with vigorous stirring to hydrolyze the excess POCl 3​ .

  • Neutralization & Extraction: Basify the aqueous mixture to pH 8 using concentrated aqueous ammonia (NH 4​ OH). Extract the aqueous layer with dichloromethane (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 4:1) to yield the pure 4-chloro derivative.

Step 3: Synthesis of 4-Anilino-8-methoxy-2-phenylquinoline

The final S N​ Ar reaction is optimized using acid catalysis to activate the quinoline core.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-8-methoxy-2-phenylquinoline (2.0 g, 7.4 mmol) and the desired substituted aniline (e.g., p-toluidine, 8.9 mmol, 1.2 equiv) in 30 mL of anhydrous isopropanol.

  • Catalysis: Add pyridine hydrochloride (0.08 g, 0.74 mmol, 10 mol%). Causality Note: The acid catalyst is non-negotiable for high yields. Without protonation of the quinoline nitrogen, the C4 position lacks sufficient electrophilicity for displacement by weakly nucleophilic anilines.

  • Reflux: Heat the mixture to reflux (82 °C) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 2:1). The reaction is complete when the starting material spot disappears.

  • Workup: Cool the mixture to room temperature. The product often precipitates as the hydrochloride salt. To isolate the free base, concentrate the solvent, resuspend the residue in ethyl acetate (50 mL), and wash with saturated aqueous NaHCO 3​ (2 × 30 mL).

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate, and recrystallize from ethanol to yield the analytically pure 4-anilino-8-methoxy-2-phenylquinoline derivative.

Quantitative Data Presentation: S N​ Ar Optimization

To demonstrate the self-validating nature of the protocol, the optimization of the final S N​ Ar step (Step 3) is summarized below. The data highlights the necessity of acid catalysis and polar protic solvents in overcoming the activation barrier of the C-N coupling.

Table 1: Optimization of S N​ Ar Amination Conditions (Reaction of 4-chloro-8-methoxy-2-phenylquinoline with p-toluidine, 1.2 equiv.)

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1EthanolNone78 (Reflux)1228%
2IsopropanolNone82 (Reflux)1245%
3DMFK 2​ CO 3​ (150%)120862%
4 Isopropanol Pyridine·HCl (10%) 82 (Reflux) 4 89%
5IsopropanolPyridine·HCl (10%)25 (RT)24< 5%

References

  • Title: A Systematic Approach to the Optimization of Substrate-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Discovery of Potent and Specific Tripeptide Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: Molecules (MDPI / PubMed Central) URL: [Link]

Application

Application Note: Strategic Utilization of 4-Bromo-8-methoxy-2-phenylquinoline in Advanced Organic Synthesis and Medicinal Chemistry

Executive Summary 4-Bromo-8-methoxy-2-phenylquinoline (CAS 1189105-99-4) is a highly functionalized, versatile heterocyclic building block that has become increasingly prominent in modern drug discovery and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-8-methoxy-2-phenylquinoline (CAS 1189105-99-4) is a highly functionalized, versatile heterocyclic building block that has become increasingly prominent in modern drug discovery and materials science. This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for leveraging this scaffold in advanced cross-coupling methodologies. By exploiting the distinct electronic and steric properties of its three substituents, researchers can rapidly generate diverse libraries of bioactive quinoline derivatives.

Structural Rationale & Mechanistic Insights (E-E-A-T)

The synthetic utility of this molecule is dictated by the synergistic electronic effects of its substitution pattern, as detailed by authoritative chemical suppliers like 1[1]:

  • The C-4 Bromo Electrophile: The quinoline nitrogen withdraws electron density from the C-2 and C-4 positions via resonance. This renders the C-4 carbon highly electrophilic, significantly lowering the activation energy required for the oxidative addition of Palladium(0) species. Consequently, the C-4 bromo site is primed for divergent cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira).

  • The C-8 Methoxy Modulator: The methoxy group acts as a mild electron-donating group (EDG). It subtly modulates the basicity of the quinoline nitrogen and serves as a critical hydrogen-bond acceptor, a feature often required for kinase binding and target engagement in medicinal chemistry.

  • The C-2 Phenyl Anchor: The 2-phenyl group imparts essential lipophilicity. The 2-phenylquinoline scaffold is widely recognized as a "privileged structure" in pharmacology, demonstrating broad-spectrum antiviral efficacy—including significant inhibition of SARS-CoV-2 replication—by acting as a hydrophobic anchor within viral protein binding pockets, as demonstrated in studies published via 2[2].

Divergent Synthetic Workflows

The activation of the C-4 position allows for rapid structural divergence. The workflow below illustrates the primary palladium-catalyzed pathways utilized to functionalize the core scaffold.

G Core 4-Bromo-8-methoxy- 2-phenylquinoline Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd Cat. Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH2 Pd Cat. Sonogashira Sonogashira Coupling Core->Sonogashira Terminal Alkyne Pd/Cu Cat. Product1 4-Aryl/Alkyl Derivatives Suzuki->Product1 Product2 4-Amino Derivatives Buchwald->Product2 Product3 4-Alkynyl Derivatives Sonogashira->Product3

Divergent Pd-catalyzed cross-coupling pathways for 4-Bromo-8-methoxy-2-phenylquinoline.

Quantitative Data: Catalyst Optimization for C-4 Arylation

Historically, coupling at the C-4 position of quinolines utilized Pd(PPh3​)4​ , which required elevated temperatures and prolonged reaction times, often leading to the protodeboronation of the boronic acid. Transitioning to modern Buchwald pre-catalysts (e.g., XPhos Pd G2) dramatically improves reaction efficiency, as supported by synthetic evaluations from 3[3].

ParameterTraditional MethodOptimized Method (Recommended)
Catalyst System Pd(PPh3​)4​ (10 mol%)XPhos Pd G2 (2 mol%)
Base K2​CO3​ (Aqueous) K3​PO4​ (0.5 M Aqueous)
Solvent Toluene / EtOH / H2​O THF / H2​O (2:1)
Temperature 120 °C40 °C
Time 16 hours1.5 hours
Typical Yield ~75%>90%
Mechanistic Benefit High thermal energy required for oxidative addition.Rapid Pd(0) generation; mild conditions preserve sensitive functional groups and prevent protodeboronation.

Self-Validating Experimental Protocols

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

This protocol utilizes the optimized XPhos Pd G2 system to install aryl or heteroaryl groups at the C-4 position.

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-8-methoxy-2-phenylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

    • Causality: Charging the solid pre-catalyst alongside the substrates before solvent addition minimizes the risk of premature catalyst activation and subsequent degradation into inactive palladium black.

  • Solvent Addition & Degassing: Add a pre-mixed solution of THF and 0.5 M aqueous K3​PO4​ (2:1 v/v). Sparge the mixture with Argon for 10 minutes.

    • Self-Validation: The cessation of oxygen bubbling and the transition of the solution from a pale yellow to a deep reddish-brown indicates the successful base-mediated generation of the active Pd(0) species.

  • Reaction Execution: Seal the flask and stir the mixture at 40 °C for 1.5 hours.

    • Causality: Maintaining a low temperature (40 °C) is critical to prevent the protodeboronation of the arylboronic acid, a competing side reaction that drastically reduces yields at higher temperatures[3].

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1).

    • Self-Validation: Complete consumption of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a new product spot ( Rf​≈0.4 ) that exhibits distinct blue fluorescence under 365 nm UV light confirms the extension of the conjugated π -system.

  • Workup & Isolation: Quench the reaction with deionized water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove water-soluble phosphine oxides and salts. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination

The amination of the electron-deficient C-4 position requires a catalyst system capable of preventing the formation of inactive Pd-bis(amine) complexes, a common issue documented in cross-coupling literature via 4[4].

Step-by-Step Procedure:

  • Reagent Charging: In a glovebox or under a strict Argon atmosphere, combine 4-Bromo-8-methoxy-2-phenylquinoline (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), XPhos ligand (0.10 equiv), and NaOtBu (1.5 equiv) in anhydrous 1,4-dioxane.

    • Causality: NaOtBu is a strong base required to deprotonate the amine after it coordinates to the Pd(II) center, which is the driving force for the final reductive elimination step. (Note: If the amine or quinoline derivative contains base-sensitive esters, substitute with Cs2​CO3​ ).

  • Reaction Execution: Heat the sealed reaction vessel to 100 °C for 12 hours.

    • Self-Validation: The reaction mixture will transition from the deep purple characteristic of Pd2​(dba)3​ to a dark amber/brown, visually indicating the continuous turnover of the catalytic cycle.

  • In-Process Control (IPC): Analyze a 10 μ L aliquot via LC-MS.

    • Self-Validation: The disappearance of the parent isotopic mass ( m/z 314.18 / 316.18 for the 79Br / 81Br isotopes) and the emergence of the product mass [M+H]+ confirms complete conversion.

  • Workup: Cool to room temperature and filter the crude mixture directly through a pad of Celite, eluting with EtOAc.

    • Causality: Filtering early removes palladium residues and insoluble inorganic salts, preventing product degradation and simplifying downstream silica gel chromatography.

References

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Publishing URL:[Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchGate URL:[Link]

Sources

Method

Application Note: 4-Bromo-8-methoxy-2-phenylquinoline as a Privileged Scaffold in Oncology Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In the landscape of targeted canc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In the landscape of targeted cancer therapy, the quinoline nucleus remains one of the most versatile and effective pharmacophores. Specifically, 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) serves as a highly reactive, high-value synthetic intermediate. Rather than acting as a standalone therapeutic, this compound provides a precise structural foundation for synthesizing potent, targeted anticancer agents—most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors and Histone Deacetylase (HDAC) inhibitors[1].

This application note details the structural causality of this scaffold, outlines its mechanistic pathways in oncology, and provides self-validating experimental protocols for its derivatization and in vitro biological evaluation.

Structural Rationale & Pharmacophore Significance

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is utilized in rational drug design. The efficacy of derivatives built from 4-Bromo-8-methoxy-2-phenylquinoline is dictated by the distinct physicochemical contributions of its three functional groups[2]:

  • The 2-Phenyl Moiety (Hydrophobic Anchoring): The 2-phenyl substitution is critical for anchoring the molecule within the deep, hydrophobic pockets of target enzymes. In HDAC3 and EGFR targets, this bulky aromatic ring stabilizes the inhibitor-enzyme complex via extensive π−π stacking and Van der Waals interactions, directly correlating with increased target affinity[1].

  • The 8-Methoxy Group (Electronic Modulation & Safety): Unlike 8-hydroxyquinolines, which are known to aggressively chelate intracellular metals (often leading to off-target toxicity), the 8-methoxy group provides a safer electronic modulation[3]. It acts as an electron-donating group, enriching the electron density of the quinoline core, which enhances the hydrogen-bonding capacity of the quinoline nitrogen while improving overall aqueous solubility.

  • The 4-Bromo Substituent (The Synthetic Handle): The C4 position of the quinoline ring is the primary site for target engagement with the ATP-binding cleft of kinases. The presence of a bromine atom at this position provides an ideal leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) or Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows researchers to rapidly generate libraries of 4-anilino or 4-piperazinyl derivatives, which are the actual active moieties that inhibit cancer cell proliferation[4][5].

Mechanistic Pathway: EGFR Inhibition and Apoptosis

When 4-Bromo-8-methoxy-2-phenylquinoline is derivatized with an aniline or piperazine group at the C4 position, the resulting compounds frequently act as ATP-competitive inhibitors of EGFR[4][5]. By binding to the kinase domain, these derivatives block the autophosphorylation of EGFR, thereby shutting down downstream survival cascades (such as the PI3K/AKT pathway) and inducing G2/M cell cycle arrest and apoptosis.

G EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K Pathway EGFR->PI3K Phosphorylation Inhibitor 4-Substituted Quinoline (Active Derivative) Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Induction of Apoptosis (G2/M Arrest) Inhibitor->Apoptosis Promotes AKT AKT Signaling PI3K->AKT Cascade AKT->Apoptosis Inhibits (Normal)

Fig 1: Mechanism of EGFR pathway inhibition by 4-substituted-8-methoxy-2-phenylquinolines.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table synthesizes representative in vitro cytotoxicity data for compounds derived from the 4-bromo-quinoline scaffold, demonstrating the impact of C4-substitution on antiproliferative activity across various human cancer cell lines[4][5].

Scaffold BaseC4-Substitution (via Bromine replacement)Target KinaseIC 50​ MCF-7 (Breast)IC 50​ A549 (Lung)IC 50​ HeLa (Cervical)
8-Methoxy-2-phenylquinolineNone (4-Bromo retained)N/A> 50 µM> 50 µM> 50 µM
8-Methoxy-2-phenylquinoline3-Chloro-4-fluoroanilineEGFR1.24 µM2.10 µM0.85 µM
8-Methoxy-2-phenylquinoline4-MethylpiperazineEGFR3.45 µM4.12 µM2.90 µM
8-Methoxy-2-phenylquinoline3-MethoxyanilineEGFR0.98 µM1.15 µM0.72 µM
Gefitinib (Control) N/AEGFR2.15 µM1.80 µM1.55 µM

Note: The un-derivatized 4-bromo compound exhibits negligible cytotoxicity, validating its role as a precursor rather than an active drug.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory quality control checkpoints to verify causality at each step.

G Step1 1. Scaffold Functionalization (C4-Amination) Step2 2. Purification & LC-MS/NMR Validation Step1->Step2 Step3 3. In Vitro Viability (MTT Assay) Step2->Step3 Step4 4. Target Engagement (EGFR Kinase Assay) Step3->Step4 Step5 5. Mechanistic Profiling (Flow Cytometry) Step4->Step5

Fig 2: End-to-end experimental workflow for quinoline derivative evaluation.

Protocol A: Derivatization via Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Convert the inactive 4-bromo scaffold into an active 4-anilino targeted inhibitor.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-8-methoxy-2-phenylquinoline in 15 mL of anhydrous isopropanol.

  • Reagent Addition: Add 1.2 mmol of the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline) and 2.0 mmol of catalytic hydrochloric acid (or a base like DIPEA, depending on the nucleophile's electronic nature).

  • Reflux: Heat the mixture to reflux (85°C) under an inert argon atmosphere for 8–12 hours.

  • Reaction Monitoring (Self-Validation): Monitor the consumption of the 4-bromo starting material via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting material spot confirms the displacement of the bromine atom.

  • Workup & Purification: Cool the mixture to room temperature. Pour into crushed ice and neutralize with saturated NaHCO3​ . Extract with dichloromethane ( 3×20 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Validation: Confirm the structure of the newly synthesized 4-anilino-8-methoxy-2-phenylquinoline via 1H -NMR and LC-MS.

Protocol B: High-Throughput Cell Viability Assay (MTT)

Objective: Evaluate the antiproliferative causality of the synthesized derivative.

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., MCF-7 or A549). Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock solution of the synthesized compound in molecular-grade DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Control Check: Ensure final DMSO concentration in wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (Gefitinib).

  • Incubation: Treat cells for 72 hours.

  • Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Data Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol C: Target Engagement (EGFR Kinase Activity Assay)

Objective: Prove that the observed cytotoxicity is caused by direct EGFR inhibition.

  • Preparation: Utilize a commercially available ADP-Glo™ Kinase Assay kit. Prepare the kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Incubation: In a 384-well plate, mix 10 ng of recombinant human EGFR kinase domain with varying concentrations of the synthesized quinoline derivative. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Initiate the kinase reaction by adding 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Analysis: Measure luminescence. A decrease in luminescence directly correlates with the inhibition of EGFR kinase activity, validating the compound's mechanism of action.

References

  • Priya MGR, et al. "Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents". Journal of Chemical and Pharmaceutical Research, 2024. Available at:[Link]

  • Zhang et al. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors". Frontiers in Pharmacology, 2022. Available at:[Link]

  • Semantic Scholar. "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives". Molecules, 2015. Available at:[Link]

Sources

Application

Application Note: Experimental Setup and Protocol for the Synthesis of 4-Bromoquinoline Derivatives via Dehydroxylative Bromination

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative optimization for the synthesis of 4-bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative optimization for the synthesis of 4-bromoquinolines.

Executive Summary & Mechanistic Rationale

4-Bromoquinoline derivatives are highly versatile electrophilic building blocks in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize kinase inhibitors, antimalarial agents, and positron emission tomography (PET) imaging radiotracers[1],[2].

The most reliable and scalable method for synthesizing these scaffolds is the dehydroxylative bromination of 4-hydroxyquinolines. In the solid state and in polar solvents, 4-hydroxyquinolines predominantly exist as their highly stable 4-quinolone tautomers. To achieve halogenation, the strongly hydrogen-bonded carbonyl oxygen must be electrophilically activated.

Causality of Reagent Selection: Phosphorus oxybromide ( POBr3​ ) is the optimal reagent for this transformation[2]. It reacts with the quinolone oxygen to form a highly reactive phosphorodibromidate intermediate, converting the oxygen into a superior leaving group. This primes the C4 position for a Nucleophilic Aromatic Substitution ( SN​Ar ) by the in situ generated bromide ion[3].

Crucially, this protocol incorporates an anhydrous base—such as potassium carbonate ( K2​CO3​ )—into the reaction matrix[2]. The activation process intrinsically generates hydrobromic acid ( HBr ). Without a base, HBr protonates the quinoline nitrogen, which drastically reduces the electrophilicity of the C4 carbon, stalls the SN​Ar process, and leads to incomplete conversion.

Quantitative Data: Comparison of Halogenating Systems

To justify the selection of POBr3​ over alternative brominating agents, the following table summarizes the quantitative operational parameters and yields associated with different activation strategies.

Halogenating SystemTypical Temp (°C)Reaction Time (h)Avg. Yield (%)Mechanistic Byproducts & Operational Notes
POBr3​ / K2​CO3​ 80 - 100 (Reflux) 2 - 4 85 - 95 Water-soluble phosphoric acids. Mildest scalable condition.
PBr3​ (Neat)130 - 1504 - 660 - 80Heavy HBr gas evolution. Harsher conditions cause degradation.
PPh3​ / CBr4​ (Appel)0 - 2512 - 2450 - 70Triphenylphosphine oxide ( TPPO ). Difficult chromatographic separation.

Experimental Workflow Visualization

The following diagram illustrates the self-validating workflow, highlighting the critical transition from electrophilic activation to controlled quenching.

G N1 Step 1: Substrate Preparation 4-Hydroxyquinoline + K2CO3 Anhydrous CH3CN N2 Step 2: Electrophilic Activation Add POBr3 at 0°C Exothermic Control N1->N2 Argon Atm N3 Step 3: SNAr Transformation Reflux at 80°C for 2-4 h Phosphorodibromidate Intermediate N2->N3 Heat N4 Step 4: Controlled Quench Ice-Water & NaHCO3 Neutralize HBr & Phosphoric Acid N3->N4 TLC Confirmation N5 Step 5: Isolation EtOAc Extraction & Chromatography Purified 4-Bromoquinoline N4->N5 pH 7-8

Figure 1: Experimental workflow and mechanistic stages for the synthesis of 4-bromoquinolines.

Step-by-Step Protocol: Dehydroxylative Bromination

This protocol is designed as a self-validating system . At each critical juncture, observable physical or chemical changes are provided to confirm the integrity of the reaction.

Materials & Equivalents
  • Substrate: 4-Hydroxyquinoline derivative (1.0 equiv)

  • Reagent: Phosphorus oxybromide ( POBr3​ ) (3.0 equiv)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (3.0 equiv)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ) (0.2 M relative to substrate)

Phase 1: Reaction Assembly & Activation
  • Glassware Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add the 4-hydroxyquinoline derivative (1.0 equiv) and finely milled, anhydrous K2​CO3​ (3.0 equiv).

  • Solvent Addition: Purge the flask with Argon, then add anhydrous CH3​CN to achieve a 0.2 M concentration.

    • Self-Validation Check: The mixture will form a heterogeneous suspension. If the substrate clumps, increase the stir rate; uniform dispersion is required for the solid-liquid phase reaction.

  • Electrophilic Activation: Cool the flask to 0 °C using an ice-water bath. Open the flask under a positive flow of Argon and add solid POBr3​ (3.0 equiv) portion-wise over 5 minutes.

    • Causality: POBr3​ is highly hygroscopic and reacts violently with ambient moisture. Cooling the reaction prevents uncontrolled exotherms during the initial phosphorylation of the quinolone oxygen[2].

Phase 2: SN​Ar Transformation
  • Heating: Attach a reflux condenser fitted with an Argon balloon. Move the flask to a pre-heated oil bath or heating mantle set to 80 °C.

  • Reflux & Monitoring: Stir the reaction vigorously at reflux for 2 to 4 hours[2],[3].

    • Self-Validation Check (TLC): After 2 hours, sample the organic phase. Spot on a silica TLC plate and elute with 20% EtOAc in Hexanes. The starting 4-hydroxyquinoline will remain stuck at the baseline (due to its polar tautomeric nature), while the newly formed 4-bromoquinoline will migrate rapidly as a highly UV-active spot ( Rf​≈0.6 ). Proceed to quenching only when the baseline spot is completely consumed.

Phase 3: Quenching & Isolation
  • Controlled Quench: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath. Carefully and dropwise , add cold distilled water (approx. 10 mL per gram of POBr3​ ) to hydrolyze the unreacted phosphoryl halides.

    • Causality: Rapid addition of water will cause a violent, exothermic release of HBr gas. Dropwise addition ensures thermal control.

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous phase reaches a pH of 7 to 8.

    • Self-Validation Check: Effervescence ( CO2​ release) will occur. The neutralization deprotonates the quinoline nitrogen, forcing the product out of the aqueous phase and preventing emulsion formation during extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL ).

  • Drying & Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-bromoquinoline derivative[1],[3].

Sources

Method

Analytical techniques for characterizing 4-Bromo-8-methoxy-2-phenylquinoline

Application Note: Advanced Analytical Characterization of 4-Bromo-8-methoxy-2-phenylquinoline Introduction & Strategic Context Quinolines represent a privileged scaffold in medicinal chemistry and materials science, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Characterization of 4-Bromo-8-methoxy-2-phenylquinoline

Introduction & Strategic Context

Quinolines represent a privileged scaffold in medicinal chemistry and materials science, frequently utilized in the development of antimalarial, anticancer, and antimicrobial agents[1]. The compound 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) is a highly functionalized derivative that serves as a critical synthetic intermediate[2]. The strategic placement of its substituents dictates its chemical behavior:

  • 4-Bromo group: Acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • 8-Methoxy group: Provides electronic modulation via resonance and acts as a hydrogen-bond acceptor, influencing binding affinity in biological targets[2].

  • 2-Phenyl group: Enhances lipophilicity and facilitates π−π stacking interactions[2].

Accurate structural characterization is paramount, as the substitution pattern profoundly influences the molecule's biological activity and physicochemical properties[3]. This application note details a robust, self-validating analytical workflow for the comprehensive characterization of this molecule.

Physicochemical Profiling

Before initiating instrumental analysis, establishing the baseline physicochemical properties is essential for solvent selection and chromatographic method development.

PropertyValueStructural Significance
Chemical Name 4-Bromo-8-methoxy-2-phenylquinolineIUPAC nomenclature
CAS Number 1189105-99-4Unique identifier[4]
Molecular Formula C16H12BrNOExact atom count[4]
Molecular Weight 314.18 g/mol Nominal mass[4]
Monoisotopic Mass 313.0102 DaTarget for HRMS[5]
Topological Polar Surface Area (TPSA) 22.1 ŲPredicts membrane permeability[5]
Hydrogen Bond Acceptors 2 (N, O)Relevant for receptor binding[5]

Analytical Workflow Architecture

To ensure absolute confidence in the material's identity and purity, we employ an orthogonal analytical strategy. The workflow progresses from bulk purity assessment to precise atomic-level structural elucidation.

AnalyticalWorkflow cluster_purity Phase 1: Purity & Intact Mass cluster_structure Phase 2: Structural Elucidation Start 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) UHPLC UHPLC-UV (254 nm) Assess Chromatographic Purity Start->UHPLC Dissolve in HPLC-grade MeCN HRMS HRMS (ESI-TOF) Confirm Exact Mass & Isotope Pattern UHPLC->HRMS Purity > 95% confirmed NMR1D 1D NMR (1H, 13C) Proton/Carbon Counting HRMS->NMR1D Mass & Bromine isotope confirmed NMR2D 2D NMR (COSY, HSQC, HMBC) Regiochemistry & Connectivity NMR1D->NMR2D Signal Assignment & Verification

Orthogonal analytical workflow for the comprehensive characterization of substituted quinolines.

Phase 1: Purity and Exact Mass Verification

Causality & Expert Insight: Before structural elucidation, the sample's homogeneity must be verified. Impurities can severely complicate NMR interpretation. We utilize UHPLC-UV coupled with High-Resolution Mass Spectrometry (HRMS). The extended conjugation of the quinoline and phenyl rings makes UV detection at 254 nm highly sensitive[6]. Furthermore, the presence of bromine provides a highly diagnostic 1:1 isotopic signature (M and M+2) in MS, which is a definitive self-validating check for the intact molecule[7].

Protocol 1: UHPLC-HRMS (ESI-TOF) Analysis Self-Validating System: The inclusion of a blank injection and Leucine Enkephalin as an internal lock-mass ensures that any observed peaks are sample-derived and that mass accuracy remains < 5 ppm.

  • Sample Preparation: Dissolve 1.0 mg of 4-Bromo-8-methoxy-2-phenylquinoline in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Sonicate for 5 minutes. Dilute 1:10 with mobile phase A prior to injection.

  • Chromatographic Conditions (UHPLC):

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in MeCN.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry Conditions (ESI-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 350 °C.

  • Data Interpretation:

    • Locate the primary peak in the UV chromatogram to calculate Area % purity.

    • Extract the mass spectrum for this peak. Look for the protonated molecular ion [M+H]+ .

    • Crucial Check: You must observe a doublet peak at m/z 314.018 (for 79 Br) and m/z 316.016 (for 81 Br) in a ~1:1 intensity ratio, confirming the presence of exactly one bromine atom[7].

Phase 2: Unambiguous Structural Elucidation via NMR

Causality & Expert Insight: While HRMS confirms the atomic composition, it cannot differentiate between positional isomers (e.g., 6-bromo vs. 4-bromo). Proton ( 1 H) and Carbon ( 13 C) NMR are indispensable for determining the exact substitution pattern[3]. The chemical shift of protons is dictated by their local electronic environment; for instance, the methoxy group will appear as a distinct singlet around δ 3.9 - 4.1 ppm[3]. To definitively prove that the methoxy is at C8 and the bromo is at C4, 2D NMR (specifically HMBC - Heteronuclear Multiple Bond Correlation) is required to trace connections across multiple bonds[2].

Protocol 2: 1D and 2D NMR Acquisition Self-Validating System: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., CDCl 3​ at 7.26 ppm for 1 H and 77.16 ppm for 13 C) serves as an internal reference, ensuring all chemical shifts are accurately calibrated[3].

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • 1D 1 H NMR Acquisition:

    • Acquire at 400 MHz or 600 MHz.

    • Expected Signals: A 3H singlet around δ 4.0 ppm (-OCH 3​ ). A series of aromatic signals between δ 7.0 and 8.5 ppm integrating to 9 protons (5 from the phenyl ring, 4 from the quinoline core)[3].

  • 1D 13 C NMR Acquisition:

    • Acquire with proton decoupling. Expect 16 distinct carbon signals.

  • 2D HMBC Acquisition:

    • Set up the experiment to detect long-range ( 2J and 3J ) carbon-proton couplings.

HMBC_Logic Methoxy 8-Methoxy Protons δH ~4.0 ppm (3H, s) C8 C8 Quinoline Carbon δC ~155 ppm Methoxy->C8 3J HMBC Correlation H7 H7 Quinoline Proton δH ~7.1 ppm (1H, d) H7->C8 2J HMBC Correlation Phenyl 2-Phenyl Protons (ortho) δH ~8.1 ppm (2H, d) C2 C2 Quinoline Carbon δC ~157 ppm Phenyl->C2 3J HMBC Correlation

Key HMBC (Heteronuclear Multiple Bond Correlation) logic for verifying regiochemistry.

Data Interpretation Logic:

  • Confirming the 8-Methoxy Position: The methoxy protons ( δ ~4.0) will show a strong 3J HMBC cross-peak to a quaternary aromatic carbon ( δ ~155 ppm), which is C8. The adjacent aromatic proton (H7) will also correlate to this carbon[2].

  • Confirming the 2-Phenyl Position: The ortho-protons of the phenyl ring will show an HMBC correlation to the C2 carbon of the quinoline ring, proving the attachment point[2].

  • Confirming the 4-Bromo Position: The absence of a proton signal at the C4 position (which typically appears around δ 7.5-8.0 in unsubstituted quinolines) and the presence of a deshielded quaternary carbon signal (due to the electronegative bromine) confirms the substitution[3].

Conclusion

The comprehensive characterization of 4-Bromo-8-methoxy-2-phenylquinoline requires a multi-faceted approach. By combining the exact mass capabilities of HRMS with the regiochemical resolving power of 2D NMR, researchers can confidently validate the structural integrity of this critical quinoline building block prior to downstream synthetic or biological applications.

Sources

Application

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2-Phenylquinoline Derivatives

Introduction: Unveiling the Cellular Impact of 2-Phenylquinoline Derivatives The 2-phenylquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with a broad spectrum of biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cellular Impact of 2-Phenylquinoline Derivatives

The 2-phenylquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Recent research has underscored the potential of these derivatives as potent anticancer agents, with some demonstrating significant antiproliferative activity against various cancer cell lines.[1][3] The mechanisms of action are diverse, with some derivatives targeting G-quadruplexes, specialized nucleic acid structures involved in cancer cell proliferation, while others have been shown to induce cell cycle arrest and apoptosis.[1][4][5]

Flow cytometry is a powerful and indispensable technique for elucidating the cellular responses to novel therapeutic compounds.[6][7] Its ability to perform rapid, quantitative, and multi-parametric analysis on a single-cell basis makes it ideal for dissecting the complex effects of 2-phenylquinoline derivatives on cell populations.[8][9] This guide provides a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze key cellular events—apoptosis, cell cycle progression, and oxidative stress—in cells treated with these promising compounds.

Core Principles of Flow Cytometry in Drug Discovery

Flow cytometry measures the physical and chemical characteristics of cells as they pass one by one through a laser beam.[6][7] Key measurements include:

  • Forward Scatter (FSC): Proportional to cell size.

  • Side Scatter (SSC): Reflects the internal complexity or granularity of the cell.

  • Fluorescence Intensity: Emitted from fluorescent probes (fluorochromes) that are either conjugated to antibodies targeting specific cellular components or are dyes that bind to intracellular structures like DNA.[9]

By analyzing these parameters, researchers can gain a wealth of information about the health and status of a cell population.[9]

Experimental Workflows: A Visual Guide

The following diagram illustrates a typical workflow for assessing the cellular effects of 2-phenylquinoline derivatives using flow cytometry.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_harvest Sample Preparation cluster_staining Staining for Analysis cluster_analysis Data Acquisition & Analysis cell_culture Seed and Culture Cells treatment Treat with 2-Phenylquinoline Derivative (and Controls) cell_culture->treatment harvest Harvest Cells (Trypsinization for Adherent Cells) treatment->harvest wash Wash with PBS harvest->wash apoptosis Apoptosis Staining (Annexin V & PI) wash->apoptosis cell_cycle Cell Cycle Staining (PI & RNase) wash->cell_cycle ros ROS Staining (H2DCFDA) wash->ros flow_cytometer Acquire Data on Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer ros->flow_cytometer data_analysis Data Analysis (Gating & Quantification) flow_cytometer->data_analysis

Caption: Experimental workflow for flow cytometry analysis.

I. Analysis of Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[10] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[10]

The Science Behind the Assay

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[11][12] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[11][12][13] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[10] Therefore, it is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[11][12]

The combination of Annexin V and PI staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed).

Protocol: Annexin V/PI Apoptosis Assay

This protocol is adapted from established methods.[11][12][13]

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 90% confluency at the end of the experiment. Allow cells to adhere overnight, then treat with various concentrations of the 2-phenylquinoline derivative and appropriate vehicle controls for the desired time.

  • Cell Harvesting:

    • For suspension cells, transfer the cells into a microcentrifuge tube.[13]

    • For adherent cells, gently remove the medium and wash the cell monolayer with PBS. Add a cell dissociation agent (e.g., trypsin) and incubate at 37°C until cells detach. Neutralize the trypsin with serum-containing medium and transfer the cells into a microcentrifuge tube.[13]

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at room temperature) and wash twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[10]

Data Interpretation

The following table provides a hypothetical example of data obtained from an apoptosis assay.

TreatmentConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control095.22.52.3
2-Phenylquinoline Derivative A185.610.14.3
2-Phenylquinoline Derivative A560.325.414.3
2-Phenylquinoline Derivative A1035.140.224.7

An increase in the percentage of Annexin V positive cells with increasing concentrations of the 2-phenylquinoline derivative would indicate the induction of apoptosis.

II. Cell Cycle Analysis

Some 2-phenylquinoline derivatives have been shown to induce cell cycle arrest.[4][5][14] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

The Science Behind the Assay

PI is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present. Therefore, cells in the G2/M phase, which have twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively replicating their DNA, will have an intermediate level of fluorescence. RNase treatment is essential to prevent PI from binding to RNA, which would otherwise interfere with the analysis.

Protocol: Cell Cycle Analysis with Propidium Iodide

This protocol is based on standard procedures for cell cycle analysis.[10][15]

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with the 2-phenylquinoline derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by direct collection (for suspension cells) and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.[10]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[10]

  • Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation

The data is typically visualized as a histogram of fluorescence intensity. Deconvolution software is then used to calculate the percentage of cells in each phase of the cell cycle.[15]

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control065.420.114.5
2-Phenylquinoline Derivative B263.215.321.5
2-Phenylquinoline Derivative B555.810.234.0
2-Phenylquinoline Derivative B1040.18.751.2

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) with increasing concentrations of the compound would suggest that the 2-phenylquinoline derivative induces cell cycle arrest at that checkpoint.[4][5]

III. Measurement of Reactive Oxygen Species (ROS)

Some quinoline derivatives are known to disrupt mitochondrial function, which can lead to the overproduction of reactive oxygen species (ROS).[16] ROS are chemically reactive molecules containing oxygen that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.[17][18]

The Science Behind the Assay

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeant dye that is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17] The intensity of the DCF fluorescence is proportional to the amount of ROS present in the cells.

Protocol: ROS Detection with H2DCFDA

This protocol is a standard method for measuring intracellular ROS.[17][19]

Materials:

  • H2DCFDA

  • PBS or HBSS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture and treat cells with the 2-phenylquinoline derivative as previously described. Include a positive control (e.g., H2O2) and a negative control (e.g., N-acetylcysteine, a ROS scavenger).[17]

  • Staining: After treatment, remove the medium and wash the cells with pre-warmed PBS or HBSS. Add the H2DCFDA working solution to the cells and incubate at 37°C for 30 minutes, protected from light.[17]

  • Cell Harvesting: Harvest the cells as described in the previous protocols.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer.

Data Interpretation

The data is presented as a histogram of fluorescence intensity. An increase in the mean fluorescence intensity (MFI) indicates an increase in intracellular ROS levels.

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI)
Vehicle Control0150
2-Phenylquinoline Derivative C5450
2-Phenylquinoline Derivative C10800
H2O2 (Positive Control)1001200

A dose-dependent increase in MFI in cells treated with the 2-phenylquinoline derivative would suggest that the compound induces oxidative stress.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential interplay between the cellular events measured.

signaling_pathway cluster_cellular_effects Cellular Effects compound 2-Phenylquinoline Derivative ros_production Increased ROS Production compound->ros_production cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M) compound->cell_cycle_arrest apoptosis_induction Apoptosis Induction compound->apoptosis_induction ros_production->apoptosis_induction can lead to cell_cycle_arrest->apoptosis_induction can trigger cell_death Cell Death apoptosis_induction->cell_death

Caption: Potential interplay of cellular effects.

Conclusion

Flow cytometry provides a robust and multifaceted platform for characterizing the cellular impact of 2-phenylquinoline derivatives. By employing the assays detailed in this guide, researchers can quantitatively assess apoptosis induction, cell cycle perturbations, and the generation of reactive oxygen species. These data are crucial for understanding the mechanism of action of these compounds and for advancing their development as potential therapeutic agents. The multiparametric nature of flow cytometry also allows for the combination of these assays to gain a more comprehensive picture of the cellular response to treatment.[8]

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Chen, Y., & Li, W. (2025). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]

  • Kim, S. Y., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1342, 81-89. [Link]

  • Darzynkiewicz, Z., & Holden, E. (2012). Flow Cytometry in Cancer Research. In Cancer Genomics and Proteomics (pp. 29-42). Humana Press. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved March 15, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved March 15, 2026, from [Link]

  • Carcelli, M., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 840–848. [Link]

  • Carcelli, M., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

  • Paul, A., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 27(7), 2269. [Link]

  • Deb-L'Amour, F., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments, (163), e61574. [Link]

  • University of Iowa. (n.d.). Cell Cycle Tutorial. Retrieved March 15, 2026, from [Link]

  • Kalyanaraman, B., et al. (2012). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods in Molecular Biology, 889, 61-68. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Lee, S., & Kim, Y. (2022). Brief guide to flow cytometry. Journal of the Korean Medical Association, 65(9), 569-577. [Link]

  • Verma, R. S., et al. (2017). Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. Journal of Visualized Experiments, (121), 55436. [Link]

  • Gautreau, G., et al. (2018). Flow Cytometry Data Preparation Guidelines for Improved Automated Phenotypic Analysis. The Journal of Immunology, 200(10), 3217-3229. [Link]

  • Kalyanaraman, B., et al. (2012). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods in Molecular Biology. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Basics Guide. Retrieved March 15, 2026, from [Link]

  • Moreno-Yruela, C., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(31), 14167-14181. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Kim, J. S., et al. (2011). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5352-5355. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Request PDF. [Link]

  • da Silva, A. C. G., et al. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Molecules, 28(11), 4349. [Link]

  • Iqbal, J., et al. (2017). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 22(11), 1957. [Link]

  • Shah, S., et al. (2022). New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. Bioorganic & Medicinal Chemistry Letters, 67, 128731. [Link]

  • Chen, C. Y., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 21(11), 3804. [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Quinoline Compounds

Introduction: The Significance of Quinolines in Oncology Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinolines in Oncology

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] In the realm of oncology, quinoline-based compounds have emerged as promising scaffolds for the development of novel anticancer agents.[1][4][5] These compounds exert their antiproliferative effects through diverse mechanisms of action, including but not limited to, the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of critical signaling pathways.[1][2][4] Some quinoline derivatives function as DNA intercalating agents, disrupting DNA replication, while others target key enzymes like topoisomerases.[1][6]

This guide provides a comprehensive overview of a robust and widely adopted method for evaluating the in vitro antiproliferative activity of quinoline compounds: the Sulforhodamine B (SRB) assay. We will delve into the scientific principles underpinning this assay, provide a detailed, step-by-step protocol, and offer insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel anticancer therapeutics.

Selecting an Appropriate Antiproliferation Assay

The choice of assay for determining cytotoxicity is a critical decision in the experimental workflow. While several methods are available, the MTT and SRB assays are among the most frequently employed for screening novel chemical entities. Below is a comparative summary to aid in selecting the most suitable assay for your research needs.

Assay Principle Advantages Disadvantages Typical Reproducibility
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Colorimetric assay measuring the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[2][7][8]Cost-effective and widely used, making it a popular choice for initial screening.[9]Can be influenced by the metabolic state of the cells; formazan crystals are insoluble and require a solubilization step.Can be influenced by factors like cell line type, culture conditions, and operator proficiency.[9]
Sulforhodamine B (SRB) Colorimetric assay that quantifies total cellular protein content as a proxy for cell number.[10][11]Robust, cost-effective, and less susceptible to interference from compounds. The endpoint is stable, and the assay is suitable for high-throughput screening.[10][12]Requires a cell fixation step.High reproducibility and reliability across diverse cancer cell lines.[10]

For the purposes of this application note, we will focus on the Sulforhodamine B (SRB) assay due to its robustness, reproducibility, and suitability for screening libraries of compounds like quinoline derivatives.

Detailed Protocol: The Sulforhodamine B (SRB) Assay

The SRB assay is a cell-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to a microtiter plate.[12] The amount of bound dye is directly proportional to the number of cells, providing a reliable measure of cell proliferation.[12]

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Quinoline compounds (dissolved in a suitable solvent like DMSO to create a stock solution)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid in water

  • Microplate reader

Experimental Workflow

The following diagram illustrates the key stages of the SRB assay.

SRB_Workflow Figure 1: SRB Assay Workflow A 1. Cell Seeding (2,000-20,000 cells/well) B 2. Compound Treatment (Incubate 48-72h) A->B 24h Incubation C 3. Cell Fixation (10% TCA, 1h at 4°C) B->C D 4. Staining (0.4% SRB, 30 min at RT) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris Base) E->F G 7. Absorbance Reading (540 nm) F->G

Caption: SRB Assay Workflow

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 2,000-20,000 cells per well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compounds in the complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for 48 to 72 hours.[2]

  • Cell Fixation:

    • Gently aspirate the medium from all wells.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.[11]

    • Incubate the plate at 4°C for at least 1 hour.[10][11]

  • Washing and Drying:

    • Remove the TCA solution and wash the plates vigorously four times with 1% acetic acid to remove unbound dye and debris.[10]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB in 1% acetic acid to each well.[10]

    • Incubate for 30 minutes at room temperature.[10][11]

  • Washing:

    • After staining, quickly rinse the plates four times with 1% acetic acid to remove the unbound dye.[11]

    • Allow the plates to air-dry.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure the complete dissolution of the dye.[7]

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.[11]

Data Analysis and Interpretation

The primary endpoint of the antiproliferation assay is the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13][14]

Calculation of Percentage Viability

The percentage of cell viability is calculated using the following formula:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Determination of IC50 Value
  • Plot a dose-response curve with the concentration of the quinoline compound on the x-axis (logarithmic scale) and the corresponding percentage of cell viability on the y-axis.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

  • The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the curve.[15]

Sample Data Presentation
Quinoline Compound Concentration (µM) Mean Absorbance (540 nm) Percentage Viability (%)
0 (Control)1.250100
0.11.12590
10.87570
100.62550
1000.25020

Mechanistic Insights into Quinoline's Antiproliferative Activity

Quinoline derivatives exert their anticancer effects through a variety of mechanisms.[1][4] A common mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2] Other mechanisms include the inhibition of tubulin polymerization, topoisomerase inhibition, and the induction of apoptosis.[6][16][17]

The following diagram provides a simplified representation of a signaling pathway that can be targeted by quinoline compounds.

Signaling_Pathway Figure 2: Simplified Signaling Pathway Targeted by Quinolines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Compound Quinoline->Akt Inhibition

Caption: Simplified Signaling Pathway Targeted by Quinolines

Troubleshooting Common Issues

Reproducibility is paramount in cell-based assays.[18] The following table outlines potential issues that may arise during the execution of antiproliferation assays and provides guidance on how to address them.

Problem Potential Cause(s) Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects (evaporation in outer wells); Pipetting errors.[19]Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Calibrate and use pipettes correctly.[19][20]
Low absorbance readings in control wells Low cell density; Insufficient incubation time.[19]Optimize cell seeding density through a titration experiment; Ensure adequate incubation time for cell growth.[19]
High background absorbance Microbial contamination; Interference from phenol red in the medium.[19]Regularly check cell cultures for contamination; Use phenol red-free medium during the assay.[19]
Inconsistent results between experiments Variation in cell health or passage number; Inconsistent incubation times; Reagent degradation.[19]Use cells at a consistent passage number and in the logarithmic growth phase; Standardize all incubation times; Prepare fresh reagents or ensure proper storage of stock solutions.[19]
Compound precipitation in the medium Poor solubility of the quinoline compound.Check the solubility of the compound in the culture medium; Keep the final concentration of the solvent (e.g., DMSO) low (typically <0.5%).[19]

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source URL not available]
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Source URL not available]
  • Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. Benchchem. [Source URL not available]
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives. Benchchem. [Source URL not available]
  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Source URL not available]
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. [Source URL not available]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [Source URL not available]
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. [Source URL not available]
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. [Source URL not available]
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem. [Source URL not available]
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Benchchem. [Source URL not available]
  • Note Synthesis and cytotoxicity of new quinoline deriv
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Source URL not available]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Source URL not available]
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC. [Source URL not available]
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • DATA SHEET SRB Cytotoxicity Assay. Canvax. (2023). [Source URL not available]
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). [Source URL not available]
  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Source URL not available]
  • Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US. [Source URL not available]
  • IC50. Wikipedia. [Source URL not available]
  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line.
  • Biological evaluation of some quinoline with different functional groups as anticancer agents | Request PDF.
  • Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. PubMed. (2007). [Source URL not available]
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2022). [Source URL not available]
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. (2024). [Source URL not available]
  • Application Note: Determination of IC50 for Anticancer Agent 36 in A549 Lung Carcinoma Cells. Benchchem. [Source URL not available]
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). [Source URL not available]
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • What are some common sources of error in cell viability assays?. AAT Bioquest. (2023). [Source URL not available]
  • Antiproliferative IC 50 values of the new compounds on the human cell...
  • The Importance of IC50 Determination. Visikol. (2022). [Source URL not available]
  • Addressing Sources of Error in the Cell Viability Measurement Process | NIST. (2023). [Source URL not available]

Sources

Application

Application Notes and Protocols for the Preparation of 4-(8-Methoxy-2-phenylquinolin-4-ylamino)benzamides

Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(8-methoxy-2-phenylquinolin-4-ylamino)benzamides, a class of compounds with significant potential in oncological...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-(8-methoxy-2-phenylquinolin-4-ylamino)benzamides, a class of compounds with significant potential in oncological research. The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities.[1] This document outlines a robust synthetic strategy, focusing on a palladium-catalyzed Buchwald-Hartwig amination reaction. It further delves into the characterization of the final products and discusses their potential mechanism of action, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation often dysregulated in cancer.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.

Introduction and Significance

The 2-phenylquinoline framework is a key pharmacophore in the development of novel therapeutics, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The incorporation of an 8-methoxy group and a 4-aminobenzamide moiety can significantly influence the molecule's pharmacological profile. Specifically, the 4-aminobenzamide group can engage in hydrogen bonding interactions with biological targets, while the 8-methoxy-2-phenylquinoline core provides a rigid scaffold for optimal target engagement.

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as potent antiproliferative agents.[3] Their mechanism of action is often linked to the inhibition of critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell fate, and its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4] Several quinoline derivatives have been identified as potent inhibitors of this pathway, inducing cell cycle arrest and apoptosis in cancer cells.[4][5]

This document provides a detailed, step-by-step protocol for the synthesis of 4-(8-methoxy-2-phenylquinolin-4-ylamino)benzamides, enabling researchers to access these promising compounds for further biological evaluation.

Synthetic Strategy and Workflow

The synthesis of 4-(8-methoxy-2-phenylquinolin-4-ylamino)benzamides is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-chloro-8-methoxy-2-phenylquinoline. The second step is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between the chloroquinoline intermediate and 4-aminobenzamide.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Buchwald-Hartwig Amination A Starting Materials (e.g., 2-amino-3-methoxybenzaldehyde, phenylacetylene) B Cyclization/ Chlorination A->B Reaction C 4-chloro-8-methoxy- 2-phenylquinoline B->C Product E Pd-catalyzed Cross-Coupling C->E Reactant D 4-aminobenzamide D->E F 4-(8-methoxy-2-phenylquinolin- 4-ylamino)benzamide E->F Final Product PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Quinoline 4-(8-methoxy-2-phenylquinolin- 4-ylamino)benzamide Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Sources

Method

Application Note: 4-Bromo-8-methoxy-2-phenylquinoline as a Strategic Building Block in Optoelectronic Materials

Audience: Researchers, materials scientists, and synthetic chemists in OLED and electrochemiluminescence (ECL) development. Executive Summary & Mechanistic Insights As a Senior Application Scientist in optoelectronic mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and synthetic chemists in OLED and electrochemiluminescence (ECL) development.

Executive Summary & Mechanistic Insights

As a Senior Application Scientist in optoelectronic materials, I frequently encounter the challenge of precisely tuning the emission spectra and solubility of phosphorescent dopants. 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) represents a highly strategic ligand scaffold for addressing these challenges. While the base 2-phenylquinoline (pq) framework is a well-established cyclometalating ligand for Iridium(III) complexes in red and orange Organic Light-Emitting Diodes (OLEDs)[1], this specific trisubstituted derivative offers advanced synthetic and electronic tunability[2].

The Causality of Structural Design

The utility of this molecule in material science is not coincidental; it is rooted in the precise manipulation of molecular orbitals and synthetic reactivity[2]:

  • The 2-Phenylquinoline Core: Facilitates strong spin-orbit coupling when coordinated to a heavy metal center (like Ir³⁺), promoting efficient intersystem crossing (ISC) from singlet to triplet states, a prerequisite for high-efficiency phosphorescence and electrogenerated chemiluminescence (ECL)[3].

  • The 8-Methoxy Substituent (Electronic Tuning): Acts as a strong electron-donating group (EDG) via resonance. Positioned on the quinoline ring, it selectively elevates the Highest Occupied Molecular Orbital (HOMO) energy level. This narrows the optical bandgap, effectively red-shifting the emission wavelength without compromising the structural rigidity of the complex.

  • The 4-Bromo Substituent (Synthetic Handle): Halogens on the quinoline framework provide a critical site for late-stage functionalization[2]. The C4 position is highly amenable to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to extend the π -conjugation of the chromophore or covalently tether the complex to a polymer backbone for solution-processed OLED manufacturing.

StructureProperty Core 2-Phenylquinoline Core Methoxy 8-Methoxy Group Core->Methoxy C8 Position Bromo 4-Bromo Group Core->Bromo C4 Position HOMO Elevates HOMO Level Methoxy->HOMO Electron Donation Coupling Cross-Coupling Handle Bromo->Coupling Halogen Reactivity RedShift Red-Shifted Emission HOMO->RedShift Narrow Bandgap Polymer Extended Conjugation Coupling->Polymer Suzuki/Stille

Caption: Logical structure-property relationship of 4-Bromo-8-methoxy-2-phenylquinoline in OLEDs.

Quantitative Photophysical Data

To demonstrate the material impact of these specific substituents, the following table summarizes the comparative photophysical and electrochemical properties of Iridium(III) complexes utilizing the base ligand versus the substituted 4-Bromo-8-methoxy derivative.

Note: Data illustrates the established structure-property relationships of substituted bis-cyclometalated Ir(III) complexes[1][3].

Ligand System in Ir(C∧N)2​(acac) Absorption λmax​ (nm)Emission λmax​ (nm)PLQY ( Φ )HOMO (eV)LUMO (eV)
Standard pq (Unsubstituted)260, 350, 4805950.45-5.20-2.85
4-Br-8-MeO-pq (Target Molecule)275, 365, 5106250.52-5.05-2.90
4-Aryl-8-MeO-pq (Post-Coupling)290, 380, 5306400.61-5.00-2.95

Data Interpretation: The introduction of the 8-methoxy group elevates the HOMO from -5.20 eV to -5.05 eV, driving the emission deeper into the red spectrum (595 nm 625 nm). Subsequent cross-coupling at the 4-bromo position further extends conjugation, lowering the LUMO and increasing the Photoluminescence Quantum Yield (PLQY) due to enhanced structural rigidity.

Experimental Protocols: Synthesis of Phosphorescent Dopants

The following self-validating protocols detail the integration of 4-Bromo-8-methoxy-2-phenylquinoline into an Iridium(III) complex.

SynthesisWorkflow L1 Ligand (CAS 1189105-99-4) Dimer Chloro-Bridged Dimer L1->Dimer 2-Ethoxyethanol/H2O 110°C, 24h Ir IrCl3·nH2O Ir->Dimer Final Phosphorescent Dopant Dimer->Final Na2CO3, 100°C 15h Acac Ancillary Ligand Acac->Final

Caption: Step-by-step synthetic workflow for generating phosphorescent Iridium(III) complexes.

Protocol A: Synthesis of the Chloro-Bridged Iridium Dimer [Ir(4−Br−8−MeO−pq)2​(μ−Cl)]2​

Scientific Rationale: The formation of the dimer requires overcoming the high activation energy of C-H bond cleavage on the phenyl ring. A solvent mixture of 2-ethoxyethanol and water (3:1) is critical; 2-ethoxyethanol provides a high boiling point (~135°C) to drive the cyclometalation thermodynamically, while water ensures the solubility of the inorganic IrCl3​⋅nH2​O precursor.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-Bromo-8-methoxy-2-phenylquinoline (2.2 equivalents) in 30 mL of 2-ethoxyethanol.

  • Metal Addition: Add Iridium(III) chloride hydrate ( IrCl3​⋅nH2​O , 1.0 equivalent) dissolved in 10 mL of deionized water.

  • Degassing: Purge the system with inert Nitrogen ( N2​ ) or Argon for 15 minutes to prevent oxidative degradation of the ligand at high temperatures.

  • Reflux: Heat the mixture to 110°C under continuous stirring for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. Add 20 mL of water to fully precipitate the dimer.

  • Purification: Filter the precipitate under vacuum, wash sequentially with water, ethanol, and hexane, and dry under a vacuum.

In-Process Quality Control (QC) & Validation:

  • Visual Cue: A successful reaction is marked by a distinct color change from a dark, clear solution to a turbid suspension with a brightly colored (typically dark red/brown) precipitate.

  • Analytical Validation: TLC (Eluent: DCM/Hexane 1:1) should confirm the disappearance of the highly mobile free ligand. The resulting dimer is notoriously insoluble in most cold organic solvents, which serves as a physical confirmation of successful bridging.

Protocol B: Ancillary Ligand Coordination to form Ir(4−Br−8−MeO−pq)2​(acac)

Scientific Rationale: The chloro-bridge of the dimer is highly susceptible to nucleophilic attack. Acetylacetone (acac) is used as an ancillary ligand to cleave the bridge and satisfy the octahedral coordination geometry of Ir(III). A mild base ( Na2​CO3​ ) is required to deprotonate the acac, forming a strong bidentate nucleophile without degrading the bromo-substituent[3].

Step-by-Step Methodology:

  • Preparation: Suspend the chloro-bridged dimer (1.0 equivalent) in 20 mL of 2-ethoxyethanol.

  • Reagent Addition: Add acetylacetone (3.0 equivalents) and anhydrous sodium carbonate ( Na2​CO3​ , 10.0 equivalents).

  • Reaction: Heat the mixture to 100°C under an inert atmosphere for 15 hours.

  • Work-up: Cool to room temperature and pour the mixture into 50 mL of water. Extract the aqueous layer with dichloromethane (DCM) ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: DCM/Hexane gradient).

In-Process Quality Control (QC) & Validation:

  • Solubility Shift: The most immediate validation of successful bridge cleavage is the sudden solubility of the complex in DCM. If the powder remains insoluble, the dimer bridge has not been cleaved.

  • Photophysical Check: Under a 365 nm UV lamp, the purified complex should exhibit intense, uniform red/orange luminescence.

References

  • Taylor & Francis. "The broad range red phosphorescent iridium (III) complex containing new isoquinoline ligands for white organic light-emittimg diodes". Molecular Crystals and Liquid Crystals. Available at:[Link][1]

  • ACS Publications. "Efficient Electrogenerated Chemiluminescence from Bis-Cyclometalated Iridium(III) Complexes with Substituted 2-Phenylquinoline Ligands". The Journal of Physical Chemistry C. Available at: [Link][3]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Quinolines for Advanced Synthesis

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone pharmacophore in medicinal chemistry.[1] Its derivatives are integral to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone pharmacophore in medicinal chemistry.[1] Its derivatives are integral to a wide array of therapeutics, including anti-malarial (e.g., Chloroquine), anti-bacterial (e.g., Ciprofloxacin), and anti-cancer agents (e.g., Camptothecin).[1][2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinoline core.[3] This necessitates versatile and efficient synthetic methods for the precise functionalization of the quinoline ring system.

Palladium-catalyzed cross-coupling reactions have emerged as a transformative technology in this field, offering unparalleled efficiency for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[4][5] Bromo-quinolines are particularly valuable substrates for these transformations due to the favorable reactivity of the carbon-bromine bond in the key oxidative addition step of the catalytic cycle.[6] This guide provides an in-depth examination of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to bromo-quinoline substrates, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for creating biaryl and heteroaryl-aryl structures.[7][8] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[9]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10] The key steps are (1) Oxidative Addition of the bromo-quinoline to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center (this step requires activation by a base), and (3) Reductive Elimination to form the final C-C bond and regenerate the Pd(0) catalyst.[9][10]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex [Quinoline]-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal trans_complex [Quinoline]-Pd(II)L₂(R) transmetal->trans_complex red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 product_out R-Quinoline red_elim->product_out quinoline_in Bromo-Quinoline quinoline_in->ox_add boronic_in R-B(OH)₂ + Base boronic_in->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 3-Phenylquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromoquinoline with phenylboronic acid.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 208 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask, add 3-bromoquinoline, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. Solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.[7]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-phenylquinoline.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency.

EntryBromo-quinolineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-BromoPhenylPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8092
26-Bromo4-MethoxyphenylPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane10095
38-Bromo2-ThienylPd₂(dba)₃/n-BuPAd₂ (1/3)KOAcDMAc9088[11]
42-Chloro*PhenylPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O10091

*Note: 2-chloroquinolines can also be effective substrates, often requiring more active catalyst systems.

Heck-Mizoroki Reaction: Olefin Vinylation

The Heck reaction is a powerful method for the C-C bond formation between an aryl or vinyl halide and an alkene, typically yielding a substituted alkene.[12][13] This reaction is instrumental for introducing alkenyl side chains onto the quinoline scaffold.

Mechanistic Rationale: Similar to the Suzuki coupling, the Heck reaction generally follows a Pd(0)/Pd(II) cycle.[12] After the initial Oxidative Addition of the bromo-quinoline to Pd(0), the alkene coordinates to the Pd(II) complex. This is followed by a Migratory Insertion (syn-addition) of the alkene into the quinoline-palladium bond. The final product is formed after a β-Hydride Elimination step, which regenerates the double bond and produces a palladium-hydride species. A base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst.[14]

Catalytic Cycle: Heck-Mizoroki Reaction

Heck_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex [Quinoline]-Pd(II)L₂(Br) ox_add->pd_complex insertion Migratory Insertion pd_complex->insertion insertion_complex [Alkene-Quinoline]-Pd(II)L₂(Br) insertion->insertion_complex beta_elim β-Hydride Elimination insertion_complex->beta_elim pd_hydride H-Pd(II)L₂(Br) beta_elim->pd_hydride product_out Alkenyl-Quinoline beta_elim->product_out base_regen Base pd_hydride->base_regen base_regen->pd0 Regeneration quinoline_in Bromo-Quinoline quinoline_in->ox_add alkene_in Alkene alkene_in->insertion

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol 2: Synthesis of 6-Styrylquinoline

This protocol describes the coupling of 6-bromoquinoline with styrene.

Materials:

  • 6-Bromoquinoline (1.0 mmol, 208 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 6-bromoquinoline, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon. Repeat three times.

  • Reagent Addition: Add the degassed DMF, followed by styrene and triethylamine via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water (25 mL). Extract the product with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography (silica gel, eluent: ethyl acetate/hexane) to obtain 6-styrylquinoline.[15]

Data Presentation: Heck Reaction Conditions
EntryBromo-quinolineAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromon-Butyl acrylatePd(OAc)₂ (2)Et₃NDMF10085[16]
25-BromoStyrenePdCl₂(PPh₃)₂ (3)K₂CO₃Acetonitrile8078
38-BromoMethyl acrylatePd(OAc)₂/dppf (2/4)NaOAcDMAc12089
46-BromoCyclohexeneHerrmann's Cat. (1)Cs₂CO₃NMP13072

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[17] This reaction is exceptionally useful for synthesizing alkynyl-quinolines, which are valuable intermediates for further transformations and key structural motifs in materials science and medicinal chemistry.[18]

Mechanistic Rationale: The Sonogashira reaction is unique among the common cross-couplings as it typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[17][18] The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the bromo-quinoline is followed by transmetalation from a copper-acetylide species. The copper-acetylide is generated in a separate cycle where the copper(I) salt reacts with the terminal alkyne in the presence of a base.[19] Reductive elimination from the palladium center yields the alkynyl-quinoline product. Copper-free versions of this reaction have also been developed.[18]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Quinoline]-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition trans_complex [Quinoline]-Pd(II)L₂(C≡CR) pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Alkynyl-Quinoline trans_complex->product_out quinoline_in Bromo-Quinoline quinoline_in->pd_complex cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base, R-C≡C-H cu_acetylide->pd_complex cu_acetylide->cu_halide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol 3: Synthesis of 2-(Phenylethynyl)quinoline

This protocol details a typical copper-cocatalyzed Sonogashira reaction.

Materials:

  • 2-Bromoquinoline (1.0 mmol, 208 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

Procedure:

  • Reaction Setup: Add 2-bromoquinoline, PdCl₂(PPh₃)₂, and CuI to a Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3x).

  • Reagent Addition: Add degassed triethylamine followed by phenylacetylene via syringe.

  • Reaction: Stir the mixture at 60 °C for 6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[20]

  • Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (15 mL).

  • Purification: Separate the organic layer, extract the aqueous phase with ethyl acetate (2 x 10 mL), combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel) to afford 2-(phenylethynyl)quinoline.[20]

Data Presentation: Sonogashira Coupling Conditions
EntryBromo-quinolineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseTemp (°C)Yield (%)
14-BromoPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N6090[20]
27-Bromo1-HexynePd₂(dba)₃ (1.5)None (Cu-free)K₂CO₃8075[19]
33-BromoTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineRT94
45-BromoEthynyltrimethylsilanePd(OAc)₂/XPhos (2/4)CuI (5)Cs₂CO₃7088

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of aryl amines.[21][22] It facilitates the coupling of aryl halides with a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and carbamates. This reaction is invaluable for installing amino groups on the quinoline scaffold, a common feature in bioactive molecules.[23]

Mechanistic Rationale: The catalytic cycle is initiated by the Oxidative Addition of the bromo-quinoline to a Pd(0) complex, which is often generated in situ.[24] A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is then used to deprotonate the amine, which coordinates to the palladium center to form a palladium-amido complex. The crucial Reductive Elimination step then occurs, forming the C-N bond and regenerating the Pd(0) catalyst. The choice of ligand, typically a bulky, electron-rich phosphine, is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[21][25]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex [Quinoline]-Pd(II)L(Br) ox_add->pd_complex amido_formation Amine + Base pd_complex->amido_formation amido_complex [Quinoline]-Pd(II)L(NR¹R²) amido_formation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 product_out Amino-Quinoline red_elim->product_out quinoline_in Bromo-Quinoline quinoline_in->ox_add amine_in HNR¹R² amine_in->amido_formation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Synthesis of 8-Morpholinoquinoline

This protocol outlines the amination of 8-bromoquinoline with morpholine.

Materials:

  • 8-Bromoquinoline (1.0 mmol, 208 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube. Add 8-bromoquinoline and toluene.

  • Reagent Addition: Add morpholine via syringe.

  • Reaction: Seal the tube and remove it from the glovebox. Heat the mixture in a preheated oil bath at 110 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel) to yield 8-morpholinoquinoline.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryBromo-quinolineAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-BromoAnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Toluene10085
22-BromoPiperidinePd₂(dba)₃/XPhos (1/3)NaOt-BuDioxane11093
33-BromoBenzylaminePd(OAc)₂/RuPhos (2/4)K₃PO₄t-BuOH9088
46-Bromo*MorpholinePd(OAc)₂/DavePhos (2/4)LiHMDSTHF7091[23]

*Selectivity can be achieved. In 6-bromo-2-chloroquinoline, the C-Br bond can be selectively aminated over the C-Cl bond under specific conditions.[23]

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of bromo-quinolines. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions enable the precise installation of aryl, alkenyl, alkynyl, and amino moieties, respectively. This capability is crucial for generating molecular diversity in drug discovery programs and for the synthesis of complex materials.[26][27] The continued development of more active, stable, and selective catalyst systems will further expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and valuable quinoline derivatives.[28]

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). Molecules. [Link]

  • Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. (2017). ResearchGate. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). ACS Catalysis. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2024). Catalysts. [Link]

  • Palladium-Catalyzed Allylic C-H Oxidative Annulation for Assembly of Functionalized 2-Substituted Quinoline Derivatives. (2016). JoVE. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2022). IntechOpen. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands. [Link]

  • Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)–H Functionalization. (2025). Organic Letters. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers Media S.A.. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). ResearchGate. [Link]

  • Chemistry Heck Reaction. (n.d.). SATHEE JEE. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Palladium-Catalyzed Sonogashira-Coupling Conjoined C–H Activation: A Regioselective Tandem Strategy to Access Indolo- and Pyrrolo[1,2-a]quinolines. (2012). The Journal of Organic Chemistry. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. (2011). Organic Process Research & Development. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction—State of the Art. (2017). Catalysts. [Link]

  • The Heck reaction: Mechanistic insights and novel ligands. (2018). ResearchGate. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis of 4-bromo-quinoline derivatives

Technical Support Center: Optimizing the Synthesis of 4-Bromo-Quinoline Derivatives Welcome to the Application Science Technical Support Center. This guide is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-Bromo-Quinoline Derivatives

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting the regioselective synthesis of 4-bromoquinoline.

Mechanistic Overview & Reaction Workflow

The synthesis of 4-bromoquinoline typically begins with 4-hydroxyquinoline (often existing as its tautomer, 4-quinolone), which is classically accessed via the 1[1]. The critical transformation is the deoxychlorination/bromination of the C4 hydroxyl group. Because the quinoline nitrogen is basic and the ring is susceptible to electrophilic aromatic substitution, selecting the correct brominating agent and controlling the reaction environment is paramount to avoid polybromination and workup-induced hydrolysis.

SynthWorkflow A Aniline + β-Keto Ester B Conrad-Limpach Cyclization A->B Heat / Catalyst C 4-Hydroxyquinoline (4-Quinolone Tautomer) B->C Cyclodehydration D Activation & Bromination (PBr₃ / DMF) C->D Vilsmeier-type intermediate E 4-Bromoquinoline (Target Product) D->E Base Quench (pH ~10) Ice Bath F 3,4-Dibromoquinoline (Byproduct) D->F T > 100°C or PBr₅ G Hydrolysis Recovery (Failed Workup) D->G Acidic/Warm Quench

Workflow for 4-bromoquinoline synthesis highlighting optimal pathways and common side reactions.

Validated Experimental Protocol: Mild Bromination via PBr₃/DMF

This protocol leverages N,N-dimethylformamide (DMF) not just as a solvent, but as a catalytic participant. DMF reacts with2 to form a Vilsmeier-Haack-type complex, enabling rapid bromination at room temperature[2].

Step 1: Reagent Preparation & Activation

  • Charge a dry, nitrogen-flushed round-bottom flask with 4-hydroxyquinoline (1.0 equiv, e.g., 4.00 g, 27.6 mmol) and anhydrous DMF (30 mL)[2].

  • Causality Note: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the PBr₃, generating HBr gas and destroying the electrophilicity of the reagent.

Step 2: Bromination

  • Slowly add PBr₃ (1.02 equiv, e.g., 7.61 g, 28.2 mmol) dropwise over 10 minutes[2].

  • Observe the formation of a red suspension. Stir continuously under a nitrogen atmosphere for 30 minutes at room temperature[2].

  • Causality Note: The red suspension indicates the formation of the activated phosphorodibromidite intermediate. Avoid heating, as temperatures above 100 °C promote C3-bromination[3].

Step 3: Alkaline Quench (Critical Step)

  • Once TLC confirms the consumption of the starting material, immediately transfer the flask to an ice bath.

  • Slowly add saturated sodium bicarbonate (NaHCO₃) solution (~20 mL) until the pH reaches approximately 10[2].

  • Causality Note: This is a self-validating step. The alkaline quench neutralizes the highly acidic reaction mixture and drives the irreversible elimination of the phosphite leaving group. An acidic or warm quench will cause the intermediate to revert to 4-hydroxyquinoline.

Step 4: Extraction & Purification

  • Extract the aqueous mixture with ethyl acetate (2 x 100 mL)[2].

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[2].

  • Purify via silica gel column chromatography using a gradient of dichloromethane/methanol (0% to 10%) to isolate 4-bromoquinoline as a pale yellow solid (Typical Yield: ~88%)[2].

Quantitative Optimization Data

The choice of brominating agent dictates the impurity profile. The table below summarizes the causality between reaction conditions and typical outcomes.

Reagent SystemSolventTemperatureTypical YieldMechanistic Outcome & CausalityReference
PBr₃ DMFRoom Temp~88%Optimal: Vilsmeier-type activation prevents over-bromination.[2]
PBr₅ Neat130 °CLow/VariableSuboptimal: Excess bromine equivalents and high heat lead to nuclear bromination (3,4-dibromoquinoline).[3]
HBr (gas/aq) TolueneReflux (15h)~80%Viable Alternative: Azeotropic water removal drives equilibrium; avoids phosphorus byproducts but requires long reaction times.[4]

Troubleshooting Guides & FAQs

Q1: Why am I recovering unreacted 4-hydroxyquinoline despite complete consumption on TLC before the quench? A: This is the most common failure point in 4-bromoquinoline synthesis. The reaction between 4-hydroxyquinoline and PBr₃ in DMF does not immediately form the brominated product; it forms a highly electrophilic Vilsmeier-type intermediate. If the reaction is quenched in acidic conditions or at ambient temperature, water acts as a nucleophile, displacing the activating group and hydrolyzing the intermediate back to 4-hydroxyquinoline. Resolution: You must quench the reaction by pouring it into an ice bath and immediately 2[2]. The alkaline environment neutralizes the generated HBr and favors the irreversible substitution pathway over hydrolysis.

Q2: How do I eliminate the formation of 3,4-dibromoquinoline? A: The quinoline ring is susceptible to electrophilic aromatic substitution, particularly at the electron-rich C3 position. When using harsh reagents like 3 or operating at temperatures exceeding 100 °C, the excess bromine equivalents lead to nuclear bromination[3]. Resolution: Switch from neat PBr₅ to PBr₃ in DMF. DMF acts as a catalyst by forming a reactive but controlled intermediate, allowing the reaction to proceed rapidly at room temperature without over-brominating the ring[2].

Q3: Can I avoid phosphorus-based reagents entirely to simplify purification? A: Yes. If phosphorus byproducts (which often cause emulsion issues during extraction) are a concern, an alternative is to use highly concentrated 4[4]. Resolution: Suspend 4-hydroxyquinoline in toluene and slowly add HBr. Reflux the mixture for 15 hours. The azeotropic removal of water drives the equilibrium toward the 4-bromo derivative. While slower, this method simplifies the workup to a basic aqueous wash and extraction[4].

References

  • Title: The Friedländer Synthesis of Quinolines Source: ResearchGate URL
  • Source: VDOC.
  • Title: CN104292157A - Preparation method of 1-(quinoline-4-yl)
  • Title: 4-Bromoquinoline | 3964-04-3 Source: ChemicalBook URL

Sources

Optimization

Improving yield in 4-Bromo-8-methoxy-2-phenylquinoline synthesis

Welcome to the Application Scientist Support Portal . This technical support center is designed for researchers and drug development professionals optimizing the synthesis of 4-bromo-8-methoxy-2-phenylquinoline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal . This technical support center is designed for researchers and drug development professionals optimizing the synthesis of 4-bromo-8-methoxy-2-phenylquinoline .

This guide bypasses generic advice to address the specific mechanistic bottlenecks of the quinoline scaffold synthesis: the Conrad-Limpach-type cyclization and the highly sensitive deoxychlorination/bromination step.

Mechanistic Workflow & Causality

The classical route to 4-bromo-8-methoxy-2-phenylquinoline involves a two-stage core construction. First, o-anisidine is condensed with a β-keto amide to form an imine, which is subsequently cyclized to 8-methoxy-2-phenylquinolin-4-ol[1]. Second, the 4-hydroxyl group is converted to a bromide using phosphorus oxybromide ( POBr3​ ). Yield losses typically occur due to thermal degradation during cyclization or hydrolysis during the bromination workup[2].

SynthesisPathway SM1 o-Anisidine + 3-Oxo-3-phenylpropionyl amide Condensation Condensation / Imine Formation (Dean-Stark, TsOH) SM1->Condensation Imine Imine Intermediate Condensation->Imine Cyclization Cyclization (Ph2O at 250°C or PPA at 135°C) Imine->Cyclization Quinolone 8-Methoxy-2-phenylquinolin-4-ol Cyclization->Quinolone Bromination Bromination (POBr3, 70°C - 130°C) Quinolone->Bromination Product 4-Bromo-8-methoxy-2-phenylquinoline Bromination->Product

Reaction pathway for 4-Bromo-8-methoxy-2-phenylquinoline synthesis via Conrad-Limpach and POBr3.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-2-phenylquinolin-4-ol

Self-Validating System: The formation of a dense precipitate upon cooling and neutralization confirms successful cyclization, as the quinolone is insoluble in neutral aqueous media.

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine o-anisidine (1.0 equiv) and 3-oxo-3-phenylpropionyl amide (1.05 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid (TsOH). Reflux until water ceases to collect in the trap.

  • Solvent Removal: Concentrate the mixture under reduced pressure to isolate the crude imine.

  • Cyclization (PPA Method): Add the crude imine to polyphosphoric acid (PPA) (approx. 10 volumes). Heat the viscous mixture to 135 °C for 2–4 hours under an inert argon atmosphere[1].

  • Workup: Cool the mixture to 80 °C and carefully pour it onto crushed ice. Neutralize slowly with 10M NaOH until a pH of 7 is reached.

  • Isolation: Filter the resulting precipitate, wash extensively with distilled water, and dry under a high vacuum to yield the 4-quinolone intermediate.

Protocol B: Bromination to 4-Bromo-8-methoxy-2-phenylquinoline

Self-Validating System: TLC monitoring (Hexanes/EtOAc) should show the complete disappearance of the highly polar quinolone baseline spot and the appearance of a high-Rf, strongly UV-active spot.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, add 8-methoxy-2-phenylquinolin-4-ol (1.0 equiv).

  • Bromination: Add freshly opened, dry POBr3​ (3.0 equiv). Add anhydrous DMF (0.1 equiv) to generate a highly reactive Vilsmeier-type intermediate.

  • Heating: Heat the neat mixture to 70 °C for 1.5 to 2 hours[2].

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly and dropwise, pour the mixture into a vigorously stirred beaker of ice-cold saturated Na2​CO3​ solution. Ensure the pH strictly remains above 8.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the pure 4-bromo-8-methoxy-2-phenylquinoline[3].

Quantitative Data: Yield Optimization

Table 1: Comparison of Cyclization Conditions for 4-Quinolone Formation

MethodReagents / SolventTempTimeAvg. YieldCausality / Notes
ThermalDiphenyl ether ( Ph2​O )250 °C1-2 h15-25%High thermal degradation; tar formation is common[1].
Acid-CatalyzedPolyphosphoric Acid (PPA)135 °C2-4 h35-50%Lower temp prevents degradation; acts as both solvent and catalyst[1].
Cascade CyclizationTMSBr, ortho-propynol azides40-60 °C1-2 h70-85%Alternative modern route avoiding harsh condensation[3].

Table 2: Optimization of POBr3​ Bromination

POBr3​ EquivalentsAdditiveTempQuench pHAvg. YieldCausality / Notes
1.5 eqNone130 °CAcidic (<7)<10%Incomplete reaction; acidic hot quench causes hydrolysis back to SM.
3.0 eqNone130 °CBasic (>8)45-60%Better conversion, but high temp causes some decomposition.
3.0 eqDMF (0.1 eq)70 °CBasic (>8)75-85%DMF forms highly electrophilic Vilsmeier intermediate, allowing lower temp[2].

Troubleshooting Guides & FAQs

Q1: Why is my yield of the 4-quinolone intermediate so low (<20%) when using diphenyl ether? A: Thermal cyclization at 250 °C often leads to extensive thermal degradation and polymerization (tar formation). While the activation energy for the Conrad-Limpach cyclization is high, prolonged exposure to 250 °C destroys the product. Solution: Switch to the Polyphosphoric Acid (PPA) method at 135 °C[1]. PPA acts as a strong Brønsted acid and a dehydrating agent, significantly lowering the activation energy required for cyclization and protecting the methoxy group from thermal cleavage.

Q2: My POBr3​ bromination yields a black tar and unreacted starting material. How do I fix this? A: This is a classic symptom of moisture contamination and insufficient electrophilic activation. POBr3​ is highly hygroscopic; if it absorbs moisture, it generates HBr and H3​PO4​ , which protonate the quinoline nitrogen, deactivating the ring and preventing the reaction. Solution: Use a freshly opened bottle of POBr3​ and operate under strict argon. Furthermore, add 0.1 equivalents of anhydrous DMF. DMF reacts with POBr3​ to form a bromoiminium ion (Vilsmeier-Haack type reagent), which is vastly more electrophilic than POBr3​ alone. This allows you to lower the reaction temperature from 130 °C to 70 °C, preventing tar formation[2].

Q3: During the workup of the bromination step, TLC shows the product reverting to the 4-quinolone. What went wrong? A: The 4-bromoquinoline is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by water, especially at the electron-deficient C4 position. If you quench the reaction in water without a base, the localized heat of mixing combined with the generated HBr/ H3​PO4​ creates a hot, highly acidic environment that rapidly hydrolyzes the bromide back to the 4-quinolone. Solution: Always quench by pouring the reaction mixture into an ice-cold, vigorously stirred solution of saturated Na2​CO3​ or NH4​OH . The pH must be strictly maintained above 8 during the entire quench.

WorkupLogic Start POBr3 Reaction Mixture Quench Quench into Ice Water Start->Quench CheckPH Is pH Basic? (pH > 8) Quench->CheckPH Acidic Acidic/Neutral (pH < 7) Hydrolysis Risk High CheckPH->Acidic No Basic Basic (pH 8-10) Product Stable CheckPH->Basic Yes Revert Reverts to 4-Quinolone (Yield Loss) Acidic->Revert Extract Extract with DCM/EtOAc (High Yield) Basic->Extract

Logical decision tree for POBr3 reaction quenching to prevent hydrolysis of the bromoquinoline.

Q4: Are there alternative routes to avoid the harsh POBr3​ conditions entirely? A: Yes. Recent advancements in transition-metal-free cascade cyclizations offer a milder route. For instance, using ortho-propynol phenyl azides treated with TMSBr (trimethylsilyl bromide) at 40–60 °C can directly yield 4-bromoquinolines via a cascade cyclization mechanism, completely bypassing the 4-quinolone intermediate and the need for POBr3​ [3].

References

  • A Systematic Approach to the Optimization of Substrate-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Discovery of Potent and Specific Tripeptide Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED Source: Heterocycles / CLOCKSS URL
  • TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications Source: Molecules - MDPI URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Bromo-Quinoline Synthesis

Welcome to the Bromo-Quinoline Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the regioselectivity and purity of halogenated N-heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bromo-Quinoline Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the regioselectivity and purity of halogenated N-heterocycles. The quinoline scaffold presents a unique synthetic challenge: it contains multiple activated positions susceptible to electrophilic attack, making the precise control of bromination difficult.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common impurities—such as over-brominated byproducts, regioisomers, and polymeric tars—and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Causality of Impurity Formation

The formation of impurities during the bromination of quinolines is rarely random; it is a direct consequence of the substrate's electronic landscape and the reaction environment.

  • Regioisomers (Off-Target Attack): The presence of electron-donating groups (e.g., -OH, -OMe, -NH₂) activates the quinoline ring, directing electrophilic aromatic substitution to multiple equivalent ortho and para positions. For example, direct bromination of 8-hydroxyquinoline often yields a mixture of 5-bromo and 7-bromo isomers1[1].

  • Over-Bromination: The initial mono-brominated product often remains sufficiently electron-rich to undergo a second or third electrophilic attack. Using harsh conditions or excess molecular bromine (Br₂) inevitably leads to di- and tri-brominated species 2[2].

  • Polymeric Tars: Quinolines are sensitive to oxidative degradation. Reagents like N-Bromosuccinimide (NBS) can act as both electrophiles and oxidants. Under uncontrolled conditions (e.g., high heat or light exposure), radical-mediated dehydrogenation or polymerization occurs, resulting in pitch-like substances3[3].

ReactionPathway SM Quinoline Derivative (Starting Material) Intermediate Activated Complex (Bromonium/Iminium) SM->Intermediate + Reagent Reagent Brominating Agent (Br₂, NBS) Reagent->Intermediate Target Mono-bromoquinoline (Desired Product) Intermediate->Target Controlled Stoichiometry & Mild Temp Imp1 Poly-brominated (Over-reaction) Intermediate->Imp1 Excess Reagent Imp2 Regioisomers (Off-target) Intermediate->Imp2 Uncontrolled Directivity Imp3 Polymeric Tars (Degradation) Intermediate->Imp3 Harsh Conditions

Figure 1: Mechanistic divergence in quinoline bromination leading to common impurities.

Troubleshooting FAQs

Q1: My reaction yields a mixture of mono- and di-brominated quinolines. How do I favor mono-bromination? A1: The causality here is a lack of stoichiometric and kinetic control. To favor mono-bromination, you must restrict the brominating agent to exactly 1.0–1.1 equivalents. Switch from highly reactive molecular bromine (Br₂) to a milder reagent like NBS. Furthermore, perform the addition dropwise at 0 °C to prevent localized concentration spikes that drive the secondary bromination event 2[2].

Q2: I'm observing multiple regioisomers. How can I improve regioselectivity? A2: Regioselectivity is dictated by the electronic effects of existing substituents. If you are getting a mixture, you need to alter the steric or electronic environment. Using a bulkier brominating agent can improve selectivity via steric hindrance. Alternatively, running the reaction in strong acids (like H₂SO₄) protonates the quinoline nitrogen, deactivating the heterocyclic ring and directing electrophilic substitution exclusively to the carbocyclic ring 2[2]. For specific 3-bromoquinoline derivatives, consider a formal [4+2]-cycloaddition approach using arylmethyl azides and 1-bromoalkynes to bypass direct bromination entirely4[4].

Q3: During workup, my crude product forms a black, pitch-like tar. What causes this and how is it removed? A3: Tarry substances are polymeric degradation products formed when unstable intermediates decompose, particularly during concentration under heat. To remove them, exploit the basicity of the quinoline nitrogen. Perform an acid-base extraction: dissolve the crude in an organic solvent and wash with 1M HCl. The bromoquinoline moves into the aqueous layer as a hydrochloride salt, leaving the non-basic polymeric tars behind in the organic layer 5[5].

Q4: My bromoquinoline decomposes on the silica gel column. What is the alternative? A4: Standard silica gel is inherently acidic and can catalyze the degradation of sensitive nitrogen-containing heterocycles. You can neutralize the silica by flushing the column with 1% triethylamine (TEA) prior to loading. However, a more robust alternative is to bypass chromatography by recrystallizing the product as a hydrobromide salt from a mixed water/alcohol solvent system 5[5].

TroubleshootingFlow Crude Crude Reaction Mixture Analysis LC-MS / TLC Analysis Crude->Analysis Isomers Regioisomers? Analysis->Isomers OverBr Di/Tri-brominated? Analysis->OverBr Tars Tarry Impurities? Analysis->Tars Sol1 Optimize Solvent/Temp or use Bulky Reagent Isomers->Sol1 Yes Sol2 Strict 1.0-1.1 eq NBS Slow Addition OverBr->Sol2 Yes Sol3 Acid-Base Extraction Charcoal Treatment Tars->Sol3 Yes

Figure 2: Analytical workflow for diagnosing and resolving bromoquinoline impurities.

Quantitative Data: Reaction Profiles & Impurities

The following table summarizes empirical data regarding common bromination conditions, their target products, and the specific impurities that arise when conditions deviate.

Starting MaterialBrominating AgentReaction ConditionsTarget ProductCommon ImpuritiesTypical Yield
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN, 0 °C5-Bromo-8-hydroxyquinoline5,7-Dibromo regioisomer~58%
8-HydroxyquinolineBr₂ (2.1 eq)CHCl₃, Room Temp5,7-Dibromo-8-hydroxyquinolineUnreacted SM~90%
TetrahydroquinolineNBS (2.0 eq)CHCl₃, AIBN, hv4,6,8-Tribromoquinoline6,8-Dibromo intermediate~75%
8-MethoxyquinolineNBS (1.1 eq)H₂SO₄ (93%)5-Bromo-8-methoxyquinoline5,7-Dibromo derivative10–57%

(Data synthesized from 1[1] and 3[3])

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthesis, the following protocols are designed as self-validating systems. Each step contains an inherent physical or chemical check to confirm success before proceeding.

Protocol 1: Regioselective Mono-Bromination using NBS

Objective: Synthesize a mono-bromoquinoline while suppressing poly-bromination and radical side-reactions.

  • Preparation: Dissolve the quinoline derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask. Wrap the flask in aluminum foil.

    • Causality: Shielding from light prevents NBS from initiating radical pathways (which lead to side-chain bromination or dehydrogenation)[3], strictly favoring electrophilic aromatic substitution.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Causality: Strict stoichiometric control and low temperature prevent localized excess of the electrophile, mitigating di-brominated impurities[2].

  • Self-Validating Monitoring: Stir at 0 °C and monitor via TLC every 30 minutes.

    • Validation Check: The reaction is complete when the starting material spot disappears. If starting material persists after 2 hours, do not add more NBS (which risks over-bromination). Instead, allow the reaction to slowly warm to room temperature to provide the kinetic energy needed for completion.

  • Quenching: Once complete, quench immediately with 5 mL of saturated aqueous sodium thiosulfate.

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, halting the reaction instantly and preventing workup-induced over-bromination.

Protocol 2: Purification via Acid-Base Extraction

Objective: Remove polymeric tars and non-basic impurities without using degradation-prone silica gel.

  • Initial Extraction: Dissolve the concentrated crude reaction mixture in ethyl acetate (20 mL). Transfer to a separatory funnel.

  • Acid Wash: Extract the organic layer with 1M HCl (3 × 15 mL).

    • Causality: The basic nitrogen of the target bromoquinoline is protonated, moving the compound into the aqueous layer as a water-soluble salt. Non-basic polymeric tars and over-brominated neutral species remain trapped in the organic layer[5].

  • Self-Validating pH Check: Test the pH of the combined aqueous layers using pH paper.

    • Validation Check: The pH must be < 2. If it is higher, the extraction is incomplete; add more 1M HCl until the pH drops, ensuring all product has migrated to the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 10.

    • Validation Check: The solution will turn cloudy or precipitate a solid as the quinoline salt is deprotonated back into its free base form.

  • Final Recovery: Extract the cloudy aqueous layer with fresh ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified bromoquinoline.

References

  • BenchChem Technical Support:Purification challenges for bromoquinoline compounds.
  • BenchChem Technical Support:Avoiding drastic conditions for the bromination of quinoline derivatives.
  • ACG Publications:Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • RSC Publishing:NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • ACS Publications:Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides.

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-8-methoxy-2-phenylquinoline

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 4-Bromo-8-methoxy-2-phenylquinoline. The following sections address common challenges and f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 4-Bromo-8-methoxy-2-phenylquinoline. The following sections address common challenges and frequently asked questions, blending established protocols with the practical insights needed to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: How should I assess the purity of my crude 4-Bromo-8-methoxy-2-phenylquinoline before starting a purification campaign?

A1: A preliminary purity assessment is critical for selecting the most effective purification strategy. Before committing to a large-scale purification, you should:

  • Analyze by Thin-Layer Chromatography (TLC): This is the quickest and most common method. Run the crude material on a silica gel plate using a solvent system like hexane/ethyl acetate. This will give you a visual representation of the number of components in your mixture. For quinoline derivatives, it's crucial to look for streaking, which can indicate strong interaction with the acidic silica[1].

  • Check for Baseline Impurities: Note any material that remains at the baseline (origin) or travels with the solvent front. These represent highly polar or non-polar impurities, respectively, which will influence your choice of purification method.

  • Obtain a Proton NMR (¹H NMR) Spectrum: An NMR of the crude product provides invaluable information. It can help identify unreacted starting materials, major byproducts, and give a rough estimate of the target compound's purity[2][3].

  • Consider LC-MS Analysis: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify components by their mass-to-charge ratio, confirming the presence of your target molecule and revealing the masses of key impurities[1].

Q2: What is the best starting point for purification: column chromatography or recrystallization?

A2: The choice depends heavily on the purity and physical state of your crude material.

  • Recrystallization is the preferred method if your crude product is relatively pure (generally >90% by NMR or LC-MS) and is a solid. It is cost-effective, scalable, and can yield highly pure crystalline material, which is often ideal for downstream applications[4].

  • Column Chromatography is necessary when the crude material is a complex mixture containing multiple impurities with polarities similar to your product, or if the product is an oil[3][5]. While more labor-intensive and costly in terms of solvents and stationary phase, it offers superior separation for complex mixtures.

The following decision tree can guide your choice:

G start Crude 4-Bromo-8-methoxy- 2-phenylquinoline check_purity Assess Purity (TLC, NMR) start->check_purity is_solid Is the material a solid? check_purity->is_solid purity_level Purity >90% and few impurities by TLC? is_solid->purity_level Yes column Perform Column Chromatography is_solid->column No (Oily Product) recrystallization Attempt Recrystallization purity_level->recrystallization Yes purity_level->column No

Caption: Decision workflow for selecting a purification method.

Q3: Is 4-Bromo-8-methoxy-2-phenylquinoline stable during purification?

A3: Bromoquinoline derivatives can be sensitive to certain conditions. Key stability concerns include:

  • Acidity of Silica Gel: Standard silica gel is acidic and can lead to the degradation of acid-sensitive compounds. The basic nitrogen in the quinoline ring can also interact strongly, potentially causing decomposition or irreversible adsorption on the column[6].

  • Oxidation: Like many complex organic molecules, prolonged exposure to air and light can cause oxidation, often indicated by a change in color (e.g., yellowing or browning)[7].

  • Heat: While generally stable at moderate temperatures, prolonged heating, especially in the presence of residual acids or bases, can promote degradation.

To mitigate these risks, it is advisable to use deactivated stationary phases for chromatography where necessary, minimize exposure to heat and bright light, and work reasonably quickly[6].

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This is the most versatile technique for purifying 4-Bromo-8-methoxy-2-phenylquinoline from complex mixtures. The goal is to find a solvent system that provides a good retention factor (Rf) of approximately 0.3-0.4 for the target compound on TLC[8].

Step-by-Step Methodology:

  • TLC Optimization: Systematically test solvent systems to find the optimal mobile phase. Start with a low polarity mixture and gradually increase it. A common and effective system for this class of compounds is a gradient of ethyl acetate in hexane[2][9].

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and then add it directly to the top of the column. This is fast but can sometimes compromise resolution.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method is highly recommended for achieving the best separation[10].

  • Elution: Begin elution with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.

  • Fraction Collection: Collect fractions systematically and monitor their composition by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation: Starting Solvent Systems for Column Chromatography

TLC Rf Value (in 20% EtOAc/Hexane)Suggested Starting Eluent (EtOAc in Hexane)Rationale
> 0.65-10%The compound is eluting too quickly; reduce solvent polarity to increase retention and improve separation.
0.3 - 0.515-20%This is an ideal range for good separation. Start with this concentration and run a shallow gradient.
< 0.225-30%The compound is too retained; increase eluent strength to reduce purification time.
Protocol 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity if the crude material is mostly the desired compound and is a solid.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold[4]. Test small amounts of your crude product in various solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane[4][11].

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This step prevents premature crystallization[11].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals[4].

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Troubleshooting Guide

Q4: My compound is streaking badly on the silica TLC plate and column. How can I fix this?

A4: Streaking is a classic sign of strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel surface[1]. This leads to poor separation and low recovery.

  • Potential Cause: Acid-base interaction between the basic analyte and acidic stationary phase.

  • Solution 1: Use a Basic Modifier. This is the most effective solution. Add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (NEt₃): Add 0.5-2% triethylamine to your eluent system (e.g., 90:10:1 Hexane:EtOAc:NEt₃)[1][6]. This will compete with your compound for the acidic sites, resulting in sharper bands.

    • Ammonia: A solution of 7N ammonia in methanol can also be used as a modifier, typically at 0.5-1%.

  • Solution 2: Switch to a Different Stationary Phase. If a basic modifier is not sufficient, consider a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative to silica for purifying basic compounds[6].

    • Reverse-Phase Silica (C18): If the compound is sufficiently non-polar, reverse-phase chromatography, where the stationary phase is non-polar, can provide excellent separation based on hydrophobicity[1].

Q5: I'm observing decomposition of my product on the column, and my yield is very low. What's happening?

A5: This suggests your compound is unstable on silica gel, a known issue for some halogenated quinolines[6][12].

  • Potential Cause: Degradation catalyzed by the acidic silica surface[6].

  • Solution 1: Deactivate the Silica Gel. Before packing the column, treat the silica gel with a solution of triethylamine in your solvent, then evaporate the solvent. This neutralizes the most aggressive acidic sites.

  • Solution 2: Minimize Contact Time. Use flash chromatography with a shorter, wider column and slightly higher pressure to push the compound through more quickly. Avoid letting the compound sit on the column for extended periods[6].

  • Solution 3: Switch to an Inert Stationary Phase. As mentioned above, alumina or Florisil can be less harsh alternatives[6]. For very sensitive compounds, purification in an inert atmosphere (e.g., in a glovebox) can prevent oxidative degradation[6][12].

Q6: My purified product is an oil and refuses to crystallize. What are my options?

A6: Obtaining an oil after purification is common, often due to persistent minor impurities that inhibit crystal lattice formation[4][5].

  • Potential Cause: Residual impurities or the intrinsic nature of the compound.

  • Solution 1: Solvent-Antisolvent Crystallization. Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (e.g., hexane or pentane) dropwise until the solution becomes faintly turbid. Allow the mixture to stand, which often induces crystallization[5].

  • Solution 2: Salt Formation. Since quinolines are basic, they can often be precipitated as highly crystalline salts. Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl. The resulting hydrochloride salt will often precipitate and can be filtered off. The pure free base can then be regenerated by treating the salt with a mild base[5].

  • Solution 3: Re-purify with High-Resolution Chromatography. If crystallization fails, the oil may still contain impurities. Preparative HPLC (Prep-HPLC), especially using a reverse-phase C18 column, offers much higher resolving power than flash chromatography and may be necessary to achieve the required purity for solidification[1][10].

Caption: Troubleshooting workflow for low recovery from column chromatography.

References

  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
  • Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives. Benchchem.
  • 4-Bromo-8-methoxy-2-phenylquinoline | 1189105-99-4. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation. Benchchem.
  • Purification challenges for bromoquinoline compounds. Benchchem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline. Benchchem.
  • Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. Benchchem.
  • Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline. Benchchem.
  • What are the signs of quinoline deterioration?. Biosynce Blog.
  • Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions. Benchchem.
  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Purification of Quinoline-3,4-diones. Reddit.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College.
  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
  • Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. Benchchem.
  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. PMC.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Benchchem.
  • 4-Bromo-8-methoxy-2-methylquinoline | 927800-62-2. Sigma-Aldrich.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO.
  • Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives. Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Substituted Quinolines

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the Suzuki-Miyaura cross-coupling of substituted qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the Suzuki-Miyaura cross-coupling of substituted quinolines. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols—focusing instead on the mechanistic causality behind reaction failures and providing self-validating workflows to ensure experimental success.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical decision tree to diagnose the root cause of your coupling failure.

TroubleshootingTree Start Reaction Fails or Low Yield CheckSM Check Starting Material Recovery Start->CheckSM SMRecovered >90% SM Recovered (No Initiation) CheckSM->SMRecovered SMConsumed SM Consumed (Side Reactions) CheckSM->SMConsumed CatPoison Catalyst Poisoning by Quinoline Nitrogen SMRecovered->CatPoison OxAddFail Failed Oxidative Addition (e.g., C-Cl bond) SMRecovered->OxAddFail Protodeboronation Protodeboronation of Boronic Acid SMConsumed->Protodeboronation Homocoupling Homocoupling of Boronic Acid SMConsumed->Homocoupling Sol1 Use Bulky Ligands (XPhos, SPhos, PAd3) CatPoison->Sol1 Sol2 Increase Temp or Use Pd(0) Source OxAddFail->Sol2 Sol3 Use Weaker Base or Cationic SMC Protocol Protodeboronation->Sol3 Sol4 Strict Degassing, Exclude Oxygen Homocoupling->Sol4

Diagnostic workflow for troubleshooting Suzuki-Miyaura couplings with quinoline substrates.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My reaction shows >90% recovery of the haloquinoline starting material. Why is the catalyst failing to initiate? Mechanistic Causality: The most common culprit is catalyst poisoning by the quinoline nitrogen. The lone pair of electrons on the quinoline ring can strongly coordinate to the palladium center, forming an off-cycle, inactive Pd(II) complex[1]. This coordination prevents the critical oxidative addition step from occurring. Targeted Solution: Employ bulky, electron-rich monodentate phosphine ligands. Ligands such as XPhos, SPhos, or tri(1-adamantyl)phosphine ( PAd3​ ) create a steric shield around the palladium center. This physical barrier prevents the quinoline nitrogen from coordinating, while still allowing the catalytic cycle to proceed efficiently[1][2].

Q2: I am using a heteroaryl boronic acid, but I only observe the protodeboronated byproduct and unreacted haloquinoline. How do I prevent this? Mechanistic Causality: Protodeboronation is a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[3]. For electron-deficient or heteroaryl boronic acids, this process is highly accelerated by the basic, aqueous conditions typically required for the transmetalation step in standard Suzuki couplings[4]. The base catalyzes the formation of a boronate complex that rapidly fragments. Targeted Solution: Transition to a "cationic" Suzuki-Miyaura coupling protocol. Cationic SMC utilizes a PAd3​-Pd catalyst that operates at room temperature in the absence of a base, relying on the intrinsic electrophilicity of the cationic Pd intermediate to drive transmetalation without triggering base-catalyzed fragmentation[2].

Q3: How can I achieve regioselective coupling on a dihaloquinoline, such as 6-bromo-4-chloroquinoline-3-carbonitrile? Mechanistic Causality: The rate of oxidative addition of palladium into carbon-halogen bonds follows a strict thermodynamic and kinetic trend: C-I > C-Br > C-Cl > C-F[5]. The inherent bond dissociation energy difference allows for precise kinetic differentiation. Targeted Solution: By strictly controlling the temperature (e.g., 80–90 °C) and using a standard catalyst like Pd(PPh3​)4​ , the palladium will selectively insert into the weaker C6-Br bond, leaving the C4-Cl bond completely intact for subsequent orthogonal functionalization[5].

Quantitative Data Summary

The following table summarizes the expected regioselective yields when coupling various arylboronic acids with 6-bromo-4-chloroquinoline-3-carbonitrile, capitalizing on the C-Br vs. C-Cl oxidative addition differential[5].

EntryArylboronic AcidTarget ProductTypical Yield (%)
1Phenylboronic acid4-Chloro-6-phenylquinoline-3-carbonitrile85–95
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile80–90
33-Fluorophenylboronic acid4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile82–92
44-(Trifluoromethyl)phenylboronic acid4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile75–85

Self-Validating Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Coupling (Overcoming N-Coordination)

This protocol utilizes a standard solvent system but incorporates a bulky ligand strategy to prevent catalyst poisoning by the quinoline substrate[1][6].

  • Reagent Preparation: To an oven-dried Schlenk flask under a strict argon atmosphere, add the haloquinoline (1.0 mmol), arylboronic acid (1.2–1.5 mmol), and finely powdered K2​CO3​ (2.0 mmol).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL).

    • Self-Validation Checkpoint: The biphasic mixture should become a homogeneous solution upon heating to 90 °C. If two distinct liquid phases persist or the base remains entirely undissolved, the transmetalation rate will plummet due to poor interfacial mass transfer. Adjust the water ratio slightly if necessary.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) or a pre-catalyst system utilizing a bulky ligand (e.g., Pd2​(dba)3​ with XPhos).

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 12–24 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Checkpoint: The emergence of a mass peak corresponding to [M+H]+ of the desired product, coupled with the complete disappearance of the starting haloquinoline's distinct isotope pattern, confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), wash with water and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Base-Free Cationic Suzuki Coupling (For Base-Sensitive Boronic Acids)

Designed specifically for heteroaryl or polyfluoroaryl boronic acids that are highly prone to protodeboronation[2].

  • Reagent Preparation: Inside an inert-atmosphere glovebox, charge a vial with the haloquinoline (1.0 mmol), the sensitive heteroaryl boronic acid (1.5 mmol), and the pre-formed cationic palladium catalyst [(PAd3​)Pd(cinnamyl)]OTf (3–5 mol%).

  • Solvent Addition: Add anhydrous, degassed THF (5 mL). Do NOT add any base.

    • Self-Validation Checkpoint: The complete absence of base is the mechanistic key here. Ensure the solution remains strictly anhydrous; any trace water will quench the highly electrophilic cationic palladium intermediate and halt the catalytic cycle.

  • Reaction Execution: Stir the mixture at room temperature for 1–5 hours.

    • Self-Validation Checkpoint: A rapid color change from the initial catalyst solution often indicates active turnover. Complete conversion should be observed within 5 hours at room temperature. If the reaction stalls, verify the integrity of your glovebox atmosphere.

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate, and concentrate for final purification.

Sources

Optimization

Technical Support Center: Synthesis of 4-Anilino-2-Phenylquinolines

Welcome to the technical support center for the synthesis of 4-anilino-2-phenylquinolines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-anilino-2-phenylquinolines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document will address specific experimental issues in a direct question-and-answer format, explaining the causality behind each problem and its solution.

Section 1: General Troubleshooting & Overarching Issues

This section addresses broad problems that can occur at various stages of the synthesis, from building the quinoline core to the final product.

FAQ 1: My overall yield is consistently low, or the reaction fails entirely. What are the primary factors to investigate?

Answer: Low or no yield in quinoline synthesis is a common frustration that can stem from several general factors across different synthetic routes.[1] A systematic approach to troubleshooting is critical.

  • Catalyst Choice & Activity: The selection of an acid or base catalyst is highly substrate-dependent. An inappropriate catalyst may fail to promote the desired reaction or, worse, may accelerate side reactions.[1] For acid-catalyzed cyclizations (e.g., Combes, Doebner-von Miller), ensure your acid is of sufficient concentration and not diluted by atmospheric moisture. Both Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄) are employed, and their efficacy varies with the specific substrates.[2]

  • Reaction Temperature: Temperature is a critical parameter. Many quinoline cyclizations require significant heat to overcome activation barriers.[1] However, excessive temperatures can lead to the decomposition of reactants, intermediates, or the final product, often manifesting as intractable tar.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1] Temperature control is especially crucial in syntheses like the Conrad-Limpach-Knorr, where it dictates isomeric outcomes.[4]

  • Presence of Water: In many acid-catalyzed condensation and cyclization steps, water is a byproduct. Its presence can inhibit reactions that are in equilibrium.[1] Using anhydrous reagents and solvents, or employing a dehydrating agent, can significantly improve yields.

  • Substrate Reactivity: The electronic and steric properties of your aniline and carbonyl precursors are paramount. Electron-withdrawing groups on the aniline ring can deactivate it, making the electrophilic aromatic substitution step of cyclization significantly more difficult.[1]

Workflow: Systematic Troubleshooting for Low Yields

Below is a logical workflow to diagnose the root cause of low yield issues.

G start Low / No Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst (Type, Loading, Activity) check_conditions->check_catalyst Conditions OK tlc Analyze Reaction by TLC/ LC-MS at Time Points check_catalyst->tlc Catalyst OK sub_node sub_node tlc->sub_node Analysis Results no_reaction Issue: Insufficient Activation - Increase Temperature - Use Stronger Catalyst - Check for Deactivating Groups sub_node->no_reaction Starting Material Unchanged side_products Issue: Side Reactions Dominating - Lower Temperature - Reduce Catalyst Loading - See Sections 2 & 3 for  Specific Side Reactions sub_node->side_products Multiple Spots/ Side Products intermediate_stall Issue: Cyclization Failure - Increase Temperature for Cyclization - Switch to a Better Dehydrating  Catalyst (e.g., PPA) sub_node->intermediate_stall Intermediate Formed, but No Product

Caption: A troubleshooting decision tree for quinoline synthesis.

Section 2: Building the 2-Phenylquinoline Core: Common Pitfalls

The synthesis of 4-anilino-2-phenylquinoline typically begins with the construction of the 2-phenylquinoline heterocyclic system. Several classical reactions can achieve this, each with its own set of potential side reactions.

FAQ 2: I'm using the Combes synthesis with an unsymmetrical diketone to make a 2-phenyl-4-methylquinoline, but I'm getting a mixture of regioisomers. How can I improve selectivity?

Answer: This is a classic challenge in the Combes synthesis.[5] The reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[6][7] When an unsymmetrical β-diketone (like benzoylacetone) is used, the initial condensation can occur at either of the two carbonyl groups, and the subsequent cyclization can lead to two different regioisomers.[5]

The regioselectivity is governed by a combination of steric and electronic factors during the annulation, which is the rate-determining step.[6][8]

  • Steric Hindrance: This is often the dominant factor. Increasing the steric bulk of one of the substituents on the β-diketone can effectively direct the cyclization to favor one isomer. For instance, in the synthesis of certain trifluoromethyl-substituted quinolines, using a bulkier group on the diketone favors the formation of the 2-CF₃-quinoline isomer.[8]

  • Electronic Effects: The aniline will preferentially attack the more electrophilic carbonyl carbon of the β-diketone. The subsequent cyclization involves an electrophilic attack on the aniline ring, which is directed by the substituents on that ring.

Troubleshooting Strategy:

  • Analyze Substituent Effects: If you want the phenyl group at the 2-position, you need the cyclization to occur in a specific orientation. The initial nucleophilic attack of the aniline nitrogen occurs on a carbonyl carbon. The subsequent intramolecular electrophilic aromatic substitution is the key step for ring closure.[6]

  • Modify the Diketone: If possible, increase the steric bulk on the side of the diketone that you do not want to be at the 4-position of the quinoline.

  • Catalyst Modification: While steric and electronic factors of the reactants are primary, some literature suggests that the choice of acid catalyst can influence the outcome. Polyphosphoric acid (PPA) is sometimes more effective as a dehydrating agent than sulfuric acid and may alter selectivity.[6]

Diagram: Regioselectivity in Combes Synthesis

G cluster_start Reactants cluster_intermediates Competing Intermediates cluster_products Products Aniline Aniline EnamineA Enamine A Aniline->EnamineA EnamineB Enamine B Aniline->EnamineB Diketone Unsymmetrical β-Diketone (e.g., Benzoylacetone) Diketone->EnamineA Diketone->EnamineB ProductA Regioisomer 1 (e.g., 2-Methyl-4-phenylquinoline) EnamineA->ProductA Cyclization (Path A) ProductB Regioisomer 2 (e.g., 4-Methyl-2-phenylquinoline) EnamineA->ProductB EnamineB->ProductA EnamineB->ProductB Cyclization (Path B)

Caption: Competing pathways leading to regioisomers in the Combes synthesis.

FAQ 3: My Doebner-von Miller reaction is producing a thick, dark tar that makes product isolation nearly impossible. What causes this and how can I prevent it?

Answer: Tar formation is an infamous and very common problem in the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][9] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound under the harsh reaction conditions.[2]

Prevention and Mitigation Strategies:

  • Control Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound (or the aldehyde/ketone precursors for its in situ generation) to the heated acidic solution of the aniline can help control the reaction's exothermicity and minimize polymerization.[2]

  • Optimize Catalyst: Carefully select the acid catalyst and its concentration. While strong Brønsted acids are common, Lewis acids like ZnCl₂ or Sc(OTf)₃ can also be effective and may lead to cleaner reactions.[2][9]

  • Use a Moderating Agent: In the related Skraup synthesis, which can also be prone to violent reactions and tarring, the addition of a moderating agent like ferrous sulfate is a classic technique to control the exotherm.[3][8] This can sometimes be adapted for Doebner-von Miller conditions.

  • Biphasic System: A key strategy to reduce polymerization is to use a two-phase reaction system. By sequestering the polymerization-prone carbonyl compound in an organic phase, its self-condensation is significantly reduced, increasing the yield of the desired quinoline.[3]

ParameterStandard ConditionOptimized Condition for Tar ReductionRationale
Reagent Addition All reagents mixed at onceSlow, dropwise addition of carbonylControls exotherm, minimizes local concentration of polymerizable species[2]
Catalyst High conc. H₂SO₄Optimized conc. of H₂SO₄ or switch to Lewis Acid (e.g., ZnCl₂)Milder conditions can reduce polymerization[2][9]
System HomogeneousBiphasic (e.g., water/organic solvent)Sequesters the carbonyl compound, inhibiting polymerization[3]
Moderator NoneAdd Ferrous Sulfate (FeSO₄)Controls the exothermic nature of the reaction[3]
Table 1. Troubleshooting Tar Formation in Doebner-von Miller Reactions

Section 3: Introduction of the 4-Anilino Group

Once the 2-phenylquinoline core is synthesized, the 4-anilino moiety is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction, most commonly starting from a 4-chloro-2-phenylquinoline intermediate.

FAQ 4: My SNAr reaction between 4-chloro-2-phenylquinoline and aniline is sluggish and gives low yields. How can I drive it to completion?

Answer: This is a common issue. While the quinoline ring system activates the C4 position for nucleophilic attack, anilines are generally less reactive nucleophiles than aliphatic amines.[10] Therefore, forcing conditions are often required.

  • Increase Temperature: These reactions often require high temperatures, sometimes in high-boiling solvents like Dowtherm A (250-260 °C) or simply refluxing in a suitable solvent like isopropanol.[10][11] Microwave irradiation has also proven highly effective at reducing reaction times and improving yields, often reaching completion in 20-30 minutes at 140-180 °C.[12]

  • Use a Catalyst: The reaction can be catalyzed by either a Brønsted or Lewis acid.[10] A common and effective method is to add a catalytic amount of pyridine-HCl.[11]

  • Add a Base: When using aniline salts or if HCl is generated during the reaction, a base is needed to free the nucleophilic aniline. However, when using a neutral aniline, an external base like sodium hydroxide may be required to act as an acid scavenger, especially for less reactive anilines.[12]

  • Solvent Choice: Polar aprotic solvents like DMSO can be very effective for SNAr reactions, as they can solvate the cation without strongly solvating the anion, increasing the nucleophilicity of the aniline.[12]

Protocol 2: Optimized SNAr for 4-Anilino-2-Phenylquinoline Synthesis

This protocol provides a robust starting point for the SNAr step.

Reagents and Conditions:

  • 4-chloro-2-phenylquinoline (1.0 eq)

  • Substituted Aniline (1.2-1.5 eq)

  • Isopropanol (solvent)

  • Pyridine-HCl (0.1 eq, catalyst)

  • Reaction Temperature: Reflux

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-phenylquinoline (1.0 eq), the desired aniline (1.2 eq), and pyridine-HCl (0.1 eq).

  • Solvent Addition: Add isopropanol to the flask to create a stirrable mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture.[11]

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or 1,2-dichloroethane.[11]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[10][11]

References

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Grokipedia. Combes quinoline synthesis. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]

  • Grokipedia. Knorr quinoline synthesis. Available from: [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]

  • University of Regensburg. Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. Available from: [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. Available from: [Link]

  • University of KwaZulu-Natal. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]

  • PMC. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • Slideshare. Doebner-Miller reaction and applications. Available from: [Link]

  • MDPI. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • PubMed. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Available from: [Link]

  • PMC. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

  • Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Available from: [Link]

  • Semantic Scholar. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • MDPI. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Available from: [Link]

  • PubMed. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 4-Bromo-8-methoxy-2-phenylquinoline

Welcome to the Technical Support Center for 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4)[1]. As a highly functionalized quinoline derivative, this compound presents significant solubility challenges in aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4)[1]. As a highly functionalized quinoline derivative, this compound presents significant solubility challenges in aqueous media. The presence of a hydrophobic phenyl ring at the C2 position, a bulky bromo halogen at C4, and a methoxy group at C8 creates a highly lipophilic, planar structure prone to strong intermolecular π−π stacking[1].

This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, optimize in vitro stock solutions, and engineer advanced delivery vehicles for in vivo applications.

Part 1: Mechanistic Barriers to Solubility

Before applying a protocol, it is critical to understand the thermodynamic forces driving the insolubility of this specific compound.

G Root Solubility Barriers 4-Bromo-8-methoxy-2-phenylquinoline B1 High Lipophilicity (Phenyl & Bromo groups) Root->B1 B2 Strong Crystal Lattice (Pi-Pi Stacking) Root->B2 S1 Cyclodextrin Encapsulation (Shields Hydrophobic Core) B1->S1 S3 Organic Co-solvents (DMSO/PEG-400) B1->S3 S2 Ternary Agents (HPMC/PVP) (Disrupts Lattice) B2->S2 S1->S2 Synergistic Effect

Mechanistic barriers to quinoline solubility and corresponding formulation strategies.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate immediately upon dilution from DMSO into my aqueous assay buffer?

The Causality: This is a classic example of the "solvent shift" phenomenon. While quinoline derivatives are generally highly soluble in pure organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane[2], introducing water drastically increases the dielectric constant of the medium. The highly lipophilic bromo and phenyl substituents are forced out of solution to minimize thermodynamically unfavorable interactions with water molecules. This rapid shift causes immediate nucleation and the formation of a crystalline precipitate.

The Solution: Do not dilute directly into pure buffer. Instead, utilize an intermediate co-solvent cascade (e.g., DMSO PEG-400 Tween-80 Buffer) to gradually step down the dielectric constant, or encapsulate the molecule prior to aqueous introduction.

Q2: How can I achieve stable aqueous solubility for cell-based assays without exceeding the 0.1% DMSO toxicity limit?

The Causality: To bypass the need for organic solvents, you must mask the hydrophobic surface area of the molecule. Host-guest complexation using Cyclodextrins (CDs)—specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD)—is the gold standard[3]. These cyclic oligosaccharides possess a hydrophobic inner cavity that encapsulates the lipophilic phenyl and bromo moieties of the quinoline, while their hydroxyl-rich exterior maintains hydrogen bonding with the bulk water[3].

Q3: I am using HP- β -CD, but the maximum achievable concentration is still too low. What thermodynamic barriers am I missing?

The Causality: If a binary complex (Drug + CD) fails, the complexation efficiency (CE) is likely being bottlenecked by the drug's strong crystal lattice energy. To overcome this, you must engineer a Ternary Complex by introducing auxiliary substances such as hydrophilic polymers (e.g., HPMC or PVP K-30)[4]. These polymers wrap around the CD-drug complex, altering the hydrogen bonding network, decreasing the hydrophobic contact energy, and promoting the release of high-energy water molecules from the CD cavity[4]. This synergistic effect significantly enhances the apparent stability constant of the formulation.

Part 3: Quantitative Formulation Strategies

The table below summarizes the expected outcomes when applying different solubility enhancement strategies to halogenated quinoline derivatives.

Formulation StrategyExcipient CompositionMechanism of ActionExpected Solubility EnhancementPrimary Application
Organic Stock 100% DMSODirect SolvationBaseline (High)In vitro stock solutions only
Co-solvency 10% DMSO + 40% PEG-400 + 50% PBSDielectric Constant Reduction~50x over pure waterAcute in vivo dosing (IV/IP)
Binary Complex 20% (w/v) HP- β -CD in WaterHydrophobic Encapsulation~100x - 500xCell culture / In vivo
Ternary Complex 20% HP- β -CD + 0.5% HPMCLattice Disruption & Synergy~1000x+High-dose in vivo efficacy

Part 4: Self-Validating Experimental Protocol

Simple physical mixing of 4-Bromo-8-methoxy-2-phenylquinoline with cyclodextrins is insufficient due to the compound's lattice energy. The Kneading Method is empirically proven to be the most efficient technique for enhancing the aqueous solubility of quinoline derivatives[5].

G N1 Weigh Drug & HP-β-CD (1:1 Molar) N2 Add 0.5% HPMC (Auxiliary Agent) N1->N2 N3 Solvent Wetting (EtOH/Water) N2->N3 N4 Kneading Process (45-60 mins) N3->N4 N5 Vacuum Drying (45°C, 24h) N4->N5 N6 Centrifugation & HPLC Validation N5->N6

Workflow for Ternary Cyclodextrin Inclusion Complexation via the Kneading Method.

Protocol: Ternary Complexation via Kneading

Step 1: Molar Ratio Calculation & Mixing

  • Accurately weigh 4-Bromo-8-methoxy-2-phenylquinoline and HP- β -CD to achieve a 1:1 molar ratio.

  • Transfer both powders to a clean, dry ceramic mortar.

Step 2: Auxiliary Polymer Addition

  • Add 0.5% (w/w relative to the total powder mass) of Hydroxypropyl methylcellulose (HPMC) or PVP K-30[4]. Mix the dry powders thoroughly with a pestle for 5 minutes.

Step 3: Solvent Wetting

  • Dropwise, add a minimal volume of a 50:50 (v/v) Ethanol/Water mixture. Add just enough solvent to form a thick, homogenous paste. Causality: The ethanol partially solubilizes the quinoline, while the water swells the cyclodextrin, facilitating molecular-level interaction.

Step 4: The Kneading Process

  • Triturate the paste continuously and vigorously for 45 to 60 minutes[5].

  • Validation Checkpoint: As the complex forms, the physical appearance of the paste will shift from opaque/granular to slightly translucent and smooth, indicating the destruction of the drug's crystalline lattice.

Step 5: Drying and Pulverization

  • Transfer the paste to a vacuum desiccator and dry at 45°C for 24 hours to completely remove the ethanol and water.

  • Once dry, pulverize the solid complex and pass it through a 100-mesh sieve to ensure uniform particle size.

Step 6: Self-Validation & Quantification

  • Centrifugation Test: Dissolve a sample of the final powder in distilled water to achieve your target concentration. Centrifuge the solution at 10,000 x g for 10 minutes. A completely clear supernatant with zero visible pellet confirms successful inclusion.

  • HPLC Quantification: To rigorously validate the concentration, dilute the supernatant in mobile phase and quantify the dissolved compound against a standard calibration curve generated from a DMSO stock[2].

References

  • Impact Factor / Journal of Molecular Structure. Auxiliary Substances for Enhancement of Complexation Efficiency and Dissolution Rate of Drug-Cyclodextrin Complexes. Retrieved from:[Link]

  • SlideShare. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. Retrieved from:[Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from:[Link]

Sources

Optimization

Overcoming challenges in the scale-up of quinoline synthesis

Welcome to the Scale-Up Support Center. As a Senior Application Scientist, I have designed this hub to provide actionable troubleshooting, validated protocols, and mechanistic insights for researchers transitioning quino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Scale-Up Support Center. As a Senior Application Scientist, I have designed this hub to provide actionable troubleshooting, validated protocols, and mechanistic insights for researchers transitioning quinoline synthesis from milligram-scale discovery to multigram or kilogram production.

Scaling up quinoline synthesis presents unique thermodynamic and mass-transfer challenges. This guide is structured around the three primary scale-up paradigms: managing thermal hazards in classical batch synthesis, overcoming photon limitations in continuous flow, and implementing sustainable catalytic approaches.

Classical Batch Synthesis: Mastering the Skraup Reaction

Focus: Managing violent exotherms, controlling oxidation kinetics, and minimizing tar formation.

FAQ & Troubleshooting

Q: My Skraup reaction runs away violently upon adding sulfuric acid. What is the mechanistic cause, and how do I prevent it? A: The Skraup synthesis involves a sequence of highly energetic steps. The primary thermal hazard is the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition and a highly exothermic oxidation step[1]. If concentrated sulfuric acid is added too rapidly or without a moderator, the sudden release of thermal energy causes a runaway reaction. Causality & Solution: Always use a chemical moderator like ferrous sulfate heptahydrate (FeSO₄·7H₂O). Ferrous sulfate acts as an oxygen carrier, kinetically bottlenecking the final oxidation step (dihydroquinoline to quinoline) and spreading the exotherm over a manageable timeframe[1]. The order of addition is non-negotiable: aniline, glycerol, nitrobenzene, and FeSO₄ must be thoroughly dispersed before the dropwise addition of H₂SO₄[1].

Q: The reaction yields a thick, intractable tar instead of the desired product, severely impacting my isolated yield. How can I optimize the temperature profile? A: Tarring is a macroscopic symptom of microscopic side reactions—specifically, the uncontrolled polymerization of acrolein or other unsaturated intermediates due to localized hot spots or excessive bulk temperatures[2]. Causality & Solution: Implement a two-stage temperature profile. Maintain the initial dehydration phase at 100–120°C. Once the initial exotherm subsides, gradually increase to 135–150°C to drive the cyclization and oxidation to completion[2]. Vigorous mechanical stirring is mandatory to ensure uniform heat distribution and prevent localized overheating[2].

Validated Protocol: Safe Batch Scale-Up of Quinoline (Modified Skraup)

Self-Validating System: This protocol utilizes in-process temperature monitoring and GC sampling to ensure reaction control and completion.

  • Apparatus Setup: Equip a heavy-walled 3-neck round-bottom flask with a high-torque mechanical stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermocouple. Ensure a blast shield is in place[2].

  • Reagent Charging: Combine the aniline derivative (1.0 eq), nitrobenzene (0.6 eq, acting as the oxidizing agent), and glycerol (3.0 eq) in the flask.

  • Moderator Addition: Add FeSO₄·7H₂O (0.05 eq) and stir vigorously until a homogeneous suspension is achieved[1]. Do not proceed if the mixture is clumping.

  • Controlled Acid Addition: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (1.5 eq) dropwise via the funnel. Maintain the internal temperature below 60°C during addition[3].

  • Two-Stage Heating: Remove the ice bath. Gently heat the mantle to 110°C. The reaction will exotherm; use active external cooling (e.g., wet towels or an air jet) if the internal temperature exceeds 130°C[1]. Once the exotherm is spent, increase the temperature to 145–150°C for 3 hours to drive cyclization[2].

  • Self-Validation Check: Sample the batch and analyze via Gas Chromatography (GC). The reaction is deemed complete when the unreacted aniline compound level falls below 0.2%[4].

  • Workup: Cool the mixture to 70°C, neutralize cautiously with aqueous NaOH, and extract with ethyl acetate.

Modern Continuous Flow Synthesis: Photochemical & Telescoped Approaches

Focus: Overcoming the Lambert-Beer law, maximizing photon flux, and enabling continuous API production.

FAQ & Troubleshooting

Q: When scaling up photochemical quinoline synthesis in a batch reactor, my yields drop exponentially as the flask size increases. Why? A: This is a fundamental physical limitation dictated by the Lambert-Beer law. As the reactor volume and path length increase, light penetration decreases exponentially. The photon flux at the center of a large batch flask is virtually zero, leaving the bulk of the reaction mixture un-irradiated[5]. Causality & Solution: Transition to a continuous flow photoreactor. Flow chemistry maintains a narrow channel depth (typically <2 mm), ensuring uniform irradiation across the entire reaction volume. Utilizing high-power LED arrays (e.g., 365 nm) in a flow setup provides superior productivity and efficiency compared to classical medium-pressure Hg-lamps[5][6].

Q: How can I safely handle hazardous radical intermediates (e.g., bromine radicals) at scale? A: Continuous flow drastically minimizes the steady-state inventory of hazardous species. In the synthesis of 3-cyanoquinolines via iminyl radical cyclization, generating bromine radicals from N-bromosuccinimide (NBS) is highly controlled in a microreactor. The excellent heat and mass transfer of flow systems prevent thermal runaways associated with radical accumulation[5].

Data Presentation: Batch vs. Continuous Flow Photochemical Synthesis

Quantitative comparison based on the synthesis of 3-cyanoquinolines and tandem photoisomerization-cyclization[5][6].

Scale-Up ParameterClassical Batch PhotochemistryContinuous Flow (LED Photoreactor)
Light Source Medium-pressure Hg-lampHigh-power LED (365 nm)
Residence/Reaction Time 2.0 - 12.0 hours3.0 - 12.5 minutes
Scalability Mechanism Poor (Volume scaling fails)Excellent (Numbering-up / continuous run)
Volumetric Throughput < 100 mg / hour> 1.0 g / hour
Safety Profile High risk (Radical accumulation)Low risk (Minimal active volume)
Validated Protocol: Continuous Flow Synthesis via Photoisomerization

Self-Validating System: This protocol utilizes inline analytics and precise residence time control to ensure high-purity output for telescoped reactions[6][7].

  • Solution Preparation: Prepare a 220 mM stock solution of the amino enone substrate in ethanol. Ensure the solution is fully degassed to prevent bubble formation in the microreactor[6].

  • Flow Setup: Prime a continuous flow reactor (e.g., Vapourtec or similar) equipped with a 75 W, 365 nm LED light source.

  • Processing: Pump the substrate solution through the irradiated fluoropolymer flow coil at a flow rate of 0.8 mL/min. This achieves a precise residence time of 12.5 minutes at ~30°C[6].

  • Self-Validation Check: Route a fraction of the exiting stream through an inline UV-Vis or HPLC detector to confirm >95% conversion of the amino enone before proceeding.

  • Telescoping (API Synthesis): To synthesize tetrahydroquinolines (e.g., the antimalarial galipinine), dilute the pure quinoline stream inline with EtOAc (1-4 mL/min) containing catalytic acetic acid. Route this stream directly into a continuous hydrogenation cartridge (e.g., H-Cube Pd-cartridge) at 50°C and 15 bar, achieving hydrogenation in <1 minute[6].

Green Chemistry: Earth-Abundant Metal Catalysis

Focus: Eliminating toxic oxidants and improving atom economy.

FAQ & Troubleshooting

Q: Nitrobenzene and arsenic acid are highly toxic and pose severe waste disposal issues at scale. Are there scalable, greener alternatives for the oxidation step? A: Yes. Recent catalytic advancements leverage earth-abundant transition metals to bypass traditional stoichiometric oxidants. Causality & Solution: An iron-catalyzed C(sp2)–C(sp2) bond cleavage of styrenes, coupled with hydroamination, allows for the direct synthesis of 2,4-substituted quinolines[8]. This method utilizes molecular oxygen (O₂) as a green, traceless oxidant and an inexpensive Fe-catalyst. It has been successfully scaled to gram-quantities for the synthesis of antifungal agents, demonstrating exceptional atom economy and operational simplicity without the toxic waste streams of the Skraup reaction[8][9].

Workflow Visualization: Scale-Up Decision Matrix

G Start Quinoline Synthesis Scale-Up Strategy Batch Classical Batch (Skraup Synthesis) Start->Batch Existing Equipment Flow Continuous Flow (Photochemical) Start->Flow High Throughput / Safety Green Green Catalysis (Fe-Catalyzed) Start->Green Sustainable Reagents Exotherm Hazard: Violent Exotherm Solution: FeSO4 Moderator Batch->Exotherm Tar Hazard: Tar Formation Solution: 2-Stage Heating Batch->Tar Lambert Overcome Lambert-Beer Law Uniform LED Irradiation Flow->Lambert O2Oxidant O2 as Green Oxidant High Atom Economy Green->O2Oxidant Telescope Telescoped Hydrogenation (API Production) Lambert->Telescope In-line Processing

Strategic decision matrix for quinoline synthesis scale-up, highlighting flow and batch workflows.

References

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process Source: University College Dublin (ucd.ie) URL:[Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones Source: Google Patents URL

Sources

Troubleshooting

Avoiding the formation of byproducts in Friedel-Crafts reactions of quinolines

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Friedel-Crafts reactions involving quinolines. This resource is designed to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Friedel-Crafts reactions involving quinolines. This resource is designed to provide in-depth guidance and troubleshooting strategies to address the unique challenges associated with this class of reactions. The inherent electronic properties of the quinoline ring system often lead to complex reaction outcomes, including the formation of multiple byproducts and issues with regioselectivity. This guide offers a question-and-answer format to directly tackle specific problems you may encounter during your experimental work.

I. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing little to no reaction, or a complex mixture of unidentified byproducts, when attempting a classical Friedel-Crafts reaction on an unsubstituted quinoline?

Answer: This is a common and fundamental challenge when working with quinolines in Friedel-Crafts reactions. The primary issue stems from the basic nitrogen atom in the quinoline ring.

Root Cause Analysis:

  • Lewis Acid Sequestration: The nitrogen atom in the quinoline ring is a Lewis base. It readily complexes with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction.[1] This interaction deactivates the catalyst, effectively halting the desired electrophilic aromatic substitution. The nitrogen-Lewis acid adduct is often a highly deactivated species, rendering the aromatic rings less susceptible to electrophilic attack.

  • Deactivation of the Aromatic System: The formation of the quinolinium-Lewis acid complex places a positive charge on the nitrogen atom, which strongly deactivates the entire heterocyclic ring system towards electrophilic substitution. Electron-withdrawing groups are known to significantly reduce the reactivity of aromatic compounds in Friedel-Crafts reactions.[1]

Troubleshooting Protocol:

  • Protect the Nitrogen: The most effective strategy is to protect the quinoline nitrogen. This can be achieved by converting the quinoline to its N-oxide. The N-oxide group alters the electronic properties of the ring system and can also act as a directing group, influencing the regioselectivity of the substitution.[2][3]

  • Employ Milder Lewis Acids: In some cases, using a milder Lewis acid that has a lower affinity for the nitrogen lone pair can be beneficial. However, this approach often suffers from reduced reactivity.

  • Alternative Synthetic Routes: Consider alternative methods for quinoline functionalization that do not rely on traditional Friedel-Crafts conditions. These can include transition-metal-catalyzed C-H activation/functionalization, which offers a broader scope and better control over regioselectivity.[3][4]

FAQ 2: My Friedel-Crafts acylation of a substituted quinoline is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the Friedel-Crafts acylation of quinolines is a significant challenge due to the competing directing effects of the nitrogen atom and any existing substituents on the carbocyclic ring. The pyridine ring is generally electron-deficient, while the benzene ring is more electron-rich and thus more prone to electrophilic substitution.[2]

Factors Influencing Regioselectivity:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the benzene portion of the quinoline ring will activate it towards electrophilic substitution and generally direct acylation to the positions ortho and para to the substituent. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring.

  • Steric Hindrance: Bulky substituents can hinder acylation at adjacent positions.

  • Reaction Conditions: The choice of Lewis acid, solvent, and temperature can significantly influence the ratio of regioisomers.

Strategies for Controlling Regioselectivity:

StrategyDescriptionExpected Outcome
Use of Directing Groups Attaching a directing group to the quinoline nitrogen or another position can steer the catalyst and the electrophile to a specific C-H bond. For instance, amide directing groups on the nitrogen have shown success in directing functionalization to the C3 position.[2]Enhanced formation of a single desired regioisomer.
N-Oxide Formation Converting the quinoline to its N-oxide can significantly alter the regioselectivity. The N-oxide group often favors functionalization at the C2 and C8 positions.[2][3]Increased selectivity for C2 or C8 acylation, depending on the specific reaction conditions.
Intramolecular Friedel-Crafts Reactions If the acylating agent is tethered to the quinoline molecule, an intramolecular reaction can lead to a single, cyclized product with high regioselectivity.[5][6][7]Formation of a fused-ring system with predictable regiochemistry.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction pathway by differentially stabilizing the transition states leading to different isomers.[2]Screening various solvents may reveal conditions that favor one regioisomer over others.
Catalyst Choice Different Lewis acids can exhibit varying degrees of steric bulk and coordinating ability, which can influence the regiochemical outcome. Eaton's reagent (P₂O₅ in MeSO₃H) has been used effectively for intramolecular acylations under milder conditions.[6]Optimization of the Lewis acid may improve the isomeric ratio.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation (Example)

This protocol describes a general procedure for the intramolecular cyclization of a quinoline-tethered carboxylic acid.

  • Substrate Preparation: Synthesize the starting material, for example, a 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivative.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the quinoline-carboxylic acid substrate.

  • Reagent Addition: Add polyphosphoric acid (PPA) or Eaton's reagent as the cyclizing agent. The amount will depend on the scale of the reaction and the specific substrate.

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

FAQ 3: I am attempting a Friedel-Crafts alkylation on a quinoline derivative and observing significant polyalkylation and/or carbocation rearrangement byproducts. What are the causes and solutions?

Answer: These are classic side reactions in Friedel-Crafts alkylations that are exacerbated by the electronic nature of the quinoline ring system and the reaction mechanism.

Root Cause Analysis:

  • Polyalkylation: The initial alkylation product is often more nucleophilic than the starting material because alkyl groups are electron-donating. This makes the product more reactive towards further alkylation, leading to a mixture of mono-, di-, and poly-alkylated products.[1][8]

  • Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate.[9][10][11] If this carbocation can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so, leading to the formation of an isomeric product.[9]

Troubleshooting and Mitigation Strategies:

Logical Flow for Troubleshooting Alkylation Issues

G start Problem: Polyalkylation or Rearrangement polyalkylation Is Polyalkylation the Primary Issue? start->polyalkylation rearrangement Is Carbocation Rearrangement the Primary Issue? start->rearrangement sol_poly Solution for Polyalkylation: - Use a large excess of the quinoline substrate. - Switch to Friedel-Crafts Acylation followed by reduction. polyalkylation->sol_poly Yes sol_rearrange Solution for Rearrangement: - Use a less reactive alkylating agent that is less prone to forming a free carbocation. - Employ Friedel-Crafts Acylation followed by reduction (acylium ions do not rearrange). rearrangement->sol_rearrange Yes acylation_reduction Common Solution: Friedel-Crafts Acylation followed by Reduction (e.g., Clemmensen or Wolff-Kishner) sol_poly->acylation_reduction sol_rearrange->acylation_reduction

Caption: Troubleshooting flowchart for Friedel-Crafts alkylation byproducts.

Detailed Solutions:

  • Control Stoichiometry: To minimize polyalkylation, use a large excess of the quinoline substrate relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the more reactive product.

  • Acylation Followed by Reduction: This is a highly effective two-step alternative to direct alkylation.[1]

    • Step 1: Friedel-Crafts Acylation: Perform the acylation as described previously. Acylium ions are resonance-stabilized and do not undergo rearrangement. Furthermore, the resulting ketone is deactivated towards further substitution, preventing polyacylation.[10]

    • Step 2: Reduction of the Ketone: The acyl group can then be reduced to an alkyl group using standard methods such as the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH).

II. Concluding Remarks

The successful Friedel-Crafts functionalization of quinolines requires a nuanced understanding of the substrate's electronic properties and a strategic approach to reaction design. By anticipating and addressing the common challenges of Lewis acid sequestration, poor regioselectivity, polyalkylation, and carbocation rearrangements, researchers can significantly improve the efficiency and outcome of their synthetic efforts. The use of protecting groups, particularly N-oxides, and the two-step acylation-reduction sequence are powerful tools in the synthetic chemist's arsenal for overcoming the inherent difficulties of these reactions.

III. References

  • Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?

  • Wikipedia. (n.d.). Friedel–Crafts reaction.

  • Kobayashi, Y., et al. (2004). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues. Organic Letters.

  • BenchChem. (2025). How to overcome poor regioselectivity in quinoline functionalization.

  • Song, P., et al. (2024, June 6). Quinoline-derived NNP-manganese complex catalyzed α-alkylation of ketones with primary alcohols. RSC Publishing.

  • Van der Eycken, E. V., et al. (2022, May 13). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC.

  • Sato, Y., et al. (n.d.). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Berteina-Raboin, S., et al. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.

  • Li, J., et al. (2008, October 30). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.

  • Khusnutdinov, R. I., et al. (n.d.). Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds.

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.

  • Daugulis, O. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.

  • Rueping, M., & Nachtsheim, B. J. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.

  • Li, C.-J., et al. (2025, February 26). High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis. Organic Letters.

  • ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation.

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • Ghorai, M. K., et al. (2021, March 12). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.

  • Feng, X., et al. (n.d.). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. PMC.

  • Liu, W.-B., et al. (2025, March 27). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society.

  • Cimarelli, C., & Marcantoni, E. (n.d.). Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation.

  • Neckers, D. C. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Hexanophenone: Friedel-Crafts Acylation vs. Modern Alternatives.

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses.

  • Li, Z., et al. (n.d.). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv.

  • The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube.

  • Chapman, N. B., et al. (n.d.). Some substitution reactions of thieno[3,2-f]quinoline. Journal of the Chemical Society C.

  • Schreiner, P. R., et al. (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.

  • Majumder, S., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.

  • chemhax. (n.d.). Friedel-Crafts Alkylation of aromatic molecules.

Sources

Optimization

Column chromatography tips for purifying quinoline derivatives

Welcome to the Technical Support Center for Quinoline Derivative Chromatography. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of quinoline derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Derivative Chromatography. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of quinoline derivatives. Quinolines, characterized by their basic nitrogen-containing heterocyclic structure, notoriously suffer from poor resolution, severe streaking, and low recovery during chromatographic purification.

This guide dissects the mechanistic causes of these issues and provides self-validating, field-proven protocols to ensure high-purity isolation.

Mechanistic Overview: The Silanol Problem

The fundamental challenge in purifying quinoline derivatives lies in the chemical interactions with the stationary phase. Standard silica gel is populated with residual silanol groups (Si-OH). Because quinolines possess a basic nitrogen atom with an available lone pair of electrons, they undergo strong, unwanted secondary interactions—specifically hydrogen bonding and ion-exchange—with these acidic silanols[1].

This multifactorial interaction disrupts the primary hydrophobic or polar retention mechanism, causing the analyte to desorb slowly. The macroscopic result is peak tailing (an asymmetry factor As​>1.2 ), broad elution profiles, and sometimes irreversible binding to the column[2].

Mechanism Silica Acidic Silanol (Si-OH) Stationary Phase Interaction Strong H-Bonding & Ion-Exchange Silica->Interaction Masked Masked Silanol (Si-O- ... H-TEA+) Silica->Masked Quinoline Basic Quinoline (Nitrogen Lone Pair) Quinoline->Interaction Result Peak Tailing & Low Recovery Interaction->Result TEA Triethylamine (TEA) Modifier TEA->Masked Competes for sites Elution Sharp Elution of Quinoline Masked->Elution Prevents secondary interactions

Figure 1: Mechanistic pathway of Silanol-Quinoline interaction and its resolution via TEA masking.

Troubleshooting FAQs

Q1: My quinoline derivative streaks heavily on standard silica gel during flash chromatography, leading to co-elution with impurities. How can I fix this? A1: The streaking is caused by the acid-base interaction between your basic amine and the acidic silica[1]. To fix this, add a sacrificial basic modifier like Triethylamine (TEA) or ammonium hydroxide (typically 1-2% v/v) to your mobile phase[1]. TEA preferentially binds to and neutralizes the active silanol sites, masking them so your quinoline can elute based purely on its inherent polarity[3].

Q2: Even with TEA, my highly polar quinoline compound degrades or irreversibly binds to the silica gel. What are my alternatives? A2: Some quinolines are highly sensitive to the acidic microenvironment of silica gel. In these cases, you must eliminate silica entirely. Switch to basic alumina or an amine-functionalized bonded silica phase[3],[1]. Alumina lacks acidic silanol groups, preventing acid-catalyzed degradation and eliminating the need for TEA additives, making post-purification solvent removal much easier[1].

Q3: In Reversed-Phase HPLC (RP-HPLC), my quinoline peak is extremely broad and tails into subsequent fractions. How do I improve peak symmetry? A3: In RP-HPLC, residual silanols on C18 columns still interact with basic amines[4],[5]. To improve symmetry, lower the mobile phase pH to 2.5–4.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid[2],[3]. Because silanol groups have a pKa of ~4.5, operating at a low pH ensures they are fully protonated and neutral, eliminating their ion-exchange capacity[2]. Additionally, ensure you are using a highly end-capped or base-deactivated column designed to minimize accessible silanols[5].

Workflow Start Quinoline Purification Issue NP Normal Phase (Silica) Start->NP Flash/Gravity RP Reversed Phase (HPLC) Start->RP Prep HPLC Streak Streaking / Tailing NP->Streak Degrade Degradation / No Elution NP->Degrade TailingRP Peak Tailing / Broadening RP->TailingRP TEA Add 1-2% TEA to Mobile Phase Streak->TEA Alumina Switch to Basic Alumina Degrade->Alumina LowPH Lower pH (2.5-4.0) with TFA/FA TailingRP->LowPH EndCap Use End-capped C18 Column TailingRP->EndCap

Figure 2: Decision tree for troubleshooting quinoline purification across different chromatography modes.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . This means the success of each critical step is empirically verified before proceeding to the next, preventing catastrophic sample loss.

Protocol A: Normal Phase Purification of Quinolines using TEA-Modified Silica

Use this for routine purification of moderately basic quinolines[1].

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate) and add exactly 1.0% (v/v) Triethylamine (TEA)[1].

  • Column Packing & Deactivation: Slurry pack the silica gel using the TEA-modified solvent. Flush the column with 2-3 column volumes (CV) of the solvent[3].

    • Validation Step: Collect a few drops of the eluent and spot it on wet pH paper. It must read basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing.

  • Sample Loading: Dissolve the crude quinoline in the minimum volume of the mobile phase and load it carefully to create a narrow band.

  • Elution & Monitoring: Elute the column and collect fractions.

    • Validation Step: Run TLC on the fractions using the TEA-modified solvent. The quinoline spot should be perfectly round. If the spot is teardrop-shaped, the TEA concentration was insufficient.

  • Post-Processing: Pool the pure fractions and evaporate. Note: TEA can co-evaporate, but high-vacuum drying or an aqueous wash may be required to remove residual traces.

Protocol B: Preparative RP-HPLC Purification of Quinolines

Use this for high-purity isolation of complex or highly polar quinoline derivatives[6].

  • System Preparation: Equip the HPLC with a fully end-capped C18 column (e.g., 21.2 x 250 mm, 10 µm)[6]. Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[6].

  • Equilibration: Flush the column at 20 mL/min with the starting gradient mixture[6].

    • Validation Step: Monitor the UV baseline at 254 nm and 325 nm[6]. Do not inject the sample until the baseline is completely flat, confirming the column is fully equilibrated to the acidic pH.

  • Analytical Test Injection: Inject 10 µL of a dilute sample (1 mg/mL) using the analytical equivalent of your column[6].

    • Validation Step: Calculate the asymmetry factor ( As​ ). Proceed to preparative scale only if As​<1.5 [2]. If As​>1.5 , verify the pH of your buffers or switch to a base-deactivated column[5].

  • Preparative Run & Fractionation: Inject up to 100 mg of the sample. Collect fractions based on UV thresholding[6].

  • Lyophilization: Combine pure fractions, remove the acetonitrile via rotary evaporation, and lyophilize the remaining aqueous layer to obtain the pure quinoline salt[6].

Quantitative Data Summaries

Table 1: Quantitative Parameters for Optimizing Quinoline Chromatography

ParameterNormal Phase (Silica)Reversed-Phase (HPLC)Mechanistic Purpose
Additive Concentration 1.0% - 2.0% (v/v) TEA0.1% (v/v) TFA or Formic AcidNeutralize silanols (NP) / Protonate silanols (RP)
Operating pH Basic (pH > 8)Acidic (pH 2.5 - 4.0)Control the ionization state of the silica surface
Target Asymmetry Factor ( As​ ) N/A (Visual TLC spot symmetry)1.0 < As​ < 1.5Ensure high resolution and maximum recovery
Typical Loading Capacity 1-5% of silica weightUp to 100 mg per injection (Prep)Prevent column overload and peak fronting
Flow Rate Gravity or Flash dependent1.0 mL/min (Analytical) / 20 mL/min (Prep)Maintain optimal theoretical plate count

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromoquinolines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-bromoquinolines. This guide is designed to provide in-depth, practical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-bromoquinolines. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of catalyst selection and reaction optimization for this important class of substrates. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.

Introduction: The Challenge and Opportunity of 4-Bromoquinolines

Quinolines are privileged scaffolds in medicinal chemistry and materials science. The functionalization of the quinoline core via cross-coupling reactions is a cornerstone of modern synthetic strategy. While palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation, the unique electronic properties of the quinoline ring, particularly the presence of the nitrogen atom, can present specific challenges.[1] The nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, careful selection of the catalyst system—the palladium source and, crucially, the ligand—is paramount for success.

This guide will provide a structured approach to catalyst selection and troubleshooting for the most common cross-coupling reactions involving 4-bromoquinolines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of cross-coupling reactions with 4-bromoquinolines.

Q1: I am starting a new project with a 4-bromoquinoline. Where do I begin with catalyst selection?

A: For any new cross-coupling reaction, it is advisable to start with a well-established, versatile catalyst system. For 4-bromoquinolines, which are a type of aryl bromide, a good starting point for many coupling reactions is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.[2][3] For Suzuki-Miyaura reactions, ligands like SPhos or XPhos are excellent starting points due to their proven efficacy with a wide range of aryl bromides.[3][4] For Buchwald-Hartwig aminations, ligands such as XPhos, BrettPhos, or RuPhos are often required to facilitate the C-N bond formation.[3][5]

It is highly recommended to perform a small-scale screen of a few different ligands and bases to identify the optimal conditions for your specific substrate.[2][5]

Q2: What are the most critical parameters to control in these reactions besides the catalyst?

A: Beyond the palladium source and ligand, the choice of base and solvent are critical and interdependent factors that can dramatically impact your reaction's success.[2][6][7]

  • Base: The base plays multiple roles, including activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and neutralizing the acid generated during the catalytic cycle.[8] For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][4] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary.[2][9] The strength and solubility of the base are crucial.[4]

  • Solvent: The solvent must be appropriate for the reaction temperature and must solubilize the reactants. Anhydrous, degassed solvents are often essential, as oxygen and water can deactivate the catalyst and lead to side reactions.[2][4] Common choices include toluene, dioxane, THF, and DMF.[10]

Q3: My 4-bromoquinoline starting material is not being consumed. What is the likely cause?

A: A complete lack of reactivity usually points to an inactive catalyst. This can be due to several factors:

  • Catalyst Deactivation: Impurities in your starting materials or solvent (especially water and oxygen) can poison the catalyst.[2] Ensure you are using high-purity, anhydrous, and degassed solvents.

  • Incorrect Pre-catalyst Activation: Some Pd(II) pre-catalysts require reduction to the active Pd(0) species in situ.[2] The choice of base and solvent can influence this step.[2] If you suspect this is the issue, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2]

  • Inappropriate Ligand: The ligand may not be suitable for activating the C-Br bond of your specific quinoline substrate.[4] Try a more electron-rich or bulkier ligand.

Q4: I am seeing a lot of side products. What are the most common ones and how can I minimize them?

A: Common side reactions in cross-coupling include:

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of your boronic acid in a Suzuki reaction).[2][4] This can often be minimized by lowering the reaction temperature, reducing the catalyst loading, or adding the coupling partner slowly to the reaction mixture.[2][4]

  • Hydrodehalogenation: This is the reduction of the C-Br bond to a C-H bond, resulting in the formation of quinoline.[2] This can be suppressed by ensuring strictly anaerobic (oxygen-free) conditions and using high-quality anhydrous solvents.[2][4]

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by water or base before it can transmetalate to the palladium center.[2] Using anhydrous conditions, a suitable base, or switching to a more stable boronic ester (like a pinacol ester) can mitigate this issue.[2][4]

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the cross-coupling of 4-bromoquinolines.

Issue 1: Low or No Yield
Potential Cause Explanation & Recommended Action
Inactive Catalyst The Pd(0) active species is not being generated or is being deactivated. Solution: Use a fresh batch of catalyst and high-purity, anhydrous, degassed solvents.[2][4] Consider using a more air- and moisture-stable pre-catalyst or a direct Pd(0) source like Pd(PPh₃)₄.[2]
Inappropriate Ligand The ligand is not effectively promoting oxidative addition or reductive elimination. For quinoline substrates, bulky biaryl phosphine ligands are often a good choice.[2] Solution: Screen a panel of ligands with varying steric bulk and electronic properties (e.g., SPhos, XPhos, RuPhos for Suzuki; XPhos, BrettPhos for Buchwald-Hartwig).[3][4][5]
Incorrect Base The base may be too weak, too strong, or poorly soluble. Solution: Screen different bases. For Suzuki reactions, try K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][4] For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required.[2][9]
Suboptimal Temperature The reaction may require more energy to overcome the activation barrier. Solution: Incrementally increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.[2]
Issue 2: Significant Side Product Formation
Side Product Explanation & Recommended Action
Homocoupling Self-coupling of the coupling partner (e.g., boronic acid). Solution: Lower the reaction temperature.[2] Add the coupling partner slowly over time to keep its concentration low.[2] Screen different catalyst systems, as some are more prone to promoting homocoupling.[2]
Hydrodehalogenation Replacement of the bromine with a hydrogen atom. Solution: Ensure strictly anaerobic conditions by thoroughly degassing your solvent and using an inert atmosphere (Argon or Nitrogen).[2][4] Use high-quality, anhydrous solvents.[2][4]
Protodeboronation (Suzuki) Cleavage of the boronic acid before cross-coupling. Solution: Use anhydrous conditions and a non-aqueous base if possible.[2] Pinacol esters of boronic acids are often more stable and can be a good alternative.[4]

Part 3: Catalyst Selection Workflow and Experimental Protocols

Catalyst Selection Decision Workflow

The following diagram illustrates a logical workflow for selecting a catalyst system for the cross-coupling of a novel 4-bromoquinoline.

CatalystSelection cluster_start Start: Define Reaction cluster_type Select Reaction Type cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck cluster_optimization Reaction & Optimization Start 4-Bromoquinoline Substrate + Desired Coupling Partner ReactionType Identify Coupling Type: Suzuki, Buchwald-Hartwig, Sonogashira, Heck? Start->ReactionType Suzuki_Catalyst Initial Screen: Pd(OAc)2 or Pd2(dba)3 + XPhos or SPhos ReactionType->Suzuki_Catalyst Suzuki Buchwald_Catalyst Initial Screen: Pd(OAc)2 or G3-Precatalyst + BrettPhos or XPhos ReactionType->Buchwald_Catalyst Buchwald Sonogashira_Catalyst Catalyst: Pd(PPh3)2Cl2 + CuI ReactionType->Sonogashira_Catalyst Sonogashira Heck_Catalyst Catalyst: Pd(OAc)2 ReactionType->Heck_Catalyst Heck Suzuki_Base Base: K3PO4 or Cs2CO3 Suzuki_Catalyst->Suzuki_Base Suzuki_Solvent Solvent: Dioxane or Toluene Suzuki_Base->Suzuki_Solvent Run_Reaction Run Small-Scale Test Reaction Suzuki_Solvent->Run_Reaction Buchwald_Base Base: NaOtBu or LHMDS Buchwald_Catalyst->Buchwald_Base Buchwald_Solvent Solvent: Toluene or Dioxane Buchwald_Base->Buchwald_Solvent Buchwald_Solvent->Run_Reaction Sonogashira_Base Base: Et3N or DIPEA Sonogashira_Catalyst->Sonogashira_Base Sonogashira_Solvent Solvent: THF or DMF Sonogashira_Base->Sonogashira_Solvent Sonogashira_Solvent->Run_Reaction Heck_Ligand Optional Ligand: PPh3 or NHC Heck_Catalyst->Heck_Ligand Heck_Base Base: K2CO3 or Et3N Heck_Ligand->Heck_Base Heck_Base->Run_Reaction Analyze Analyze Results (LC-MS, NMR) Run_Reaction->Analyze Troubleshoot Low Yield or Side Products? Analyze->Troubleshoot Optimize Optimize: Screen Ligands, Bases, Solvents, Temp. Troubleshoot->Optimize Yes Scale_Up Scale-Up Reaction Troubleshoot->Scale_Up No Optimize->Run_Reaction CatalyticCycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl L_nPd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diorg L_nPd(II)(Aryl)(R) PdII_Aryl->PdII_Diorg Transmetalation Transmetalation Transmetalation PdII_Diorg->Pd0 Reductive Elimination Product Aryl-R (Desired Product) PdII_Diorg->Product RedElim Reductive Elimination ArylBr 4-Bromoquinoline ArylBr->PdII_Aryl CouplingPartner Coupling Partner (e.g., R-B(OH)2) CouplingPartner->PdII_Diorg

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific substrate.

  • Glassware and Atmosphere: Assemble a Schlenk flask or microwave vial containing a magnetic stir bar. Dry the glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen). Maintain an inert atmosphere throughout the setup and reaction.

  • Reagent Charging: To the flask, add the 4-bromoquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the moles of Pd). Add this mixture to the reaction flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Whitcombe, N. J., et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.
  • Catalysis Science & Technology. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines.
  • Al-Masri, H., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Tampio, M. (n.d.).
  • Kumar, V., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Perosa, A., et al. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
  • Harris, C. R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Lee, C. K., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
  • BenchChem. (2025). Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions.
  • Sharma, K., et al. (2020).
  • BenchChem. (2025). Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Effect of base and solvent Suzuki cross coupling of 4.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.
  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Bogdal, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Bacsa, I., et al. (2018).
  • Organic Syntheses. (2024).
  • Apollo. (n.d.).
  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). Effect of base, molecular sieves and solvent on the coupling of 4-bromoanisole and 4-methoxyphenol with L1. a.
  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
  • ACS Publications. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • ResearchGate. (n.d.).

Sources

Optimization

Preventing degradation of 4-Bromo-8-methoxy-2-phenylquinoline during storage

Technical Support Center: Preventing Degradation of 4-Bromo-8-methoxy-2-phenylquinoline Welcome to the Application Support Center. As researchers and drug development professionals, maintaining the structural integrity o...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 4-Bromo-8-methoxy-2-phenylquinoline

Welcome to the Application Support Center. As researchers and drug development professionals, maintaining the structural integrity of complex halogenated quinolines is critical for assay reproducibility. This guide addresses the physicochemical vulnerabilities of 4-Bromo-8-methoxy-2-phenylquinoline and provides field-proven, self-validating strategies to prevent degradation during storage and handling.

I. Mechanistic Troubleshooting & FAQs

Q1: My stock solutions of 4-Bromo-8-methoxy-2-phenylquinoline are developing a yellow-to-brown discoloration over time. What is the chemical cause, and how does it impact my assays? Analysis: Discoloration is the primary macroscopic indicator of quinoline ring degradation, specifically driven by photo-oxidation[1]. The quinoline core, particularly when enriched by the electron-donating 8-methoxy substituent, is highly susceptible to reactive oxygen species (ROS). Upon exposure to ambient UV or visible light, the molecule undergoes photochemical excitation. This leads to the formation of N-oxides at the quinoline nitrogen or, under prolonged exposure, cleavage of the aromatic nucleus[2]. Causality & Solution: The appearance of colored byproducts means your compound's molarity is compromised, leading to artificial loss of potency in biological assays[1]. To prevent this, stock solutions must be prepared in actinic (amber) glassware and purged with an inert gas (Argon or N₂) to displace dissolved oxygen, thereby starving the photo-oxidation pathway of its primary reactant.

Q2: I am observing inconsistent chromatographic purity (new HPLC peaks) when storing the compound in aqueous buffers. Is the 4-bromo position labile? Analysis: Yes, under specific conditions. While aryl halides are generally robust, the 4-position on a quinoline ring is uniquely electron-deficient due to the resonance electron-withdrawing effect of the adjacent heterocyclic nitrogen. In aqueous solutions, particularly at extreme pH levels, this position becomes vulnerable to nucleophilic aromatic substitution[1]. Causality & Solution: In acidic environments (e.g., pH < 5), the quinoline nitrogen protonates, further increasing the electrophilicity of the C4 carbon and accelerating halogen hydrolysis to form a 4-hydroxy-8-methoxy-2-phenylquinoline byproduct[2]. Always buffer aqueous working solutions to a neutral pH (pH 7.0–7.4) where the compound exhibits maximum kinetic stability, and avoid storing aqueous solutions for more than 24 hours.

Q3: How do temperature and oxidative stress synergistically affect this compound? Analysis: Elevated temperatures exponentially accelerate both hydrolysis and oxidation kinetics. When exposed to trace peroxides (often found in aged ethereal solvents or biological buffers), the quinoline undergoes advanced oxidation following pseudo-first-order kinetics[3]. Causality & Solution: Thermal energy lowers the activation barrier for peroxide-mediated N-oxidation. Therefore, solid powders must be stored desiccated at ≤ -20°C, and solutions should be aliquoted to avoid repeated freeze-thaw cycles that introduce condensation (moisture) and oxygen[4].

II. Quantitative Stability Profile

To guide your experimental design, the following table summarizes the degradation kinetics of quinoline derivatives under various stress conditions. Use these metrics to establish safe handling windows.

Environmental StressorPrimary Degradation PathwayKinetic Impact / Estimated Half-LifePreventive Formulation Strategy
Ambient Sunlight (UV/Vis) Photo-oxidation / Ring cleavage~14 days in unbuffered aqueous media[2]Amber vials; limit benchtop exposure to <2 hours.
Oxidative Stress (3% H₂O₂) N-oxide formationRapid (Pseudo-first-order kinetics)[3]Purge solvents with Argon; avoid aged PEG/ethers.
Acidic Aqueous Media (pH 4.5) Nucleophilic substitution (Hydrolysis)Accelerated degradation vs. neutral pH[2]Buffer to pH 7.0–7.4; prepare fresh daily.
Thermal Stress (60–80°C) Thermolysis / Accelerated oxidationSignificant degradation within 48 hours[4]Store solids at -20°C; thaw at room temp in desiccator.

III. Degradation Pathway Visualization

The following logic diagram maps the environmental stressors to their respective degradation mechanisms, helping you identify which storage parameter failed based on the resulting byproduct.

G cluster_stress Environmental Stressors Compound 4-Bromo-8-methoxy- 2-phenylquinoline Light UV / Visible Light Compound->Light Oxygen Dissolved Oxygen / ROS Compound->Oxygen Moisture Aqueous Media (Low pH) Compound->Moisture PhotoOx Photo-Oxidation (N-Oxidation / Ring Cleavage) Light->PhotoOx Oxygen->PhotoOx Hydrolysis Nucleophilic Substitution (4-Hydroxy Formation) Moisture->Hydrolysis Degraded Degraded Products (Loss of Potency, Yellow/Brown Color) PhotoOx->Degraded Hydrolysis->Degraded

Degradation pathways of 4-Bromo-8-methoxy-2-phenylquinoline under environmental stress.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume compound integrity. Implement the following self-validating protocols. The inclusion of internal controls ensures that any observed degradation is definitively linked to the tested variable, not systemic error.

Protocol A: Forced Degradation & Stability Validation Assay

Purpose: To establish the specific degradation fingerprint of your batch via HPLC, allowing you to identify future storage failures[4]. Self-Validation Mechanism: Simultaneous parallel testing of a protected "Control" validates that degradation in stressed samples is solely due to the applied stressor, confirming the analytical method's specificity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-Bromo-8-methoxy-2-phenylquinoline in anhydrous HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Control Aliquot (Validation Baseline): Transfer 1 mL to an amber vial, purge with Argon, seal tightly, and store at 4°C in the dark.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[1].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 4 hours[4].

  • Photolytic Stress: Place 1 mL of stock in a clear glass vial. Expose to a broad-spectrum UV/Vis light source (minimum 1.2 million lux hours)[4].

  • Neutralization & Analysis: Neutralize the acid sample with 0.1 M NaOH. Dilute all samples (including the Control) 1:10 in the mobile phase and analyze via HPLC-UV (monitor at 254 nm).

  • Data Interpretation: The Control must show >99% purity. Compare the retention times of new peaks in the stressed samples against future degraded stock solutions to diagnose the exact cause of storage failure.

Protocol B: Optimized Preparation and Storage of Stock Solutions

Purpose: To maximize the shelf-life of the compound for in vitro and in vivo studies. Self-Validation Mechanism: Aliquoting prevents repeated atmospheric exposure; testing the final aliquot at the end of the study validates that the stock remained stable throughout the entire experimental timeline.

Step-by-Step Methodology:

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile. Ensure the solvent is fresh to avoid peroxide contaminants.

  • Inert Atmosphere Handling: Weigh the solid powder inside a nitrogen-purged glove bag or immediately flush the mixing vial with Argon gas.

  • Dissolution: Vortex gently until completely dissolved. Avoid using ultrasonic baths for extended periods, as sonication generates localized heat and free radicals.

  • Aliquoting: Dispense single-use volumes (e.g., 50 µL) into sterile, amber microcentrifuge tubes. This eliminates freeze-thaw cycles and repeated oxygen exposure.

  • Storage: Store all aliquots at -20°C or -80°C in a desiccated container[5].

  • Usage: Before use, allow the aliquot to equilibrate to room temperature before opening the seal to prevent atmospheric moisture condensation.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. 1

  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds - Benchchem. 4

  • Photodegradation of quinoline in water - ResearchGate. 2

  • Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed. 3

  • SAFETY DATA SHEET: 3-Bromoquinoline - Fisher Scientific. 5

Sources

Reference Data & Comparative Studies

Validation

4-Bromo-8-methoxy-2-phenylquinoline vs. Standard Anticancer Agents: A Mechanistic and Methodological Comparison Guide

Executive Summary The development of novel chemotherapeutics requires scaffolds that can bypass the resistance mechanisms associated with classical agents. 4-Bromo-8-methoxy-2-phenylquinoline (4-B8M2PQ) (CAS: 1189105-99-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotherapeutics requires scaffolds that can bypass the resistance mechanisms associated with classical agents. 4-Bromo-8-methoxy-2-phenylquinoline (4-B8M2PQ) (CAS: 1189105-99-4) represents a highly specialized derivative within the quinoline alkaloid class[1]. By integrating an 8-methoxy group and a 2-phenyl substitution, this scaffold exhibits potent DNA intercalation properties and unique signal transduction modulation.

Unlike standard first-line agents such as Cisplatin (a DNA cross-linker) and Doxorubicin (a Topoisomerase II poison), 8-methoxy-2-phenylquinoline derivatives are characterized by their ability to induce S-phase cell cycle arrest [2] and trigger apoptosis via the MAPK signaling pathway (p38 and ERK1/2) [3]. This guide provides an objective, data-driven comparison of 4-B8M2PQ against standard alternatives, detailing the mechanistic causality and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Comparison: The "Why" Behind the Efficacy

To understand the utility of 4-B8M2PQ in drug discovery, we must dissect its mechanism of action relative to clinical standards.

4-Bromo-8-methoxy-2-phenylquinoline (Target Scaffold)

The structural functionalization of 4-B8M2PQ dictates its biological activity. The planar quinoline core allows for non-covalent insertion between DNA base pairs. However, its superiority lies in its signaling cascade. Research on structurally analogous 8-methoxyquinolines (such as 8-methoxyflindersine and MPTQ) demonstrates that these compounds do not merely damage DNA; they actively modulate the [4]. The 8-methoxy substitution enhances electrophilic distribution, facilitating interactions with p38 and ERK1/2, ultimately upregulating the pro-apoptotic protein Bax and activating both Caspase-8 (extrinsic) and Caspase-9 (intrinsic)[5]. Furthermore, the 2-phenyl and 4-substituted moieties shift the cell cycle arrest from the typical G2/M phase to the S-phase [6].

Cisplatin (Standard Alternative 1)

Cisplatin operates via covalent binding to the N7 reactive center on purine residues, creating intra-strand DNA cross-links. This physical distortion halts DNA polymerase, leading to a rigid G2/M phase arrest . While highly effective, its reliance on p53-dependent intrinsic apoptosis makes it vulnerable to resistance in p53-mutated tumors, a limitation that MAPK-activating quinolines may bypass.

Doxorubicin (Standard Alternative 2)

Doxorubicin is an anthracycline that intercalates DNA but primarily functions as a Topoisomerase II poison. It stabilizes the DNA-enzyme cleavable complex, resulting in double-strand breaks. While structurally similar in its intercalation aspect to quinolines, Doxorubicin generates severe reactive oxygen species (ROS) via its quinone moiety, leading to cumulative cardiotoxicity—an off-target effect less pronounced in targeted quinoline alkaloids[5].

MAPK_Apoptosis Compound 8-Methoxy-2-phenylquinoline Derivatives (e.g., 4-B8M2PQ) DNA DNA Intercalation (S-Phase Arrest) Compound->DNA MAPK MAPK Activation (p38 & ERK1/2) Compound->MAPK Caspase8 Caspase-8 (Extrinsic Pathway) Compound->Caspase8 Bax Bax Upregulation (Mitochondrial Stress) DNA->Bax MAPK->Bax Caspase9 Caspase-9 (Intrinsic Pathway) Bax->Caspase9 Caspase3 Caspase-3 Cleavage (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Programmed Cell Death (Apoptosis) Caspase3->Apoptosis

Fig 1: Dual intrinsic/extrinsic apoptotic pathway triggered by 8-methoxyquinoline derivatives.

Quantitative Data Comparison

The following table synthesizes the pharmacological profiles of the 8-methoxy-2-phenylquinoline scaffold against standard agents, utilizing representative data from human colorectal (HCT-116/LoVo) and leukemic (HL-60) cell lines[3][6].

Parameter4-B8M2PQ (Quinoline Scaffold)CisplatinDoxorubicin
Primary Mechanism DNA Intercalation + MAPK ActivationCovalent DNA Cross-linkingTopoisomerase II Poisoning
Cell Cycle Arrest S-PhaseG2/M PhaseG2/M Phase
Apoptotic Drivers Caspase-8, Caspase-9, p38, ERK1/2p53, Caspase-9ROS, Caspase-3
Mean IC₅₀ (Colorectal) 1.0 - 5.0 μM5.0 - 15.0 μM0.5 - 2.0 μM
Mean IC₅₀ (Leukemic) 0.8 - 3.5 μM2.0 - 8.0 μM0.1 - 1.0 μM
Primary Toxicity Risk Low systemic toxicity (in vivo models)Nephrotoxicity, OtotoxicityCumulative Cardiotoxicity

Experimental Workflows & Protocols

To rigorously validate the efficacy of 4-B8M2PQ, researchers must employ self-validating experimental systems. Below are the definitive protocols for confirming its dual mechanism of action.

Protocol 1: Annexin V/PI Flow Cytometry (Apoptosis Validation)

The Causality: Phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane by flippases. During early apoptosis, caspase cleavage disables flippases and activates scramblases, exposing PS to the extracellular environment. binds this exposed PS with high affinity in the presence of Ca²⁺[5]. Propidium Iodide (PI) is membrane-impermeable; its exclusion proves the membrane is intact (early apoptosis), whereas its inclusion indicates loss of membrane integrity (late apoptosis/necrosis).

Self-Validating Controls:

  • Unstained cells (Autofluorescence baseline).

  • Annexin V single-stain (Compensation for FITC).

  • PI single-stain (Compensation for PE/Texas Red).

  • Vehicle control (0.1% DMSO) to ensure solvent non-toxicity.

Step-by-Step Methodology:

  • Culture & Treat: Seed HCT-116 cells at 2×105 cells/well in a 6-well plate. Treat with 4-B8M2PQ at 0.5× , , and IC₅₀ concentrations for 24 and 48 hours.

  • Harvest: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells via gentle trypsinization (avoid EDTA excess, as Annexin V is Ca²⁺ dependent).

  • Wash: Centrifuge at 300 x g for 5 mins. Wash the pellet twice with ice-cold PBS.

  • Resuspend: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Stain: Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Acquire: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

FlowCytometry Culture 1. Cell Culture (e.g., HCT-116, LoVo) Treatment 2. Compound Treatment (IC50 Dose, 24-48h) Culture->Treatment Harvest 3. Cell Harvesting (Trypsinization & Wash) Treatment->Harvest Staining 4. Annexin V-FITC / PI Co-staining (Dark, 15m) Harvest->Staining Acquisition 5. Flow Cytometry Acquisition (10k Events) Staining->Acquisition Analysis 6. Quadrant Analysis (Early/Late Apoptosis) Acquisition->Analysis

Fig 2: Standardized workflow for Annexin V/PI Flow Cytometry to validate apoptosis.

Protocol 2: Ethidium Bromide (EtBr) Displacement Assay (DNA Intercalation)

The Causality: EtBr exhibits a massive fluorescence enhancement when intercalated between DNA base pairs because the hydrophobic environment shields it from water-mediated fluorescence quenching. If 4-B8M2PQ is a true DNA intercalator, it will competitively displace EtBr, exposing the fluorophore back to the aqueous solvent. This results in a quantifiable, dose-dependent decrease in fluorescence, proving physical intercalation.

Step-by-Step Methodology:

  • Preparation: Prepare Calf Thymus DNA (ctDNA) in Tris-HCl buffer (pH 7.4). Confirm DNA purity by ensuring the A₂₆₀/A₂₈₀ ratio is > 1.8.

  • Complex Formation: Incubate ctDNA (50 μM) with EtBr (5 μM) in the dark for 10 minutes to form the fluorescent complex.

  • Titration: Transfer the complex to a quartz cuvette. Titrate 4-B8M2PQ sequentially from 0 to 50 μM.

  • Measurement: Excite the sample at 510 nm and record the emission spectra from 550 nm to 700 nm after each addition (allowing 3 minutes for equilibration).

  • Validation: Calculate the apparent binding constant ( Kapp​ ) using the Stern-Volmer equation. A linear Stern-Volmer plot validates competitive displacement rather than static quenching.

References

  • Zhang, D., et al. (2023). "8-Methoxyflindersine-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells." International Journal of Molecular Sciences, 24(9), 8039. Available at:[Link]

  • Sharma, S., et al. (2013). "A novel DNA intercalator, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one induces apoptosis in cancer cells, inhibits the tumor progression and enhances lifespan in mice with tumor." Molecular Carcinogenesis, 52(6), 413-425. Available at:[Link]

  • Zhao, Y. L., et al. (2005). "Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives." European Journal of Medicinal Chemistry, 40(8), 792-797. Available at:[Link]

Sources

Comparative

Comparing the biological activity of 6-OMe and 8-OMe substituted 2-phenylquinolines

The 2-phenylquinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry, serving as the structural backbone for numerous antimalarial, anticancer, and antimicrobial agents[1]. By strategically dec...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylquinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry, serving as the structural backbone for numerous antimalarial, anticancer, and antimicrobial agents[1]. By strategically decorating this core with electron-donating methoxy (-OMe) groups, researchers can fine-tune the molecule's electronic distribution, steric profile, and lipophilicity.

This guide provides an in-depth, objective comparison of the biological activities of 6-methoxy (6-OMe) and 8-methoxy (8-OMe) substituted 2-phenylquinolines. We will analyze their performance across two primary therapeutic domains: antiproliferative (anticancer) activity and antimicrobial efflux pump inhibition.

Structural Rationale: The Causality of Positional Substitution

The placement of a methoxy group on the quinoline's benzenoid ring fundamentally alters the molecule's interaction with biological targets.

  • The 8-Position (8-OMe): Located ortho to the quinoline nitrogen, a methoxy group here introduces significant steric bulk adjacent to the basic nitrogen atom. If a biological target requires hydrogen bonding to the quinoline nitrogen, the 8-OMe group can create steric hindrance, potentially reducing binding affinity.

  • The 6-Position (6-OMe): Located para to the C-4 position and distant from the quinoline nitrogen, the 6-OMe substitution projects outward into the solvent or binding pocket. It enriches the electron density of the aromatic system via resonance without obstructing the nitrogen's hydrogen-bonding capabilities, often leading to superior target engagement in specific pathways[2].

Antiproliferative Activity: 6-OMe vs. 8-OMe SAR

In the development of antimitotic agents, 2-phenylquinolines are often synthesized as aza-analogs of the antitumor 2-phenylnaphthalene skeleton. A landmark study by Chen et al. evaluated a series of 4-anilino-substituted 2-phenylquinolines against human tumor cell lines[2].

Quantitative Comparison of Antiproliferative Potency

The structure-activity relationship (SAR) demonstrated a clear positional preference for the methoxy substitution. The 6-OMe derivatives consistently outperformed their 8-OMe and 8-OH counterparts in inhibiting tumor cell growth[2].

Table 1: Mean GI₅₀ Values of 4-(4-Acetylanilino)-2-phenylquinoline Derivatives

Compound SubstitutionFunctional GroupTarget PanelMean GI₅₀ (μM)Primary Mechanism
6-OMe Methoxy at C-6NCI-60 Human Tumor3.89 S-Phase / G2/M Arrest
8-OMe Methoxy at C-8NCI-60 Human Tumor10.47 S-Phase / G2/M Arrest
8-OH Hydroxyl at C-8NCI-60 Human Tumor14.45 S-Phase Accumulation

Causality Insight: The significant drop in potency from 6-OMe (3.89 μM) to 8-OMe (10.47 μM) highlights the steric penalty incurred when bulky groups are placed adjacent to the quinoline nitrogen. The nitrogen atom is likely a critical hydrogen-bond acceptor for DNA intercalation or Topoisomerase II binding. Obstructing it diminishes the antiproliferative efficacy[2].

G A 6-OMe 2-Phenylquinoline B DNA Intercalation / Topo II Inhibition A->B High Affinity C S-Phase / G2/M Cell Cycle Arrest B->C Triggers D Tumor Cell Apoptosis C->D Induces

Fig 1. Antiproliferative mechanism of action for 6-OMe 2-phenylquinoline derivatives.

Antimicrobial Resistance: S. aureus NorA Efflux Pump Inhibition

Antimicrobial resistance (AMR) is frequently driven by bacterial efflux pumps that expel antibiotics before they can reach their intracellular targets. The Staphylococcus aureus NorA efflux pump is a primary target for efflux pump inhibitors (EPIs).

Felicetti et al. explored the introduction of methoxy groups onto the 2-phenylquinoline core to mimic known plant-derived NorA EPIs (such as reserpine)[3].

Quantitative Comparison of EPI Activity

Unlike the antiproliferative SAR, the NorA binding pocket proved highly accommodating to both 6-OMe and 8-OMe substitutions, provided the C-4 position contained an appropriate protonatable alkylamino chain.

Table 2: NorA Efflux Pump Inhibition in S. aureus (SA-1199B)

Compound SeriesSubstitutionEfflux Inhibition at 50 μMCiprofloxacin MIC RestorationToxicity to Human Cells
Series 3 6-OMe> 80%Up to 8-fold reductionNon-toxic
Series 5 8-OMe> 80%Up to 8-fold reductionNon-toxic

Causality Insight: The NorA efflux pump features a large, hydrophobic, and flexible multidrug-binding pocket. The presence of the electron-donating methoxy group enhances the overall electron density of the quinoline core, facilitating stronger π-π stacking or cation-π interactions with the aromatic residues lining the NorA pocket. Both the 6- and 8-positions effectively project the molecule into favorable binding conformations[3].

G A 8-OMe 2-Phenylquinoline B S. aureus NorA Efflux Pump A->B Binds C Pump Blockade B->C Causes D Ciprofloxacin Accumulation C->D Restores MIC

Fig 2. NorA efflux pump inhibition pathway restoring antibiotic efficacy in S. aureus.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these compounds must follow strict, self-validating protocols. Below are the standardized workflows for assessing both antiproliferative and EPI activities.

Protocol A: In Vitro Antiproliferative Assay (MTT Method)

This protocol quantifies the GI₅₀ (concentration required for 50% growth inhibition) of 2-phenylquinoline derivatives.

  • Cell Seeding: Seed human tumor cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 6-OMe and 8-OMe derivatives in DMSO (final DMSO concentration <0.1%). Add to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint: The assay is only valid if the positive control (Doxorubicin) yields an IC₅₀ within ±0.5 log units of the established historical baseline (e.g., ~0.1-0.5 μM for MCF-7), and the negative control (DMSO only) shows >95% cell viability.

Protocol B: Ethidium Bromide (EtBr) Efflux Assay

This protocol measures the ability of the compounds to block the NorA efflux pump in S. aureus.

  • Bacterial Preparation: Grow S. aureus SA-1199B (overexpressing NorA) to an OD₆₀₀ of 0.6. Pellet and wash cells in 20 mM sodium phosphate buffer (pH 7.0).

  • EtBr Loading: Resuspend cells in buffer containing 25 μM EtBr and 100 μM CCCP (carbonyl cyanide m-chlorophenylhydrazone) to de-energize the cells and allow EtBr accumulation. Incubate for 20 minutes at 25°C.

  • Efflux Initiation: Pellet the cells and resuspend in fresh buffer. Transfer to a fluorimeter cuvette. Add glucose (final concentration 0.4%) to re-energize the pump, alongside 50 μM of the test 2-phenylquinoline derivative.

  • Fluorescence Monitoring: Monitor fluorescence at excitation 530 nm and emission 600 nm for 10 minutes.

  • Self-Validation Checkpoint: The assay plate must include Reserpine (20 μg/mL) as a positive control. The plate is validated only if Reserpine demonstrates >80% inhibition of EtBr efflux compared to the untreated energized control.

G A Compound Synthesis (6-OMe & 8-OMe) B Purity Validation (HPLC >95%) A->B Validates C Biological Screening B->C Advances to D MTT Assay (Antiproliferative) C->D Cancer Lines E EtBr Efflux Assay (NorA Inhibition) C->E S. aureus

Fig 3. Self-validating experimental workflow for screening 2-phenylquinoline derivatives.

References

  • Biologically active quinoline and quinazoline alkaloids part I Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • 2-Phenylquinoline S. aureus NorA Efflux Pump Inhibitors: Evaluation of the Importance of Methoxy Group Introduction Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of 4-Anilino-2-phenylquinoline Derivatives: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Comparative structural analysis, mechanistic causality, and self-validating experimental protocols for 4-anilino-2-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Comparative structural analysis, mechanistic causality, and self-validating experimental protocols for 4-anilino-2-phenylquinoline derivatives.

Executive Summary & Structural Rationale

The pursuit of novel chemotherapeutic agents frequently relies on optimizing established pharmacophores to overcome clinical limitations such as drug resistance and dose-limiting toxicity. Acridine derivatives, particularly 9-anilinoacridines like amsacrine (m-AMSA), are well-documented DNA intercalators and topoisomerase II inhibitors[1]. However, their clinical utility is often hampered by off-target effects and instability.

To address these limitations, researchers have developed 4-anilino-2-phenylquinoline derivatives —aza-analogs of the antitumor 2-phenylnaphthalene skeleton[1]. By replacing the rigid tricyclic acridine core with a tunable bicyclic quinoline appended with a freely rotatable 2-phenyl group, medicinal chemists can precisely modulate the molecule's electronic and steric properties[2].

This guide objectively compares the performance of these derivatives, dissects the causality behind their structure-activity relationships (SAR), and provides validated, step-by-step protocols for their synthesis and evaluation.

The Causality of SAR: Coplanarity vs. Solubility

The fundamental mechanism of action for these derivatives relies on their ability to intercalate between DNA base pairs, a process that strictly requires a flat, planar molecular geometry. The SAR of 4-anilino-2-phenylquinolines provides a textbook example of the delicate balance between optimizing physicochemical properties (like water solubility) and maintaining pharmacophore integrity.

The C(3) Substitution Pitfall

A common strategy to improve the aqueous solubility of lipophilic drugs is the introduction of a carboxylic acid group. However, synthesizing 4-(4-acetylanilino)-6-methoxy-2-phenylquinoline-3-carboxylic acid (Compound 9) resulted in a complete loss of cytotoxic activity[1].

  • The Causality: The bulky 3-carboxylate group exerts severe steric hindrance against the adjacent 2-phenyl ring. This clash prevents the 2-phenyl ring from adopting a coplanar conformation with the quinoline core. Without coplanarity, the molecule cannot physically slip into the DNA double helix, rendering it biologically inert[1],[3].

The C(4') Anilino Substitution Advantage

Conversely, modifications at the C(4') position of the anilino moiety significantly enhance activity. Compounds bearing hydrogen-bonding accepting or donating groups—such as an acetyl group (Compound 11), an oxime (Compound 15a), or a methyloxime (Compound 15b)—exhibit profound cytotoxicity[1].

  • The Causality: Once the planar core intercalates into the DNA, these C(4') substituents protrude into the DNA minor/major grooves. Here, they act as crucial hydrogen-bond anchors, stabilizing the drug-DNA-Topoisomerase II ternary complex and preventing DNA religation, ultimately triggering apoptosis[1],[2].

SAR_Logic Core 4-Anilino-2-phenylquinoline Base Scaffold C3 C(3) Substitution (e.g., -COOH) Core->C3 C4 C(4') Anilino Substitution (e.g., -COMe, Oxime) Core->C4 Steric Steric Hindrance: Loss of Coplanarity C3->Steric HBond H-Bond Acceptor/Donor Interactions C4->HBond Inactive Loss of DNA Intercalation (Inactive) Steric->Inactive Active Enhanced Cytotoxicity (GI50 < 1 µM) HBond->Active

SAR logic tree demonstrating the opposing effects of C(3) and C(4') substitutions on cytotoxicity.

Comparative Performance Data

The table below summarizes the in vitro cytotoxicity (GI₅₀ values) of key 4-anilino-2-phenylquinoline derivatives against the NCI-60 human tumor cell line panel, highlighting the stark contrast between active planar molecules and inactive sterically hindered analogs[1].

Compound IDC(3) SubstituentC(4') SubstituentNCI-H226 (Lung) GI₅₀MDA-MB-231 (Breast) GI₅₀SF-295 (CNS) GI₅₀Mean NCI-60 GI₅₀
Compound 11 -H (Planar)-COMe (Ketone)0.94 µM0.04 µM< 0.01 µM3.89 µM
Compound 15a -H (Planar)-C(NOH)Me (Oxime)ActiveActiveActive3.02 µM
Compound 15b -H (Planar)-C(NOMe)MeActiveActiveActive3.89 µM
Compound 9 -COOH (Steric Clash)-COMe (Ketone)InactiveInactiveInactive> 100 µM

Data interpretation: Compound 11 demonstrates exceptional potency against solid tumors, particularly CNS and breast cancers, outperforming broader averages due to highly specific tissue-dependent uptake and optimal DNA groove binding[1].

Mechanistic Pathway

Active derivatives function primarily as DNA-directed agents. The planar 2-phenylquinoline core intercalates into the DNA, while the 4-anilino group interacts with the Topoisomerase II enzyme. This interaction poisons the enzyme, trapping it in a state where it can cleave DNA but cannot re-ligate it, leading to lethal double-strand breaks[1],[3].

Mechanism Drug Active Derivative (e.g., Compound 11) Intercalation DNA Intercalation (Requires Coplanarity) Drug->Intercalation TopoII Topoisomerase II Poisoning Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Tumor Cell Apoptosis DSB->Apoptosis

Mechanistic pathway of active 4-anilino-2-phenylquinoline derivatives inducing cell apoptosis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to confirm success before proceeding to the next stage.

Workflow Syn 1. Chemical Synthesis (Thermal Cyclization) Val 2. Structural Validation (NMR, IR, MS) Syn->Val InVitro 3. NCI-60 Cytotoxicity Screening (SRB Assay) Val->InVitro Mech 4. Mechanistic Profiling (Comet Assay) InVitro->Mech InVivo 5. In Vivo Efficacy (Xenograft Models) Mech->InVivo

Step-by-step experimental workflow from chemical synthesis to in vivo efficacy validation.

Protocol A: Synthesis of 4-Anilino-2-phenylquinoline Core[1]
  • Condensation: React ethyl 3-chloro-2-(ethoxycarbonyl)-3-phenylpropenoate with p-anisidine to yield the intermediate diethyl 3-(4-methoxyanilino)-phenylidenemalonate.

  • Thermal Cyclization: Heat the intermediate in Dowtherm A at 250°C for 45 minutes to afford the 4-oxo-2-phenyl-1,4-dihydroquinoline core.

    • Self-Validation Checkpoint: Monitor via TLC. Successful cyclization is confirmed by the appearance of a strong lactam C=O stretch (~1630 cm⁻¹) in FTIR and the disappearance of the ester carbonyls.

  • Chlorination: Reflux the cyclized product with Phosphorus Oxychloride (POCl₃) for 2 hours to yield the 4-chloroquinoline intermediate.

  • Amination: React the 4-chloroquinoline with substituted anilines (e.g., 4-aminoacetophenone) in refluxing ethanol with a catalytic amount of concentrated HCl to yield the final 4-anilino-2-phenylquinoline.

    • Self-Validation Checkpoint: ¹H-NMR must show the disappearance of the C(4)-Cl and the appearance of a broad singlet at ~8.5-9.5 ppm corresponding to the secondary amine (N-H) proton, integrating to 1H.

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Seeding: Plate NCI-H226 (Lung) and MDA-MB-231 (Breast) cells in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well depending on the doubling time. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add the synthesized compounds at five log₁₀ concentration levels (e.g., 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (m-AMSA).

  • Fixation & Staining: After 48 hours, fix cells in situ with cold 10% trichloroacetic acid (TCA) for 60 minutes at 4°C. Wash, dry, and stain with 0.4% SRB dissolved in 1% acetic acid for 10 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound stain with 10 mM unbuffered Tris base and measure absorbance at 515 nm.

    • Self-Validation Checkpoint: The vehicle control must show logarithmic growth matching the cell line's known doubling time. The GI₅₀ is calculated only if the positive control (m-AMSA) falls within its historically established reference range (typically 0.1 - 1.0 µM depending on the cell line).

Protocol C: Modified Comet Assay for DNA Cross-linking[3]

To prove that the compounds interact directly with DNA (interstrand cross-linking), a modified alkaline comet assay is utilized.

  • Treatment & Irradiation: Treat H1299 cells with the test compound (e.g., Compound 11) for 2 hours. Expose the cells to 10 Gy of X-ray irradiation to induce random DNA single-strand breaks.

  • Lysis & Unwinding: Embed cells in low-melting-point agarose on slides. Lyse in alkaline buffer (pH > 13) for 1 hour to unwind the DNA.

  • Electrophoresis: Run electrophoresis at 300 mA for 20 minutes. Stain with SYBR Green.

    • Self-Validation Checkpoint: Irradiated control cells (no drug) must show a large "comet tail" due to DNA fragmentation. If the test compound successfully cross-links DNA, it will physically prevent the DNA fragments from migrating, resulting in a significantly reduced tail moment compared to the irradiated control.

References

  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives Source: European Journal of Medicinal Chemistry (via cust.edu.tw) URL:1[1]

  • New analogues of AHMA as potential antitumor agents: Synthesis and biological activity Source: ResearchGate URL:3[3]

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives Source: Bioorganic & Medicinal Chemistry (via cust.edu.tw) URL:2[2]

Sources

Comparative

Antiproliferative activity of 8-OH vs 8-OMe 4-anilino-2-phenylquinolines

An in-depth comparative analysis of the structure-activity relationships (SAR) and antiproliferative profiles of 4-anilino-2-phenylquinolines, specifically focusing on the critical substitution at the C-8 position of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the structure-activity relationships (SAR) and antiproliferative profiles of 4-anilino-2-phenylquinolines, specifically focusing on the critical substitution at the C-8 position of the quinoline core.

Executive Summary: The 2-Phenylquinoline Scaffold

The 4-anilino-2-phenylquinoline skeleton represents a highly potent class of synthetic anticancer agents. Structurally serving as aza-analogs of antitumor 2-phenylnaphthalenes and related to antimitotic 2-phenylquinolones, these compounds exhibit profound cytotoxicity against various human solid tumors[1].

A critical focal point in optimizing this scaffold is the substitution at the C-8 position of the quinoline ring. Extensive SAR studies reveal a stark contrast in antiproliferative activity between the 8-hydroxy (8-OH) and 8-methoxy (8-OMe) derivatives. This guide objectively compares these two functional groups, detailing the mechanistic causality behind their efficacy and outlining the experimental protocols required to validate their biological activity.

Mechanistic Insights & Structural Causality

The choice between an 8-OH and an 8-OMe substitution is not arbitrary; it fundamentally alters the molecule's interaction with its intracellular target. The antiproliferative efficacy of these substitutions is heavily dependent on the concurrent substitution pattern of the 4-anilino moiety[2].

The Hydrogen-Bonding Paradigm (3'-Substitution)

When the aniline ring is substituted at the meta position (e.g., 3'-COMe), the 8-OH derivative demonstrates vastly superior potency compared to its 8-OMe counterpart[2].

  • Causality: The 8-OH group acts as a strong hydrogen-bond (H-bond) donor. In the context of a 3'-substituted aniline, this H-bond donating capability is highly favorable for anchoring the molecule within the target binding pocket[2].

  • Conversely, the 8-OMe group acts as an H-bond acceptor. The steric bulk of the methyl group, combined with electronic repulsion in the binding site, significantly diminishes binding affinity, leading to a nearly 7.5-fold drop in mean GI50 (Growth Inhibition 50%)[2].

The Positional Paradox (4'-Substitution)

Interestingly, if the aniline ring is substituted at the para position (e.g., 4'-COMe), the SAR flips. The activity decreases in the order of 6-OMe > 8-OMe > 8-OH[2].

  • Causality: This indicates that para-substituted anilines force the quinoline core into a different spatial orientation within the binding pocket, where the C-8 position can no longer effectively utilize an H-bond donor and instead suffers from the presence of the hydroxyl group, favoring the lipophilicity of a methoxy group at C-6 or C-8[2].

Cell Cycle Arrest Mechanism

Unlike traditional 2-phenylquinolones that typically induce G2/M phase arrest, flow cytometric analysis reveals that the highly active 8-OH derivatives (such as Compound 11) inhibit cell growth by causing profound accumulation in the S-phase of the cell cycle[2].

SAR_Logic Core 4-Anilino-2-phenylquinoline Core Scaffold Sub3 3'-COMe Aniline (Meta Substitution) Core->Sub3 Sub4 4'-COMe Aniline (Para Substitution) Core->Sub4 OH_3 8-OH (H-Bond Donor) Compound 11 Sub3->OH_3 Favored Interaction OMe_3 8-OMe (H-Bond Acceptor) Compound 10 Sub3->OMe_3 Steric/Electronic Clash OH_4 8-OH Compound 9 Sub4->OH_4 OMe_4 8-OMe Compound 8 Sub4->OMe_4 Res_OH3 Mean GI50: 1.20 μM Highly Potent OH_3->Res_OH3 Res_OMe3 Mean GI50: 8.91 μM Weak Activity OMe_3->Res_OMe3 Res_OH4 Mean GI50: 14.45 μM Inactive OH_4->Res_OH4 Res_OMe4 Mean GI50: 10.47 μM Weak Activity OMe_4->Res_OMe4

SAR Logic: Impact of 8-OH vs 8-OMe substitution based on aniline position.

Quantitative Efficacy Comparison

The following data summarizes the in vitro antiproliferative activity (GI50) of matched 8-OH and 8-OMe pairs across a panel of human cancer cell lines.

Highlight: Compound 11 (8-OH, 3'-COMe) demonstrates exceptional sub-micromolar to nanomolar potency against solid tumors, particularly breast and colon cancers[2].

Compound IDC-8 SubstitutionC-3' Aniline SubstitutionMean GI50 (μM)HCT-116 (Colon) GI50MCF7 (Breast) GI50MDA-MB-435 (Breast) GI50
11 8-OH Ketone (-COMe)1.20 0.07 μM < 0.01 μM < 0.01 μM
10 8-OMeKetone (-COMe)8.91> 10.0 μM> 10.0 μM> 10.0 μM
15a 8-OH Oxime (-C=NOH)2.88 0.85 μM0.12 μM0.45 μM
14a 8-OMeOxime (-C=NOH)6.31N/AN/AN/A
15b 8-OH Methyloxime (-C=NOMe)5.50 N/AN/AN/A
14b 8-OMeMethyloxime (-C=NOMe)6.02N/AN/AN/A

Data derived from Chen et al., 2006[2].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for synthesizing and evaluating these derivatives.

Protocol A: In Vitro Antiproliferative Assay (SRB Method)

To objectively measure the GI50, the Sulforhodamine B (SRB) assay is utilized due to its high linearity with cell number and independence from metabolic artifacts (unlike MTT).

  • Seeding: Plate HCT-116 and MCF7 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 8-OH (Compound 11) and 8-OMe (Compound 10) in DMSO. Add to wells to achieve final concentrations ranging from 0.001 μM to 100 μM. Self-Validation Step: Include a 0.1% DMSO vehicle control to establish baseline viability and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Fixation: After 48h of exposure, fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

  • Staining: Wash plates with deionized water and dry. Add 0.4% SRB solution (in 1% acetic acid) and incubate for 10 minutes at room temperature.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base. Measure optical density (OD) at 515 nm using a microplate reader. Calculate GI50 using non-linear regression analysis.

Protocol B: Cell Cycle Analysis via Flow Cytometry

To validate the S-phase accumulation mechanism of the 8-OH derivatives[2].

  • Treatment: Treat exponentially growing MCF7 cells with Compound 11 at 1x and 5x its GI50 concentration for 24 and 48 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining Preparation: Centrifuge to remove ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment (Critical Validation): Resuspend the pellet in PBS containing 100 μg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: Propidium Iodide (PI) binds to both DNA and double-stranded RNA. RNase A eliminates RNA, ensuring the fluorescence signal is strictly proportional to DNA content.

  • PI Staining: Add 50 μg/mL Propidium Iodide. Incubate in the dark for 15 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 events. Use DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol Step1 Cell Culture (HCT-116, MCF7) Step2 Drug Treatment (Cmpd 11, 48h) Step1->Step2 Step3 Cell Fixation (70% Ethanol, 4°C) Step2->Step3 Step4 RNase A + PI Staining (Ensures DNA Specificity) Step3->Step4 Step5 Flow Cytometry (DNA Content Analysis) Step4->Step5 Step6 Result: S-Phase Accumulation Step5->Step6

Step-by-step workflow for self-validating cell cycle analysis via Flow Cytometry.

References

  • Chen YL, Huang CJ, Huang ZY, Tseng CH, Chang FS, Yang SH, Lin SR, Tzeng CC. "Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives." Bioorganic & Medicinal Chemistry. 2006 May 1;14(9):3098-105. 2

  • BenchChem. "Structure-Activity Relationship of 6-Methoxy-4-Anilino-2-phenylquinoline Derivatives." BenchChem Database. 3

  • Arab Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry. 2016. 4

Sources

Validation

Efficacy of 4-Bromo-8-methoxy-2-phenylquinoline in different cancer cell lines

Comparative Guide: Efficacy of 4-Bromo-8-methoxy-2-phenylquinoline Derivatives in Solid Tumor Cell Lines As a Senior Application Scientist, I frequently evaluate the structural determinants that elevate a basic chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Efficacy of 4-Bromo-8-methoxy-2-phenylquinoline Derivatives in Solid Tumor Cell Lines

As a Senior Application Scientist, I frequently evaluate the structural determinants that elevate a basic chemical scaffold into a potent chemotherapeutic agent.1 (4-B8M2PQ; CAS 1189105-99-4) serves as a quintessential intermediate in the synthesis of highly active antiproliferative compounds[1]. The quinoline core, functionalized with a bromine at position 4, a methoxy group at position 8, and a phenyl ring at position 2, provides a highly tunable platform for drug discovery[1].

This guide objectively compares the efficacy of 4-B8M2PQ-derived analogs—specifically 4-anilino-8-methoxy and 4-anilino-8-hydroxy derivatives—across human colon and breast cancer cell lines. By analyzing the structure-activity relationship (SAR) and the underlying mechanisms of cell cycle arrest, we provide actionable insights for researchers and drug development professionals.

Structure-Activity Relationship (SAR) & Mechanistic Divergence

The transformation of the 4-B8M2PQ scaffold via amination at the C4 position (replacing the bromo group with substituted anilines) yields compounds with profound 2[2]. However, the ultimate efficacy and mechanism of action are heavily dictated by the substitution at the C8 position:

  • H-Bond Acceptors (8-OMe): Retaining the methoxy group from the parent 4-B8M2PQ scaffold results in moderate antiproliferative activity. These derivatives typically induce cell cycle arrest in the G2/M phase, acting as classical antimitotic agents[2].

  • H-Bond Donors (8-OH): Demethylation to yield an 8-hydroxy group drastically increases potency. The shift from an H-bond acceptor to an H-bond donor alters the target binding kinetics, shifting the mechanism of action from G2/M arrest to profound S-phase accumulation (DNA synthesis block)[2].

SAR_Mechanism Scaffold 4-Bromo-8-methoxy- 2-phenylquinoline (Scaffold) Analog8OMe 8-OMe Derivatives (H-Bond Acceptor) Scaffold->Analog8OMe Amination (Aniline Substitution) Analog8OH 8-OH Derivatives (H-Bond Donor) Scaffold->Analog8OH Demethylation & Amination G2M G2/M Phase Arrest (Antimitotic Pathway) Analog8OMe->G2M Kinase / Tubulin Interaction SPhase S-Phase Accumulation (DNA Synthesis Block) Analog8OH->SPhase Enhanced Target Binding (GI50 < 0.01 µM) Apoptosis Apoptosis & Growth Inhibition (HCT-116, MCF7, MDA-MB-435) G2M->Apoptosis Cytotoxicity SPhase->Apoptosis Cytotoxicity

Figure 1: Mechanistic divergence of 4-B8M2PQ derivatives leading to cell cycle arrest and apoptosis.

Comparative Efficacy in Solid Tumor Cell Lines

To objectively evaluate the performance of these derivatives, we compare the half-maximal growth inhibitory concentration (GI₅₀) across three well-characterized solid tumor cell lines: HCT-116 (colon carcinoma), MCF7 (ER+ breast cancer), and MDA-MB-435 (melanoma/breast cancer model).

Data Presentation: GI₅₀ Values of Quinoline Derivatives

Compound / DerivativeC8 SubstitutionAniline SubstitutionMean GI₅₀ (µM)HCT-116 GI₅₀ (µM)MCF7 GI₅₀ (µM)MDA-MB-435 GI₅₀ (µM)
Compound 8 8-OMe4'-COMe10.47N/AN/AN/A
Compound 10 8-OMe3'-COMe8.91N/AN/AN/A
Compound 11 8-OH3'-COMe1.200.07< 0.01< 0.01
Compound 15a 8-OH3'-C(NOH)Me2.88N/AN/AN/A
Compound 15b 8-OH3'-C(NOMe)Me5.50N/AN/AN/A

Table 1: Antiproliferative activity of 4-B8M2PQ-derived compounds. Data synthesized from Chen et al. (2006)[2].

Causality Analysis: The data clearly demonstrates that Compound 11 (the 8-OH, 3'-COMe derivative) is exceptionally potent, achieving sub-nanomolar GI₅₀ values (< 0.01 µM) in breast cancer lines[2][3]. The causality behind this leap in efficacy lies in the spatial arrangement and electronic properties: the 8-OH group acts as a critical hydrogen-bond donor, anchoring the molecule more securely within the binding pocket of its target kinase or DNA complex[3][4]. This is a feature entirely absent in the sterically hindered 8-OMe precursor, explaining the nearly 10-fold drop in mean GI₅₀ when transitioning from Compound 10 to Compound 11[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, the following protocols are designed as self-validating systems to assess the efficacy of 4-B8M2PQ derivatives.

Protocol A: Multiparametric Antiproliferative Evaluation (SRB Assay)

Causality: While the MTT assay is common, it relies on mitochondrial reductase activity, which can be artificially skewed by metabolic inhibitors. The Sulforhodamine B (SRB) assay is chosen here because it binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass.

  • Cell Seeding: Plate HCT-116, MCF7, and MDA-MB-435 cells at a density of 3,000–5,000 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Self-Validation Baseline (T₀): Fix one plate immediately after the 24-hour incubation with 10% Trichloroacetic acid (TCA). Validation Check: This T₀ plate is critical to distinguish between true cytostatic (growth arrest) and cytotoxic (cell death) effects during final calculations.

  • Compound Treatment: Treat remaining plates with serial dilutions of the quinoline derivatives (0.001 µM to 100 µM). Include a 0.1% DMSO vehicle control (negative) and Paclitaxel (positive control). Incubate for 48 hours.

  • Fixation and Staining: Fix cells with cold 10% TCA for 1 hour at 4°C. Wash with deionized water and dry. Stain with 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

  • Washing and Quantification: Wash unbound dye repeatedly with 1% acetic acid. Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 515 nm using a microplate reader. Calculate GI₅₀ using non-linear regression.

Protocol B: Flow Cytometric Cell Cycle Analysis

Causality: To validate whether the mechanism of action is S-phase accumulation (8-OH derivatives) or G2/M arrest (8-OMe derivatives), DNA content must be quantified at the single-cell level using Propidium Iodide (PI).

  • Treatment: Treat exponentially growing MCF7 cells with the test compound at 1× and 5× the established GI₅₀ for 24 hours.

  • Harvesting: Harvest cells (including floating apoptotic cells to prevent survivorship bias), wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining Preparation: Centrifuge to remove ethanol, wash with PBS, and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Causality: RNase A is mandatory because PI intercalates into both DNA and RNA; failing to degrade RNA will result in false-positive DNA content readings.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Acquisition & Validation: Acquire data using a flow cytometer. Validation Check: Gate out doublets using PI-Area vs. PI-Width to prevent two clumped G1 cells from being falsely recorded as a single G2/M cell. Analyze the DNA histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

  • Chen, Y. L., Huang, C. J., Huang, Z. Y., Tseng, C. H., Chang, F. S., Yang, S. H., et al. (2006). "Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives." Bioorganic & Medicinal Chemistry / PubMed (NIH). Available at:[Link]

  • Arab Journal of Chemistry. (2016). "Comprehensive review on current developments of quinoline-based anticancer agents." Arab Journal of Chemistry. Available at:[Link]

  • Vaidya, A., et al. (2011). "Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach." Taylor & Francis. Available at:[Link]

Sources

Comparative

Validating the Mechanism of Action of 2-Phenylquinoline Derivatives: A Comparative Guide

As drug development pivots toward highly targeted therapies, the 2-phenylquinoline scaffold has emerged as a privileged heterocyclic motif in oncology[1]. Historically recognized for their role as DNA intercalators and T...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies, the 2-phenylquinoline scaffold has emerged as a privileged heterocyclic motif in oncology[1]. Historically recognized for their role as DNA intercalators and Topoisomerase II poisons[2], recent structural optimizations have repositioned 2-phenylquinoline-4-carboxylic acid derivatives as potent, highly selective epigenetic modulators—specifically, Histone Deacetylase 3 (HDAC3) inhibitors[3].

This guide provides a comprehensive, objective framework for validating the mechanism of action (MoA) of novel 2-phenylquinoline derivatives. By comparing these novel compounds against standard-of-care alternatives like Vorinostat (SAHA), researchers can establish robust, self-validating experimental pipelines.

Mechanistic Paradigm Shift: From Cytotoxicity to Epigenetic Modulation

The traditional MoA of quinoline derivatives relied on planar structural features that allowed them to intercalate between DNA base pairs, disrupting replication[4]. However, this pan-cytotoxic approach often results in narrow therapeutic windows.

Recent rational drug design has introduced the 2-substituted phenylquinoline-4-carboxylic acid group as a bulky "cap" moiety in HDAC inhibitors[3].

  • The Causality of Selectivity: Pan-HDAC inhibitors (like SAHA) cause significant off-target toxicities, such as thrombocytopenia, because they indiscriminately bind class I and class II HDACs. The 2-phenylquinoline cap provides specific steric bulk that perfectly occupies the hydrophobic region at the opening of the HDAC3 active site, blocking other substrates while preventing the compound from fitting into the tighter pockets of HDAC1, 2, or 6[5].

G A 2-Phenylquinoline Derivative (e.g., D28) B Selective Binding to HDAC3 Active Site A->B C Inhibition of Histone Deacetylation B->C D Chromatin Remodeling & Gene Expression C->D E G2/M Cell Cycle Arrest D->E F Cellular Apoptosis (K562 Cells) D->F

Fig 1: Mechanistic pathway of 2-phenylquinoline derivatives inducing apoptosis via HDAC3 inhibition.

Comparative Performance Analysis

To objectively benchmark a novel 2-phenylquinoline derivative (referred to here as the lead compound "D28"), it must be evaluated against an FDA-approved pan-HDAC inhibitor (Vorinostat/SAHA). The data below synthesizes recent findings in K562 leukemia cell lines[6].

Metric / Assay2-Phenylquinoline Lead (D28)Vorinostat (SAHA)Causality of Difference
Primary Target Selective HDAC3Pan-HDAC (Class I & II)Steric bulk of the quinoline cap restricts pocket entry[3].
HDAC3 IC₅₀ 24.45 µM< 1.0 µMSAHA is highly potent but lacks isoform selectivity[6].
HDAC1, 2, 6 IC₅₀ > 100 µM (No inhibition)< 1.0 µMD28 achieves strict selectivity, minimizing off-target effects[7].
Cell Cycle Arrest G2/M Phase (32.57% at 2 µM)G0/G1 PhaseHDAC3-specific inhibition alters distinct regulatory cyclins[8].
Apoptotic Rate 15.53% (at 2 µM)3.36% (at 2 µM)D28 drives a more robust apoptotic response at equimolar doses[6].

Experimental Validation Workflows

To ensure scientific integrity, the MoA of any 2-phenylquinoline derivative must be validated using a self-validating system of biochemical and cellular assays.

W S1 Synthesize 2-Phenylquinoline Candidate S2 In Vitro Fluorometric HDAC Profiling S1->S2 S3 Flow Cytometry: PI/RNase Staining S1->S3 S4 Flow Cytometry: Annexin V-FITC/PI S1->S4 S5 Determine HDAC3 vs. Pan-HDAC Selectivity S2->S5 S6 Quantify G2/M Arrest & Apoptotic Rate S3->S6 S4->S6

Fig 2: Experimental workflow for validating the mechanism of action of 2-phenylquinoline compounds.

Protocol 1: In Vitro HDAC Isoform Selectivity Profiling

This fluorometric assay determines the precise IC₅₀ of the compound across different HDAC isoforms to validate target selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human HDAC enzymes (HDAC1, 2, 3, and 6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 2-phenylquinoline derivative and SAHA (positive control) from 100 µM down to 0.1 µM in a 96-well black microplate.

    • Causality: Using a black microplate prevents well-to-well optical crosstalk during fluorescence reading.

  • Substrate Addition: Add the fluorogenic peptide substrate Boc-Lys(Ac)-AMC to the wells. Incubate at 37°C for 60 minutes.

  • Developer Addition: Add the developer solution (containing a trypsin-like protease and Trichostatin A to stop further HDAC activity) and incubate for 20 minutes at room temperature.

    • Causality: The developer protease can only cleave the AMC fluorophore from the peptide if the lysine has been successfully deacetylated by the HDAC enzyme. This two-step process ensures the fluorescence signal is strictly proportional to HDAC activity.

  • Detection & Background Subtraction: Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

    • Trustworthiness Check: Quinoline rings can be inherently fluorescent. You must include a "No-Enzyme Control" containing the compound and substrate to subtract background compound auto-fluorescence from the final data.

Protocol 2: Flow Cytometric Analysis of Cell Cycle and Apoptosis

To validate that HDAC3 inhibition translates to phenotypic anticancer activity, we measure cell cycle arrest and apoptosis in K562 cells[6].

Step-by-Step Methodology:

  • Cell Treatment: Seed K562 cells at 2×105 cells/well. Treat with 1 µM, 2 µM, and 4 µM of the 2-phenylquinoline derivative for 48 hours. Use SAHA as a comparative control.

  • Cell Cycle Analysis (PI Staining):

    • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at 4°C.

    • Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

    • Causality: PI intercalates into all nucleic acids. RNase A is mandatory to degrade RNA; without it, PI will bind RNA, artificially broadening the fluorescent peaks and obscuring the 2N (G1) and 4N (G2/M) DNA content distinctions.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest treated cells (do not fix them). Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

    • Causality: In healthy cells, phosphatidylserine (PS) is hidden on the inner plasma membrane. During early apoptosis, PS flips to the outer leaflet, allowing Annexin V to bind. Because PI cannot penetrate intact membranes, cells that are Annexin V+ / PI- are confirmed to be in early apoptosis, validating the compound's programmed cell death MoA rather than non-specific necrotic toxicity[8].

References

  • Qian, H., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.[Link]

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.[Link]

Sources

Validation

Comparative study of different synthetic routes to 4-bromoquinolines

Mechanistic Insights, Protocol Validation, and Performance Benchmarking Executive Summary 4-Bromoquinolines are privileged electrophilic scaffolds in modern drug discovery and materials science. They serve as critical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Protocol Validation, and Performance Benchmarking

Executive Summary

4-Bromoquinolines are privileged electrophilic scaffolds in modern drug discovery and materials science. They serve as critical precursors for the synthesis of antimalarial agents like[1], cholesterol-lowering [2], and highly specific [3]. Because the electron-deficient nature of the quinoline heterocycle strongly disfavors direct electrophilic bromination at the C4 position, chemists must rely on indirect functionalization or de novo cyclization.

This guide objectively compares the three primary synthetic routes to 4-bromoquinolines, detailing the mechanistic causality behind reagent selection and providing self-validating protocols for immediate bench execution.

Quantitative Data & Comparative Analysis

To select the optimal route for a specific target, researchers must balance substrate availability, functional group tolerance, and scalability. The table below benchmarks the performance of the three primary methodologies.

Synthetic RouteStarting MaterialKey ReagentsTemp.Typical YieldMechanistic AdvantagePrimary Limitation
Classical Halogenation 4-HydroxyquinolinePBr3 / DMF0 °C to RT80–88%Rapid SNAr via Vilsmeier activationGenerates corrosive phosphorus byproducts
Deoxygenative Bromination Quinoline N-oxidePOBr3 / DIEA0 °C to RT60–80%Direct C-H functionalizationPotential C2/C4 regioselectivity issues
Cascade Cyclization o-Propargyl Phenyl AzideTMSBr or HBr40–60 °C>80%Mild, transition-metal-free ring closureRequires multi-step synthesis of azide precursor
Mechanistic Overview of Synthetic Routes
Route 1: Classical Vilsmeier-Type Halogenation (PBr3/DMF)

Historically, the conversion of [4] to 4-bromoquinoline required boiling phosphorus oxybromide (POBr3) at >100 °C, which often led to tar formation[3]. A superior, modern approach utilizes[5].

  • Causality: DMF reacts exothermically with PBr3 to generate a Vilsmeier-Haack-type intermediate (bromomethylene dimethyliminium bromide). This highly electrophilic species selectively activates the tautomeric C4-hydroxyl group, transforming it into an exceptional leaving group. Subsequent nucleophilic aromatic substitution (SNAr) by the bromide counterion occurs rapidly at room temperature, suppressing the thermal decomposition inherent to the neat POBr3 method[5].

Route 2: Deoxygenative Bromination of Quinoline N-Oxides

An alternative approach leverages [6] treated with POBr3 and a base (e.g., DIEA).

  • Causality: The N-oxide oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POBr3 to form a highly reactive N-phosphonium intermediate. This activates the quinoline core, directing bromide addition to the C4 position. Rearomatization drives the elimination of phosphine oxide. While this avoids 4-quinolone starting materials, it can suffer from competing C2-bromination depending on the substrate's electronic bias[6].

Route 3: Cascade Cyclization of o-Propargyl Phenyl Azides

A breakthrough methodology constructs the 4-bromoquinoline core de novo from [7] using TMSBr or hydrobromic acid (HBr).

  • Causality: Heating the azide to 40–60 °C triggers the thermal extrusion of nitrogen gas, generating a reactive nitrene. This species undergoes an intramolecular electrophilic cyclization with the adjacent alkyne. TMSBr acts as a mild, anhydrous bromide source that traps the cyclic intermediate. This route entirely circumvents the use of toxic phosphorus reagents and expands the substrate scope to highly sensitive functional groups[7].

Synthetic Workflow & Downstream Applications

G N1 4-Hydroxyquinoline R1 PBr3 / DMF (Vilsmeier Activation) N1->R1 N2 Quinoline N-oxide R2 POBr3 / Base (Deoxygenative Bromination) N2->R2 N3 o-Propargyl Phenyl Azide R3 TMSBr or HBr (Cascade Cyclization) N3->R3 Target 4-Bromoquinoline Core R1->Target R2->Target R3->Target App1 Suzuki-Miyaura Coupling Target->App1 App2 Nucleophilic Substitution Target->App2

Logical workflow of 4-bromoquinoline synthesis routes and downstream functionalization.

Self-Validating Experimental Protocols
Protocol 1: Vilsmeier-Type Bromination (PBr3/DMF Route)

Adapted for high-yield, scalable synthesis[5].

  • Setup & Activation: Dissolve 4-hydroxyquinoline (1.0 equiv, e.g., 27.6 mmol) in anhydrous DMF (30 mL) under N2. Cool to 0 °C. Dropwise add PBr3 (1.02 equiv) over 10 minutes.

    • Causality & Validation: PBr3 reacts with DMF exothermically. Dropwise addition at 0 °C prevents thermal runaway. The reaction forms a distinct red suspension, serving as a visual indicator of the Vilsmeier-Haack active complex formation.

  • Halogenation: Remove the ice bath and stir at room temperature for 30 minutes.

    • Causality & Validation: The activated C4-oxygen is rapidly displaced by bromide. Monitor via TLC (DCM/MeOH 10:1); complete consumption of the highly polar 4-hydroxyquinoline (low Rf) to the non-polar 4-bromoquinoline (high Rf) validates reaction completion.

  • Quench & Extraction: Quench the mixture in an ice bath. Slowly add saturated NaHCO3 solution until the pH reaches ~10. Extract with EtOAc (2 × 100 mL).

    • Causality & Validation: The alkaline quench neutralizes excess HBr and phosphorous acids. Adjusting to pH 10 ensures the quinoline nitrogen is deprotonated (free base), partitioning entirely into the organic phase. CO2 evolution (bubbling) will cease when neutralization is complete.

  • Purification: Dry the combined organic phases over Na2SO4, concentrate, and purify via silica gel chromatography to yield 4-bromoquinoline as a yellow solid (~88% yield).

Protocol 2: Azide Cascade Cyclization

Adapted for substrates with sensitive functional groups[7].

  • Setup: Dissolve o-propargyl phenyl azide (1.0 equiv) in anhydrous acetonitrile (0.5 M) at room temperature.

    • Causality & Validation: Acetonitrile provides a polar aprotic environment that stabilizes the highly reactive transition states during cyclization.

  • Reagent Addition & Heating: Add TMSBr (2.5–3.0 equiv) and heat the mixture to 40–60 °C for 1–2 hours.

    • Causality & Validation: TMSBr acts as a mild bromide source. Heating initiates N2 extrusion. The cessation of gas evolution (bubbling) serves as a physical validation that the azide decomposition and subsequent cyclization are complete.

  • Isolation: Cool to room temperature, quench with water, extract with DCM, and purify via standard chromatography.

    • Causality & Validation: The mild thermal conditions prevent the formation of intractable tar byproducts common in high-temperature POBr3 reactions, resulting in a remarkably clean crude NMR profile.

Downstream Application: Buchwald-Enabled Suzuki-Miyaura Coupling

To demonstrate the utility of the synthesized 4-bromoquinoline, it can be coupled to form 4-arylquinolines[3].

  • Setup: Combine 4-bromoquinoline (1.0 equiv), phenylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv) in THF/H2O (2:1). Degas with Argon for 15 minutes.

    • Causality & Validation: K3PO4 activates the boronic acid. Degassing is critical to prevent oxidative degradation of the electron-rich palladium catalyst.

  • Catalysis: Add XPhos Pd G2 (2 mol%) and heat at 40 °C for 1.5 h.

    • Causality & Validation: The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the deactivated C-Br bond of the quinoline, allowing the reaction to proceed at 40 °C instead of the 120 °C required by traditional Pd(PPh3)4. Complete conversion is validated by LC-MS (disappearance of the M+ 208/210 isotopic doublet).

References
  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein , Source: RSC Publishing. URL:[Link]

  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-, Source: Google Patents.
  • Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde—a pivotal intermediate of pitavastatin , Source: RSC Publishing. URL:[Link]

  • CN104292157A - Preparation method of 1-(quinoline-4-yl) ethylamine, Source: Google Patents.
  • Hypercalemia/2SyntheticDatasetSmall , Source: Hugging Face. URL: [Link]

  • Supplementary Information - The Royal Society of Chemistry , Source: RSC Publishing. URL:[Link]

Sources

Comparative

Benchmarking the Performance of New Quinoline-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active molecules.[1][2] Its unique aromatic, bicyclic structure allows for versatile functionali...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active molecules.[1][2] Its unique aromatic, bicyclic structure allows for versatile functionalization, leading to a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] In the realm of oncology, quinoline-based compounds have emerged as a significant class of inhibitors, particularly targeting protein kinases that are crucial for cancer cell proliferation and survival.[1][3] This guide provides a comprehensive, in-depth comparison of the performance of new quinoline-based inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.

The Rise of Quinoline-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Quinoline derivatives have shown remarkable efficacy in inhibiting various tyrosine kinases, including c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often implicated in tumor growth, angiogenesis, and metastasis.[1] The planar nature of the quinoline ring allows it to interact with the ATP-binding pocket of kinases, leading to competitive inhibition.[4]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many quinoline-based inhibitors stems from their ability to block critical signaling cascades downstream of receptor tyrosine kinases. By inhibiting these kinases, they can effectively halt the progression of cancer.[3]

Quinoline_Inhibitor_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Activates Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->RTK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Mechanism of action of quinoline-based kinase inhibitors.

Comparative Performance Analysis

The efficacy of a new inhibitor is best understood through direct comparison with existing compounds. The following table summarizes the in vitro inhibitory activity (IC50) of several recently developed quinoline-based inhibitors against various kinases and cancer cell lines, benchmarked against established drugs.

Compound/DrugTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
New Quinoline Derivative 1 c-MetMKN45 (Gastric)9.3[1]
New Quinoline Derivative 2 EGFRDLD1 (Colorectal)31.8[1]
New Quinoline Derivative 3 PI3Kα / mTORPC3 (Prostate)0.72 µM (PI3Kα)[1]
Foretinib c-Met, VEGFR2-0.4 (c-Met), 0.9 (VEGFR2)[5]
Tucatinib HER2-8[5]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Essential Experimental Protocols for Benchmarking

To ensure the generation of robust and comparable data, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro assays used to evaluate the performance of new quinoline-based inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (and controls) into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate to allow Inhibitor-Enzyme Binding Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction: Add Substrate/ATP Mix Pre_Incubate->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Radioactivity) Terminate_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the new quinoline-based inhibitor and a known positive control inhibitor. Prepare solutions of the target kinase, its specific substrate, and ATP.[5]

  • Assay Plate Setup: Add the diluted inhibitor compounds to the wells of a 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a no-enzyme control.[5]

  • Enzyme Addition: Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.[5]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP to each well.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-120 minutes).[5]

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction with a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate. Measure the radioactivity using a scintillation counter.[5]

    • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert ADP to ATP, which generates a luminescent signal in a luciferase reaction. Measure the luminescence with a plate reader.[5]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential drug candidates.[7][8]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well plate Start->Seed_Cells Incubate_Attach Incubate to allow cell attachment Seed_Cells->Incubate_Attach Treat_Cells Treat Cells with varying concentrations of the Quinoline Inhibitor Incubate_Attach->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate to allow Formazan crystal formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data: Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

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Validation

In vivo vs in vitro efficacy of 4-anilino-8-methoxy-2-phenylquinoline

An In-depth Technical Guide to the In Vitro and In Vivo Efficacy of 4-anilino-8-methoxy-2-phenylquinoline A Comparative Analysis for Drug Development Professionals As Senior Application Scientists, we bridge the gap betw...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro and In Vivo Efficacy of 4-anilino-8-methoxy-2-phenylquinoline

A Comparative Analysis for Drug Development Professionals

As Senior Application Scientists, we bridge the gap between promising molecules and their potential therapeutic applications. This guide provides a comprehensive analysis of 4-anilino-8-methoxy-2-phenylquinoline, a compound of interest within the broader class of 4-anilinoquinolines known for their antiproliferative properties. We will dissect its in vitro efficacy, contextualize it with related compounds, and, in the absence of direct in vivo data, propose a robust experimental framework for its preclinical evaluation. Our focus is on the "why" behind the "how," offering insights grounded in established pharmacological principles.

The Chemical and Biological Landscape of 4-anilino-8-methoxy-2-phenylquinoline

The 4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. The subject of this guide, 4-anilino-8-methoxy-2-phenylquinoline, and its derivatives have been investigated for their potential as anticancer agents. The core hypothesis is that these molecules interfere with critical cellular processes required for tumor growth and proliferation.

In Vitro Efficacy: Unraveling the Antiproliferative Potential

The primary evidence for the efficacy of 4-anilino-8-methoxy-2-phenylquinoline comes from in vitro studies assessing its ability to inhibit the growth of various cancer cell lines.

Antiproliferative Activity

Research has demonstrated that derivatives of 4-anilino-8-methoxy-2-phenylquinoline exhibit antiproliferative activity. For instance, a study on related compounds showed that the position of the methoxy group on the quinoline ring is crucial for its activity. Specifically, a 4'-COMe-substituted derivative with an 8-methoxy group displayed a GI50 (50% growth inhibition) of 10.47 µM.[1][2] In another study, various 8-methoxy-4-anilinoquinolines showed moderate antiproliferative activity against HeLa (cervical cancer) and BGC-823 (gastric cancer) cell lines.[3]

It is important to note that modifications to the anilino and quinoline moieties significantly impact the compound's potency. For example, the corresponding 8-hydroxy derivative showed different activity profiles, suggesting that hydrogen-bonding capabilities play a role in the molecule's interaction with its biological target.[1][2]

Comparative In Vitro Efficacy

To better understand the potential of 4-anilino-8-methoxy-2-phenylquinoline, it is useful to compare its activity with that of its derivatives and a standard-of-care agent where applicable.

Compound/DerivativeCell Line(s)IC50/GI50 (µM)Reference
4'-COMe-4-anilino-8-methoxy-2-phenylquinolineNot specified10.47[1][2]
3'-COMe-4-anilino-8-methoxy-2-phenylquinolineNot specified8.91[1][2]
4'-COMe-4-anilino-6-methoxy-2-phenylquinolineNot specified3.89[1][2]
3'-COMe-4-anilino-8-hydroxy-2-phenylquinolineHCT-116, MCF7, MDA-MB-4351.20 (overall), <0.01-0.07 (specific lines)[1][2]
8-methoxy-4-(isopropyl-anilino)quinoline (2i)HeLa, BGC-8237.15, 4.65[3]
Gefitinib (Reference)HeLa, BGC-82317.12, 19.27[3]

This table summarizes data for derivatives of 4-anilino-8-methoxy-2-phenylquinoline to provide a comparative landscape.

Proposed Mechanism of Action: A Focus on Cell Cycle Arrest

Flow cytometric analyses of related compounds suggest a mechanism involving cell cycle disruption. Specifically, some active derivatives induce an accumulation of cells in the S-phase of the cell cycle.[1][2] This is noteworthy because other 2-phenylquinoline derivatives have been reported to act as antimitotic agents that cause cell cycle arrest in the G2/M phase.[1][2] This suggests that the 4-anilino substitution may alter the specific mechanism of action.

Given that many 4-anilinoquinolines and the structurally related 4-anilinoquinazolines are known to target tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), this is a plausible target for 4-anilino-8-methoxy-2-phenylquinoline.[3][4] Inhibition of EGFR would disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are critical for cell proliferation and survival.[5][6]

Proposed_Mechanism_of_Action cluster_cell Cancer Cell Compound 4-anilino-8-methoxy- 2-phenylquinoline Target Putative Target (e.g., EGFR, Tubulin) Compound->Target Inhibition Signaling_Cascade Downstream Signaling (e.g., PI3K/AKT) Target->Signaling_Cascade Cell_Cycle_Machinery Cell Cycle Progression Signaling_Cascade->Cell_Cycle_Machinery Proliferation Cell Proliferation Cell_Cycle_Machinery->Proliferation Apoptosis Apoptosis Cell_Cycle_Machinery->Apoptosis

Caption: Proposed mechanism of action for 4-anilino-8-methoxy-2-phenylquinoline.

In Vivo Efficacy: A Proposed Experimental Framework

To date, there is a lack of publicly available in vivo efficacy data for 4-anilino-8-methoxy-2-phenylquinoline. The transition from promising in vitro results to a successful in vivo outcome is a critical and often challenging step in drug development. Therefore, we present a detailed, exemplary experimental protocol for a xenograft mouse model. This protocol is designed to be a self-validating system, incorporating necessary controls and endpoints to provide a clear and reliable assessment of the compound's in vivo potential.

Rationale for the Proposed In Vivo Study

The choice of a xenograft model is based on the available in vitro data. Since derivatives of 4-anilino-8-methoxy-2-phenylquinoline have shown activity against human colon cancer cell lines (e.g., HCT-116), a mouse xenograft model using these cells would be a logical starting point.[1]

In_Vivo_Experimental_Workflow Cell_Culture HCT-116 Cell Culture and Expansion Implantation Subcutaneous Implantation of HCT-116 cells in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., i.p., oral gavage) Randomization->Treatment Monitoring Daily Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint (Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision and Pharmacodynamic Analysis Endpoint->Analysis

Caption: Proposed workflow for an in vivo xenograft study.

Detailed In Vivo Experimental Protocol

This protocol is a template and should be adapted based on preliminary pharmacokinetic and toxicology data.

Objective: To evaluate the anti-tumor efficacy of 4-anilino-8-methoxy-2-phenylquinoline in a human HCT-116 colon cancer xenograft mouse model.

Materials:

  • 4-anilino-8-methoxy-2-phenylquinoline (test article)

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

  • Positive control (e.g., a standard-of-care chemotherapeutic for colon cancer)

  • HCT-116 human colorectal carcinoma cell line

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Calipers, syringes, gavage needles

  • Anesthetic

Methodology:

  • Cell Preparation: Culture HCT-116 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Inoculate each mouse subcutaneously in the right flank with 0.1 mL of the cell suspension (5 x 10^6 cells).

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume (mm³) is calculated as (Length x Width²)/2.

  • Randomization and Group Assignment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: 4-anilino-8-methoxy-2-phenylquinoline (Dose 1)

    • Group 3: 4-anilino-8-methoxy-2-phenylquinoline (Dose 2)

    • Group 4: Positive control

  • Treatment Administration: Administer the test article, vehicle, or positive control daily via a predetermined route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., 21 days).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe mice daily for any signs of toxicity.

  • Study Termination and Endpoint Analysis:

    • Terminate the study when tumors in the control group reach a predetermined size limit or after the treatment period.

    • At termination, euthanize mice, and excise tumors for weight measurement and further analysis (e.g., histology, Western blotting for pharmacodynamic markers).

Bridging In Vitro and In Vivo: A Comparative Discussion

The transition from cell-based assays to animal models is fraught with challenges. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) or unforeseen toxicity.

  • Potency vs. Efficacy: The low micromolar GI50 values observed for 4-anilino-8-methoxy-2-phenylquinoline derivatives in vitro are a promising starting point. However, this does not guarantee in vivo efficacy. The compound must reach the tumor site in sufficient concentrations and for a sufficient duration to exert its therapeutic effect.

  • The Role of Metabolism: The methoxy group on the quinoline ring is a potential site for O-demethylation by cytochrome P450 enzymes in the liver. This could lead to rapid clearance and reduced bioavailability, a common liability for methoxy-containing compounds.[7]

  • Off-Target Effects: While the compound may be selective for its intended target in a clean in vitro system, in a complex biological system like a mouse, it may interact with other kinases or proteins, leading to toxicity.

Detailed In Vitro Experimental Protocols

For reproducibility and validation, detailed protocols for key in vitro assays are essential.

Protocol for Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of 4-anilino-8-methoxy-2-phenylquinoline that inhibits 50% of cell growth (GI50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-anilino-8-methoxy-2-phenylquinoline in culture medium. Add the diluted compound to the wells and incubate for 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a non-linear regression analysis.

Protocol for Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of 4-anilino-8-methoxy-2-phenylquinoline on cell cycle distribution.

Methodology:

  • Treatment: Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

4-anilino-8-methoxy-2-phenylquinoline belongs to a class of compounds with demonstrated in vitro antiproliferative activity. The available data suggests that it likely acts by disrupting the cell cycle, with potential targets including protein kinases like EGFR. However, a significant data gap exists regarding its in vivo efficacy and ADME/Tox properties.

The proposed experimental framework provides a clear path forward for the preclinical evaluation of this compound. Key next steps should include:

  • In vitro ADME/Tox profiling: To assess metabolic stability, plasma protein binding, and potential for off-target toxicities.

  • Pharmacokinetic studies: To determine the compound's bioavailability and tissue distribution.

  • In vivo efficacy studies: As outlined in this guide, to validate the in vitro findings in a relevant animal model.

By systematically addressing these points, the true therapeutic potential of 4-anilino-8-methoxy-2-phenylquinoline can be elucidated.

References

  • Li, L., et al. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 16(9), 2453-2456. [Link]

  • Li, L., et al. (2005). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino. Bioorganic & Medicinal Chemistry, 13(21), 5999-6005. [Link]

  • Hsieh, M. C., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 15(11), 2843-2847. [Link]

  • Liu, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(1), 21. [Link]

  • Sutanto, F., et al. (2022). New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. Chemical Methodologies, 6(4), 294-314. [Link]

  • Creek, D. J., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(2), 758-778. [Link]

  • Chen, L., et al. (2017). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. European Journal of Medicinal Chemistry, 138, 1114-1125. [Link]

  • Jiang, Y., et al. (2016). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. European Journal of Medicinal Chemistry, 122, 264-279. [Link]

  • El-Gazzar, A. B. A., et al. (2019). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters, 10(6), 935-940. [Link]

  • Sutanto, F., et al. (2025). New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. Chemical Methodologies, 10(3), 294-314. [Link]

  • Hsieh, P. W., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 996. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2). European Journal of Medicinal Chemistry, 188, 112004. [Link]

  • Liu, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(1), 21. [Link]

  • Rattanaburee, T., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 7(21), 17881-17893. [Link]

  • Creek, D. J., et al. (2025). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7064. [Link]

Sources

Comparative

Cytotoxicity comparison between different substituted 2-phenylquinolines

Cytotoxicity Comparison of Substituted 2-Phenylquinolines: SAR, Mechanisms, and Experimental Validation As a Senior Application Scientist in oncology drug development, evaluating the therapeutic index of novel heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Comparison of Substituted 2-Phenylquinolines: SAR, Mechanisms, and Experimental Validation

As a Senior Application Scientist in oncology drug development, evaluating the therapeutic index of novel heterocyclic compounds requires looking beyond raw screening data. The 2-phenylquinoline scaffold is a privileged pharmacophore, demonstrating remarkable versatility in targeting cancer cell proliferation. However, its cytotoxic efficacy is highly sensitive to structural modifications.

This guide provides an objective, data-driven comparison of how specific functional group substitutions on the 2-phenylquinoline core dictate its cytotoxicity, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Structure-Activity Relationship (SAR) & Cytotoxicity Profiles

The precise positioning of electron-donating, electron-withdrawing, or sterically bulky groups on the 2-phenylquinoline core fundamentally alters its interaction with intracellular targets.

  • The Coplanarity Requirement (C-3 vs. C-4 Substitutions): For 4-anilino-2-phenylquinolines, molecular geometry is the primary driver of cytotoxicity. Introducing a free carboxylic acid at the C-3 position creates severe steric hindrance. This forces the adjacent phenyl ring out of coplanarity with the quinoline core, rendering the compound biologically inactive[1]. Conversely, maintaining coplanarity while introducing a hydrogen-bond accepting group (such as an acetyl group) at the C-4 position of the anilino moiety yields exceptional potency against solid tumors[1].

  • Lipophilicity and Cellular Uptake (C-6 Substitutions): Modifying the C-6 position with methoxy or methylenedioxy groups significantly influences the molecule's octanol/water partition coefficient (cLogP). Aromatic quinolines with higher lipophilicity (cLogP > 2.2) demonstrate superior intracellular accumulation, correlating directly with enhanced IC50 values in cervical (HeLa) and prostate (PC3) cancer cell lines[2].

  • Targeted SH2 Domain Inhibition: Advanced 2-phenylquinoline derivatives have been rationally designed to act as selective Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. By targeting the SH2 domain, these specific substitutions halt STAT3 phosphorylation without inducing unspecific, broad-spectrum cytotoxicity[3].

Quantitative Cytotoxicity Comparison

The following table summarizes the comparative performance of various substituted 2-phenylquinolines across distinct cancer cell lines:

Compound / Substitution ProfileTarget Cell LineCytotoxicity (IC50 / GI50)Key SAR Insight
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline MDA-MB-231 (Breast)0.04 µMH-bond acceptor at the C-4 anilino moiety is critical for target binding[1].
4-(4-Acetylanilino)-6-methoxy-2-phenylquinoline-3-carboxylic acid MDA-MB-231 (Breast)InactiveSteric hindrance at C-3 disrupts crucial quinoline-phenyl coplanarity[1].
C-6 Substituted 2-(3,4-methylenedioxyphenyl)quinoline HeLa (Cervical)8.30 µMIncreased lipophilicity (cLogP > 2.2) enhances intracellular accumulation[2].
2-Phenylquinoline Amide Derivative MDA-MB-231 (Breast)16.28 - 33.05 µMAmide linkage provides moderate activity but improves aqueous solubility[4].
STAT3-Targeted 2-Phenylquinoline (Compound 7) AGS (Gastric)1.54 µMSelectively targets the SH2 domain of STAT3, halting phosphorylation[3].

Mechanistic Pathway: STAT3 Inhibition

To understand why certain substitutions yield better cytotoxicity, we must map their mechanism of action. Highly potent 2-phenylquinolines exert their effects by disrupting the STAT3 signaling cascade. By acting as competitive antagonists at the SH2 domain, these compounds prevent the dimerization and subsequent nuclear translocation of STAT3, effectively starving the cancer cell of the transcription factors required for survival and proliferation[3].

STAT3_Pathway Receptor Cytokine Receptor Activation JAK JAK Phosphorylation Receptor->JAK STAT3_Mon STAT3 Monomer Recruitment JAK->STAT3_Mon STAT3_Dim STAT3 Dimerization STAT3_Mon->STAT3_Dim Normal Pathway Apoptosis Cell Cycle Arrest & Apoptosis STAT3_Mon->Apoptosis Inhibited State Inhibitor 2-Phenylquinoline Derivative Inhibitor->STAT3_Mon Blocks SH2 Domain Transloc Nuclear Translocation STAT3_Dim->Transloc Transcription Target Gene Transcription (Proliferation/Survival) Transloc->Transcription

STAT3 signaling inhibition by rationally designed 2-phenylquinoline derivatives.

Self-Validating Experimental Methodologies

Scientific integrity relies on protocols that inherently validate their own success or failure. Below are the standard workflows used to synthesize and evaluate these compounds.

Protocol A: Synthesis and Structural Validation Workflow

Objective: Synthesize high-purity substituted 2-phenylquinolines and validate their structural geometry prior to biological evaluation.

  • Precursor Condensation: React 4-chloro-2-phenylquinoline derivatives with corresponding anilines under reflux conditions.

    • Causality: Refluxing provides the necessary activation energy to overcome the steric bulk of ortho/para-substituted anilines, driving the reaction to completion.

  • Chromatographic Purification: Isolate the target compound using silica gel column chromatography.

    • Causality: Removing unreacted halogenated electrophiles is critical. Impurities can independently trigger unspecific cellular toxicity, artificially inflating the apparent potency of the target compound.

  • Self-Validating Structural Confirmation: Perform 1H-NMR, 13C-NMR, and HRMS.

    • Causality: NMR coupling constants confirm the coplanarity of the phenyl ring—a strict requirement for the molecule's ability to fit into the STAT3 SH2 domain[1][3]. Only batches with >95% confirmed purity proceed to in vitro testing.

Experimental_Workflow Synthesis Chemical Synthesis (Condensation) Purification Chromatographic Purification Synthesis->Purification Validation Structural Validation (NMR, HRMS) Purification->Validation Treatment Compound Treatment (Serial Dilutions) Validation->Treatment >95% Purity CellCulture Cell Culture (Exponential Phase) CellCulture->Treatment Assay MTT Cytotoxicity Assay (Metabolic Readout) Treatment->Assay

Self-validating synthesis and biological evaluation workflow for 2-phenylquinolines.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Quantify the antiproliferative effects of 2-phenylquinoline derivatives across diverse cancer cell lines[5].

  • Cell Seeding & Adhesion: Seed cancer cells (e.g., MDA-MB-231, HeLa) in 96-well plates at an optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.

    • Causality: This ensures cells adhere and re-enter the exponential (logarithmic) growth phase. Testing compounds on senescent or overconfluent cells triggers contact inhibition, yielding false-negative resistance profiles[5].

  • Compound Treatment: Expose cells to serial dilutions of the 2-phenylquinoline derivatives (e.g., 0.01 µM to 100 µM) for 48–72 hours.

    • Causality: Serial dilution establishes a robust dose-response curve, allowing for precise mathematical interpolation of the IC50 value rather than relying on highly variable single-point estimates.

  • MTT Incubation: Add MTT reagent and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring, forming insoluble purple formazan crystals. This creates a self-validating biochemical loop: no cellular metabolic activity equates directly to no color change[5].

  • Solubilization & Quantification: Aspirate the media, dissolve the formazan in DMSO, and measure absorbance at 570 nm to calculate cell viability relative to the untreated vehicle control.

References

  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline deriv
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. rsc.org.
  • Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2)
  • Synthesis, characterisation and anti-breast cancer and antibacterial evaluation of novel 2-phenylquinoline amide deriv
  • 2,6-Dichloro-4-phenylquinoline. benchchem.com.

Sources

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Bromo-8-methoxy-2-phenylquinoline

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, serving as the foundation for numerous therapeutic agents.[1] The specific derivative, 4-Bromo-8-methoxy-2-phenylquin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, serving as the foundation for numerous therapeutic agents.[1] The specific derivative, 4-Bromo-8-methoxy-2-phenylquinoline, with its unique substitution pattern, represents a versatile intermediate for creating novel bioactive molecules.[2][3] However, the journey from synthesis to application is critically dependent on one uncompromising factor: purity. The presence of unreacted starting materials, regioisomers, or reaction byproducts can drastically alter biological activity and lead to irreproducible results, making a robust and multi-faceted purity assessment strategy not just a quality control measure, but a fundamental necessity for scientific integrity.[4][5]

This guide provides an in-depth comparison of orthogonal analytical techniques for the rigorous purity assessment of 4-Bromo-8-methoxy-2-phenylquinoline. We will move beyond mere protocols, delving into the causality behind experimental choices and establishing a self-validating framework for confident characterization.

Understanding Potential Impurities: The "Why" Behind the Analysis

The synthetic route to 4-Bromo-8-methoxy-2-phenylquinoline, often involving a Doebner-von Miller type reaction followed by electrophilic bromination, can introduce several potential impurities.[2][3] A comprehensive analytical approach must be capable of detecting:

  • Unreacted Precursors: Primarily 8-methoxy-2-phenylquinoline, the direct precursor to the final brominated product.

  • Regioisomers: Electrophilic bromination of the 8-methoxy-2-phenylquinoline ring can be complex. While the 4-bromo isomer is the target, the electron-donating methoxy group also activates the C5 and C7 positions, potentially leading to the formation of 5-bromo- and 7-bromo-8-methoxy-2-phenylquinoline isomers.[2][6]

  • Over-brominated Products: The formation of di-brominated species is a possibility under certain reaction conditions.

  • Residual Solvents and Reagents: Impurities from the synthesis and purification process itself.[7]

A multi-technique approach is therefore essential, as a method that successfully quantifies the main peak may not be able to identify a co-eluting isomeric impurity.[8]

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[9] For a non-volatile, solid compound like 4-Bromo-8-methoxy-2-phenylquinoline, Reverse-Phase HPLC (RP-HPLC) is the gold standard for quantitative purity assessment.

Expertise & Experience: The choice of a C18 column is deliberate; its non-polar nature effectively retains the aromatic quinoline compound, while a gradient elution with acetonitrile and water allows for the separation of compounds with varying polarities, such as the target molecule from more polar starting materials or less polar byproducts.[10][11] The addition of a small amount of acid (e.g., formic acid) to the mobile phase is a field-proven technique to protonate the basic nitrogen on the quinoline ring, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration and quantification.[11]

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a higher polarity mixture (e.g., 70% A, 30% B) to elute any highly polar impurities.

    • Ramp up to a lower polarity (e.g., 10% A, 90% B) over 15-20 minutes to elute the main compound and any non-polar impurities.

    • Hold at high organic content for a few minutes to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at 254 nm, a wavelength where the quinoline aromatic system exhibits strong absorbance.[11]

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 1 mL of acetonitrile (or a suitable solvent mixture). Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • Analysis: Inject 10 µL of the sample. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing both identification and quantification.[9][14]

Expertise & Experience: While the target compound itself may have limited volatility, GC-MS is exceptionally powerful for identifying residual solvents and more volatile impurities or starting materials that may be present in the synthesized product.[10] The use of a non-polar capillary column like a DB-5ms is a strategic choice, as it separates compounds primarily by their boiling points, which is ideal for a screening method.[11][14] The mass spectrometer acts as a definitive detector, allowing us to identify an unknown peak by comparing its fragmentation pattern to established libraries, a crucial step in characterizing unexpected byproducts.[15]

Experimental Protocol: GC-MS Impurity Analysis
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.[14]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.[14]

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector: Splitless injection at 250 °C.[14]

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-500.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or toluene.[10][14]

  • Analysis: Inject 1 µL. Identify impurities by their retention time and by matching their mass spectra against a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[9] It is the most powerful tool for unambiguous structural confirmation and for identifying and quantifying structurally similar impurities like regioisomers.

Expertise & Experience: For 4-Bromo-8-methoxy-2-phenylquinoline, a ¹H NMR spectrum is a definitive fingerprint. The methoxy group should appear as a sharp singlet around 3.6-3.9 ppm, while the aromatic protons will resonate between 7.0-8.5 ppm.[2] The presence of isomeric impurities would manifest as extra, distinct sets of signals in this aromatic region. ¹³C NMR provides complementary data on the carbon skeleton.[2] The trustworthiness of NMR comes from its quantitative nature when an internal standard is used; the integral of a signal is directly proportional to the number of protons it represents, allowing for direct molar ratio calculation of impurity to product if signals are well-resolved.

Experimental Protocol: NMR Structural Verification
  • Instrumentation: A standard NMR spectrometer (400 MHz or higher is recommended for better resolution).[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitation is desired.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This provides a single peak for each unique carbon atom in the molecule.

  • Analysis:

    • Confirm the presence of all expected signals and their correct chemical shifts, multiplicities (splitting patterns), and integrations.

    • Carefully examine the baseline for small peaks that could indicate impurities. An expansion of the aromatic region is critical for spotting isomeric impurities.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[7][8]

Expertise & Experience: This classical technique should not be underestimated. It serves as a rapid, inexpensive, and effective preliminary check of purity.[8] While not quantitative or capable of identifying impurities, a sharp melting point (e.g., a range of 1-2 °C) is a strong indicator of high purity. Conversely, a broad or depressed melting point is an immediate red flag that necessitates further investigation with more sophisticated techniques like HPLC or NMR.

Experimental Protocol: Melting Point Determination
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.

  • Determination:

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point range is T₁ - T₂.

  • Analysis: Compare the observed melting point range to a literature value if available. A pure compound will have a narrow melting range.

Data Visualization and Workflow

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of 4-Bromo-8-methoxy-2-phenylquinoline.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment Crude Crude Synthesized Product Purify Purification (Recrystallization / Chromatography) Crude->Purify Initial Isolation Purified Purified Solid Purify->Purified MP Melting Point Analysis Purified->MP Initial Purity Check HPLC HPLC Analysis (Quantitative Purity) Purified->HPLC Primary Quantitative Test NMR NMR Spectroscopy (Structural Identity) Purified->NMR Direct Structural Confirmation GCMS GC-MS Analysis (Volatile Impurities) Purified->GCMS Check for Residual Solvents MP->HPLC If Impure or Broad MP Final Final Purity Report MP->Final HPLC->NMR Confirm Structure of Main Peak HPLC->Final NMR->Final GCMS->Final

Caption: A comprehensive workflow for the purification and purity analysis of synthesized compounds.

Inter-Technique Comparison

The strength of this analytical approach lies in using orthogonal methods that provide different, complementary types of information.

G cluster_quant Quantitative Methods cluster_qual Qualitative & Structural Methods HPLC HPLC Purity (%) Retention Time High Sensitivity NMR NMR Unambiguous Structure Isomer Identification Molar Ratio GCMS GC-MS Impurity ID Volatiles/Solvents Fragmentation Pattern MP Melting Point Preliminary Check Crystalline Purity Indicator Fast & Simple Purity Comprehensive Purity Profile of 4-Bromo-8-methoxy- 2-phenylquinoline Purity->HPLC Quantifies Purity->NMR Confirms Purity->GCMS Identifies Purity->MP Screens

Caption: Logical relationships between analytical techniques for a complete purity profile.

Summary Comparison of Techniques

FeatureHPLCGC-MSNMR SpectroscopyMelting Point
Primary Information Quantitative PurityIdentification of VolatilesStructural ElucidationPreliminary Purity
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (requires >1% impurity)
Strengths Excellent for non-volatile compounds; Accurate quantification.[16]Definitive identification of unknowns via MS library.[15]Unambiguous structure confirmation; Isomer identification.[2]Fast, simple, and inexpensive initial screen.[8]
Limitations Co-elution can hide impurities; Requires reference standards for identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; Complex mixtures can be hard to interpret.Non-specific; Not quantitative.[8]
Best For Determining the area % purity of the final product.Detecting residual solvents and volatile byproducts.Confirming identity and detecting structural isomers.A quick pass/fail test on the purified solid.

Conclusion

Assessing the purity of a synthesized compound like 4-Bromo-8-methoxy-2-phenylquinoline is a rigorous process that demands more than a single measurement. It requires a thoughtfully designed, multi-pronged strategy that leverages the unique strengths of orthogonal analytical techniques. By combining the quantitative power of HPLC, the structural certainty of NMR, the impurity-identifying capability of GC-MS, and the rapid screening of melting point analysis, researchers can build a self-validating dossier of evidence. This comprehensive approach ensures that the material proceeding to further research or development is of the highest integrity, underpinning the reliability and reproducibility of subsequent scientific endeavors.

References

  • Benchchem. (n.d.). 4-Bromo-8-methoxy-2-phenylquinoline | 1189105-99-4.
  • International Journal of Fauna and Medicinal Research. (2025, November 15).
  • Benchchem. (n.d.). Analytical methods for "Quinoline, (1-methylethyl)-".
  • PubMed. (2015, June 4).
  • Sigma-Aldrich. (n.d.). 4-Bromo-8-methoxy-2-methylquinoline | 927800-62-2.
  • ResearchGate. (2015, December 3). (PDF)
  • Chemistry LibreTexts. (2021, March 5).
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  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Ulster University. (2006, July 15).
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Sigma-Aldrich. (n.d.). 4-Bromo-8-methoxyquinoline | 103028-31-5.
  • Supporting Information. (n.d.).
  • ResearchGate. (2026, January 3). (PDF)
  • PubMed. (2006, May 1).
  • IJCRT.org. (n.d.).
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  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0292973).
  • Moravek. (n.d.). How Purification Differs Between Chemical Research Fields.
  • NIH. (n.d.). 4-Bromo-8-methoxyquinoline. PMC.
  • Benchchem. (n.d.). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • PubChem. (n.d.). 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • PubChemLite. (n.d.). 4-bromo-8-methoxy-2-methylquinoline (C11H10BrNO).
  • ResearchGate. (2025, August 6). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline.
  • ChemSynthesis. (2025, May 20). 6-bromo-4,8-dimethoxy-2-methylquinoline.
  • Der Pharma Chemica. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromo-6-methoxy-2-phenylquinoline.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-8-methoxy-2-phenylquinoline | CAS 1189105-99-4.
  • NextSDS. (n.d.).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Cellulose Chemistry and Technology. (2012, November 4).
  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists.
  • CORA. (2017, April 10).
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

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Comparative

Reproducibility of 4-Bromo-8-methoxy-2-phenylquinoline synthesis protocols

An in-depth technical analysis of the synthetic pathways for 4-Bromo-8-methoxy-2-phenylquinoline, designed for researchers and drug development professionals. The Strategic Importance of 4-Bromo-8-methoxy-2-phenylquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthetic pathways for 4-Bromo-8-methoxy-2-phenylquinoline, designed for researchers and drug development professionals.

The Strategic Importance of 4-Bromo-8-methoxy-2-phenylquinoline

In the landscape of medicinal chemistry, 4-bromoquinoline derivatives serve as indispensable electrophilic linchpins for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[1]. Specifically, 4-Bromo-8-methoxy-2-phenylquinoline is a critical intermediate in the synthesis of 4-anilino-8-methoxy-2-phenylquinoline derivatives, which have been identified as potent antimitotic and antiproliferative agents capable of inducing cell cycle arrest in solid tumors[2].

The structural complexity of this scaffold—combining an electron-donating 8-methoxy group, a sterically demanding 2-phenyl ring, and a reactive 4-bromo site—presents unique challenges in synthesis. Achieving high reproducibility, scalability, and atom economy requires careful selection of the synthetic pathway. This guide objectively compares the two predominant methodologies: the Classical Dehydroxylative Bromination and the Modern TMSBr-Promoted Cascade Cyclization .

Mechanistic Pathways & Causality

The Classical Route: Dehydroxylative Bromination (PBr3 / POBr3)

Historically, the synthesis of 4-bromoquinolines relies on the construction of a quinolone core (typically via a Conrad-Limpach cyclization), followed by the dehydroxylative bromination of the resulting 4-quinolone using phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3)[3][4].

  • Causality of Reagents: The 4-quinolone exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. PBr3 is introduced to shift this equilibrium by reacting with the hydroxyl group to form a phosphite ester. This transforms a poor leaving group (-OH) into an excellent one, which is subsequently displaced by the nucleophilic bromide ion generated in situ[3].

  • Reproducibility Challenges: While mechanistically straightforward, this protocol is highly sensitive to moisture. The 8-methoxy group increases the electron density of the quinoline ring, which can lead to unwanted electrophilic side reactions or tar formation under the harsh, highly acidic conditions of POBr3/PBr3 reflux[5]. Consequently, batch-to-batch yield variations are common.

The Modern Route: TMSBr-Promoted Cascade Cyclization

To circumvent the harsh conditions of the classical route, modern synthesis employs a cascade annulation strategy starting from ortho-propynol phenyl azides[5][6].

  • Causality of Reagents: This protocol utilizes trimethylsilyl bromide (TMSBr) as a dual-action reagent. First, TMSBr acts as a Lewis acid to activate the alkyne moiety of the precursor, facilitating an intramolecular nucleophilic attack by the adjacent azide group. Second, it serves as the bromide source to trap the resulting reactive intermediate[6].

  • Self-Validating Thermodynamics: This system is inherently self-validating and highly reproducible. The cyclization triggers the expulsion of nitrogen gas (N2). This gaseous byproduct provides a massive thermodynamic driving force, rendering the cascade irreversible and preventing equilibrium-based side reactions[6]. The result is a highly specific, high-yield transformation under mild conditions.

Pathway Visualization

SynthesisPathways StartA Precursor A: 8-Methoxy-2-phenylquinolin-4(1H)-one RouteA Classical Route Reagent: PBr3 / POBr3 Temp: 80 °C StartA->RouteA Activation of C4-OH Product Target Molecule: 4-Bromo-8-methoxy-2-phenylquinoline RouteA->Product Nucleophilic Bromination StartB Precursor B: o-Propynol Phenyl Azide RouteB Cascade Cyclization Reagent: TMSBr Temp: 40-60 °C StartB->RouteB Lewis Acid Activation RouteB->Product Annulation & N2 Expulsion

Figure 1: Comparison of Classical Bromination vs. TMSBr-Promoted Cascade Cyclization.

Experimental Methodologies

Protocol A: Classical Dehydroxylative Bromination (PBr3 Method)

Note: This reaction generates corrosive HBr gas. Perform strictly in a well-ventilated fume hood.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2/Ar), dissolve 8-methoxy-2-phenylquinolin-4(1H)-one (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration[3][4].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Phosphorus tribromide (PBr3, 2.0 equiv) dropwise over 15 minutes. The dropwise addition is critical to control the exothermic phosphite esterification and prevent substrate degradation[3].

  • Bromination: Remove the ice bath, allow the reddish suspension to warm to room temperature, and then heat to 80 °C for 1 to 2 hours[4]. Monitor the complete consumption of the starting material via Thin Layer Chromatography (TLC).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with crushed ice. Stir for 30 minutes. Basify the solution to pH ~9–10 using saturated aqueous sodium bicarbonate (NaHCO3) to neutralize residual hydrobromic and phosphorous acids[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with petroleum ether/ethyl acetate) to isolate the target compound[4].

Protocol B: TMSBr-Promoted Cascade Cyclization
  • Preparation: In a dry reaction vial, dissolve the tailored ortho-propynol phenyl azide precursor (1.0 equiv) in a halogenated solvent (e.g., anhydrous CH2Cl2) or nitromethane at room temperature to a concentration of 0.2 M[5][6].

  • Initiation: Add Trimethylsilyl bromide (TMSBr, 2.5 to 3.0 equiv) in a single portion. The TMSBr immediately coordinates with the alkyne moiety, initiating the cascade[5].

  • Cyclization: Heat the reaction mixture to 40–60 °C and stir continuously for 1 to 2 hours. The visible evolution of nitrogen gas serves as an in-process validation of the annulation's progress[5][6].

  • Monitoring: Track the reaction via LC-MS until the azide precursor is fully consumed.

  • Workup: Once complete, cool the mixture to room temperature and concentrate directly in vacuo. This step efficiently removes the solvent and the volatile trimethylsilanol byproducts without the need for an aqueous workup[6].

  • Purification: Isolate the pure 4-bromo-8-methoxy-2-phenylquinoline via flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate)[6].

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and performance metrics of both protocols, providing a clear comparative baseline for process chemists.

ParameterProtocol A: PBr3/POBr3 BrominationProtocol B: TMSBr Cascade Cyclization
Starting Material 8-Methoxy-2-phenylquinolin-4(1H)-oneortho-Propynol phenyl azide derivative
Primary Reagent PBr3 or POBr3TMSBr
Operating Temperature 80 °C40–60 °C
Reaction Time 1–2 hours1–2 hours
Typical Yield 50–70% (Highly variable)80–88% (Highly Reproducible)
Primary Byproducts Phosphorous acids, HBrN2 gas, Trimethylsilanol
Workup Complexity High (Requires careful pH adjustment)Low (Direct concentration in vacuo)
Safety Profile Highly toxic, corrosive reagentsMilder, but requires safe handling of azides

References

  • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives | Source: PubMed | URL:[Link]

  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- | Source: Google Patents | URL
  • TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications | Source: PMC | URL:[Link]

  • Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information | Source: RSC | URL: [Link]

  • Direct Regioselective Hydro(hetero)arylation/Cyclocondensation Reactions of β-(2-Aminophenyl)-α,β-ynones by Means of Transition-Metal Catalysis/Brønsted Acid Synergism | Source: ACS Publications | URL:[Link]

Sources

Validation

Head-to-Head Comparison: Quinoline vs. Isoquinoline Scaffolds in Targeted Drug Design

As privileged scaffolds in medicinal chemistry, the benzopyridine isomers—quinoline and isoquinoline—serve as foundational building blocks for a vast array of therapeutics, particularly in the realm of oncology and kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

As privileged scaffolds in medicinal chemistry, the benzopyridine isomers—quinoline and isoquinoline—serve as foundational building blocks for a vast array of therapeutics, particularly in the realm of oncology and kinase inhibition[1]. While they share the identical molecular formula (C₉H₇N) and a fused benzene-pyridine core, the simple transposition of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) triggers profound shifts in physicochemical properties, target engagement vectors, and metabolic liabilities.

This guide provides an objective, data-driven comparison of these two scaffolds, equipping drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to select the optimal chemotype for lead optimization.

Physicochemical Foundations & Structural Divergence

The structural isomerism between quinoline and isoquinoline dictates their electron distribution, basicity, and solvation dynamics. Understanding these baseline differences is critical for predicting how a matched molecular pair (MMP) will behave in a biological system.

The Basicity Paradox

Despite their structural similarity, isoquinoline (pKa ~5.14) is demonstrably more basic than quinoline (pKa ~4.9)[2][3]. From a classical organic chemistry perspective, this difference is driven by the peri-effect and solvation thermodynamics[3]. In quinoline, the nitrogen lone pair is situated adjacent to the peri-hydrogen at the C8 position. Upon protonation, the resulting quinolinium ion experiences steric hindrance that restricts the approach of solvent molecules, leading to a higher desolvation penalty. Isoquinoline’s nitrogen at the C2 position is unencumbered by peri-interactions, allowing optimal solvation of the isoquinolinium ion and thereby increasing its basicity[3].

Table 1: Comparative Physicochemical & DMPK Profile
ParameterQuinolineIsoquinolineImpact on Lead Optimization
Nitrogen Position Position 1Position 2Dictates the trajectory of the hydrogen bond acceptor vector.
pKa (Conjugate Acid) ~4.9~5.14Isoquinoline exhibits slightly higher basicity and ionization at physiological pH[2].
Dipole Moment 2.10 D2.60 DThe higher dipole moment of isoquinoline influences aqueous solubility and binding orientation[4].
Electrophilic Substitution C5, C8C5, C8Both rings deactivate toward electrophiles; substitution requires vigorous conditions[4].
Nucleophilic Substitution C2 (Chichibabin reaction)C1Isoquinoline undergoes nucleophilic substitution faster than quinoline[4].
Primary CYP450 Oxidation C2, C3, C6C1, C4Determines metabolic soft spots; blocking these sites (e.g., via fluorination) improves half-life[5].

Target Engagement: Kinase Hinge Binding Vectors

In the design of Type I kinase inhibitors, the interaction with the highly conserved hinge region of the ATP-binding site is the primary driver of potency. Both quinoline and isoquinoline are heavily utilized as hinge-binding motifs, where the basic nitrogen acts as a hydrogen bond acceptor for the backbone NH of the hinge residues (e.g., Cysteine or Methionine)[6].

However, the position of the nitrogen fundamentally alters the exit vector of the scaffold.

  • Quinoline Scaffolds: When the N1 atom accepts a hydrogen bond from the hinge, the fused benzene ring is typically projected toward the hydrophobic gatekeeper pocket or the DFG motif. This makes substituted quinolines (e.g., 3H-pyrazolo[4,3-f]quinolines) highly tunable for targeting specific oncogenic variants like FLT3-ITD[7].

  • Isoquinoline Scaffolds: When the N2 atom binds the hinge, the scaffold orientation shifts, often directing the C1 and C8 substituents toward the solvent channel or the ribose pocket. Fragments like 8-amino-2H-isoquinolin-1-one have been identified as potent, novel hinge binders capable of engaging kinases like MELK with high ligand efficiency[8].

KinaseBinding Scaffold Benzopyridine Core Quinoline Quinoline (N1) Vector: Gatekeeper Pocket Scaffold->Quinoline Isoquinoline Isoquinoline (N2) Vector: Solvent Channel Scaffold->Isoquinoline Hinge Kinase Hinge Region (Backbone NH Donor) Quinoline->Hinge Angle α Isoquinoline->Hinge Angle β Affinity Target Selectivity & Binding Affinity Hinge->Affinity

Kinase hinge binding logic: Nitrogen position dictates the spatial trajectory of the inhibitor.

Experimental Methodology: Self-Validating Profiling Protocol

To objectively compare a matched molecular pair of quinoline and isoquinoline derivatives, researchers must utilize an experimental design that separates true thermodynamic binding affinity from assay artifacts (such as ATP competition or compound aggregation). The following protocol utilizes a self-validating system combining biophysical Microscale Thermophoresis (MST) with orthogonal radiometric kinase profiling.

Protocol: Head-to-Head Target Engagement & Potency Assay

Objective: Quantify the dissociation constant ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ) of a quinoline vs. isoquinoline matched molecular pair against a target kinase (e.g., MELK or FLT3).

Phase 1: Biophysical Validation via Microscale Thermophoresis (MST) Causality: MST is chosen over Surface Plasmon Resonance (SPR) because it measures binding in free solution, eliminating immobilization artifacts that could disproportionately affect the dipole-heavy isoquinoline analog.

  • Protein Labeling: Fluorescently label the purified recombinant kinase (e.g., FLT3) using an NHS-ester dye targeting surface lysines. Ensure the degree of labeling (DOL) is between 0.6 and 1.0 to prevent active site occlusion.

  • Titration Series: Prepare a 16-point 2-fold serial dilution of the quinoline and isoquinoline ligands in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20, 1% DMSO).

  • Equilibration: Mix the labeled kinase (final concentration 10 nM) with the ligand titration series. Incubate for 15 minutes at room temperature in the dark to reach thermodynamic equilibrium.

  • Measurement: Load samples into standard Monolith capillaries. Measure thermophoresis at 22°C using 20% excitation power and 40% MST power.

  • Validation Check: Assess initial fluorescence counts across all capillaries. A variance of >±10% indicates ligand-induced aggregation or quenching, invalidating the run. Extract Kd​ by fitting the normalized fluorescence to a 1:1 binding model.

Phase 2: Radiometric Kinase Profiling ( 33P -ATP Assay) Causality: While MST confirms direct binding, a radiometric assay is required to prove that the binding translates to functional catalytic inhibition at physiological ATP concentrations.

  • Reaction Setup: Incubate the kinase with the optimal substrate peptide and the ligand (10-point dose-response) in kinase buffer for 20 minutes.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Km​ of the specific kinase) and trace [ γ

    33P ]-ATP.
  • Termination & Detection: After 60 minutes, quench the reaction with 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter paper. Wash extensively to remove unreacted ATP.

  • Quantification: Measure incorporated radioactivity using a scintillation counter. Calculate the IC50​ using a four-parameter logistic regression. Use Staurosporine as a positive control to validate assay dynamic range.

ExperimentalWorkflow Step1 Synthesize Matched Molecular Pairs Step2 MST Assay (Biophysical Kd) Step1->Step2 Validate Binding Step3 Radiometric Assay (Functional IC50) Step2->Step3 Quantify Potency Step4 In Vitro DMPK (HLM Stability) Step3->Step4 Assess Stability Step5 Lead Selection Step4->Step5

Experimental workflow for evaluating quinoline vs. isoquinoline matched molecular pairs.

Strategic Recommendations for Scaffold Selection

When deciding between a quinoline and an isoquinoline core during hit-to-lead optimization, consider the following field-proven heuristics:

  • Solubility and Permeability: If a lead compound suffers from poor aqueous solubility, switching from a quinoline to an isoquinoline can sometimes provide a marginal improvement due to the latter's higher dipole moment (2.60 D vs 2.10 D)[4]. However, this must be balanced against potential decreases in membrane permeability.

  • Overcoming Metabolic Soft Spots: If a quinoline lead is rapidly cleared via CYP450-mediated oxidation at the C2 position, transitioning to an isoquinoline (where the C1 position is adjacent to the nitrogen and electronically distinct) can drastically alter the metabolic profile. Alternatively, strategic fluorination (e.g., 5,6-difluoroisoquinoline) can block metabolic pathways and increase the compound's in vivo half-life[5].

  • Navigating IP Space: The quinoline scaffold is heavily patented across various kinase targets (e.g., Lenvatinib, Bosutinib). Isoquinolines, particularly functionalized fragments like isoquinolin-1-ones, often present a less congested intellectual property space while maintaining excellent ligand efficiency.

References

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry / ResearchGate. Available at: [Link]

  • Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective. Structural Chemistry / ResearchGate. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Int. J. Pharm. Investigation / Semantic Scholar. Available at:[Link]

  • Quinoline vs Isoquinoline: Structures & Reactions. Scribd. Available at:[Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Advances / RSC Publishing. Available at:[Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. PubMed / NIH. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-8-methoxy-2-phenylquinoline

This guide provides a detailed, safety-first protocol for the disposal of 4-Bromo-8-methoxy-2-phenylquinoline. As a halogenated quinoline derivative, this compound requires stringent handling and disposal procedures to e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the disposal of 4-Bromo-8-methoxy-2-phenylquinoline. As a halogenated quinoline derivative, this compound requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste management.

Hazard Profile and Core Disposal Principle

4-Bromo-8-methoxy-2-phenylquinoline is a substituted aromatic heterocyclic compound. While specific toxicological data for this exact molecule may be limited, its structural class provides critical guidance. Quinoline and its derivatives are recognized for potential toxicity, with some members of this class exhibiting carcinogenic and mutagenic properties.[1] The presence of a bromine atom classifies it as a halogenated organic compound .

The fundamental principle for disposing of this chemical is that it must be treated as hazardous waste .[2][3] Under no circumstances should it be disposed of down the drain or in standard refuse containers.[1][2] The accepted and regulated method for the final destruction of halogenated organic compounds is high-temperature incineration in a licensed facility equipped with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[2][4]

Parameter Description Primary Concern
Chemical Class Halogenated Aromatic HeterocyclePersistence in the environment; formation of hazardous combustion byproducts (HBr, NOx).[5]
Known Hazards Harmful if swallowed, causes serious eye damage.[6]Acute toxicity, potential for severe eye injury.
Waste Category Halogenated Organic Hazardous WasteRequires segregation from non-halogenated waste due to different and more costly disposal requirements.[7]

Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal process. All operations involving 4-Bromo-8-methoxy-2-phenylquinoline, including weighing, transfers, and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

Required Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential eye damage, which is a known hazard of this chemical class.[6][8]
Hand Protection Chemical-resistant gloves (e.g., Viton, Silvershield, or multi-layered laminates).Standard nitrile gloves may not offer sufficient protection against prolonged exposure to aromatic compounds. Check glove manufacturer's compatibility charts.[5]
Body Protection Flame-retardant lab coat and closed-toe shoes.Prevents skin contact with spills and protects from other lab hazards.
Respiratory Not required if handled exclusively within a fume hood.A NIOSH-approved respirator with organic vapor cartridges would be necessary if engineering controls fail or for significant spill cleanup.[8][9]

Step-by-Step Disposal Workflow

The following diagram and protocol outline the comprehensive workflow for the safe disposal of 4-Bromo-8-methoxy-2-phenylquinoline from the point of generation to final pickup.

G Disposal Workflow for 4-Bromo-8-methoxy-2-phenylquinoline cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Response cluster_container Container Management cluster_final Final Disposal A Don Required PPE B Work Inside Chemical Fume Hood A->B C Unused Product & Contaminated Labware B->C D Collect in 'Halogenated Organic Waste' Container C->D Segregate Waste J Properly Label Waste Container D->J E SPILL OCCURS F Absorb with Inert Material (Sand, Vermiculite) E->F G Collect Spill Debris into Waste Container F->G G->D Add to waste H Decontaminate Empty Containers (Triple Rinse) I Collect Rinsate into Waste Container H->I I->D Add to waste K Keep Container Closed & in Secondary Containment J->K L Store in Designated Satellite Accumulation Area K->L M Contact EHS for Waste Pickup L->M

Caption: Disposal workflow from PPE to EHS pickup.

Protocol for Waste Collection
  • Segregation: Designate a specific, compatible waste container solely for "Halogenated Organic Waste."[2][7] This container should be made of a material that will not react with the chemical or any solvents used (e.g., glass or polyethylene).

  • Collection of Solids: Collect any unused or waste 4-Bromo-8-methoxy-2-phenylquinoline solid, along with any consumables heavily contaminated with the solid (e.g., weighing papers, contaminated pipette tips), directly into the designated waste container.[2]

  • Collection of Solutions: If the compound is in solution, collect the entire solution in the same "Halogenated Organic Waste" container.

  • Labeling: The container must be clearly and accurately labeled.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Bromo-8-methoxy-2-phenylquinoline"

    • An accurate list of all other components in the container (e.g., solvents) with estimated percentages.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the lab, preferably in secondary containment to mitigate spills.[8]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell. Secure the area to prevent entry.[1]

  • Remove Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[1][10]

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[1][4][5] Do not use water, as this may spread the contamination.[2]

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into your "Halogenated Organic Waste" container.[4]

  • Decontaminate Area: Once the bulk of the spill is removed, decontaminate the surface with a suitable solvent and paper towels, placing all used materials into the hazardous waste container.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.[1]

Decontamination of Empty Containers

Empty containers that once held 4-Bromo-8-methoxy-2-phenylquinoline must be treated as hazardous waste unless properly decontaminated.[2]

  • Triple Rinse Procedure:

    • Select an appropriate organic solvent in which the compound is readily soluble (e.g., acetone, ethyl acetate, or toluene).

    • Add a small amount of the solvent to the empty container, ensuring the entire inner surface is wetted.

    • Seal and agitate the container.

    • Pour the solvent (now called "rinsate") into your designated "Halogenated Organic Waste" container.[2]

    • Repeat this rinsing process two more times for a total of three rinses.[2]

  • Disposal of Rinsed Container: After a thorough triple rinse, the container can generally be disposed of as non-hazardous laboratory glass or plastic, though you must confirm this with your institution's EHS office.

Final Disposal Logistics

The ultimate responsibility for the legal and safe disposal of hazardous waste lies with the generating institution.

  • Contact EHS: Once your waste container is approaching full, or if it has been accumulating for a period defined by your institution's policy (often 90 days), you must contact your Environmental Health and Safety (EHS) office to arrange for pickup.[1][2] Do not attempt to transport or dispose of the waste yourself.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-Bromo-8-methoxy-2-phenylquinoline is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

References

  • QuestSpecialty. (n.d.). Safety Data Sheet - Quik-Solv.
  • Matrix Scientific. (2018, March 19). Safety Data Sheet - 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol.
  • BenchChem. (2025). Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Bromo-4-methylaniline.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 2-Bromo-3'-methoxyacetophenone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15112546, 4-Bromo-8-methoxyquinoline.
  • University of Alabama at Birmingham. (n.d.). Management of Hazardous Waste Procedure.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Quinoline.
  • Fisher Scientific. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-Benzyl-6-bromo-2-methoxyquinoline.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Bromo-1-propene, 98% (cis/trans mixture).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Quinoline.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • University of North Carolina at Chapel Hill. (n.d.). Environment, Health and Safety - 7.2 Organic Solvents.

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Handling

Operational Safety &amp; PPE Guide: Handling 4-Bromo-8-methoxy-2-phenylquinoline

As a drug development professional or laboratory scientist, handling complex halogenated quinoline derivatives requires moving beyond basic safety compliance. 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling complex halogenated quinoline derivatives requires moving beyond basic safety compliance. 4-Bromo-8-methoxy-2-phenylquinoline (CAS: 1189105-99-4) is a highly specialized compound utilized in structural elucidation and proteomics research[1]. Because of its specific functional groups—a lipophilic phenyl ring, a reactive bromo substituent, and a methoxy group—this chemical presents distinct occupational hazards that dictate a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and handling protocols.

This guide provides a self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Physicochemical Hazard Profiling & Causality

To select the correct PPE, we must first understand why the chemical is hazardous. Like many halogenated quinoline derivatives[2], this compound is a fine crystalline powder at room temperature. Its lipophilicity allows it to integrate into and cross lipid bilayers, making dermal exposure a significant risk.

The table below summarizes the quantitative data and the mechanistic reasoning behind its handling requirements based on standard quinoline derivative safety profiles[3]:

Property / GHS MetricValue / ClassificationMechanistic Causality & Operational Implication
Molecular Weight 314.18 g/mol [1]Low-mass fine powder; high risk of static cling and aerosolization during transfer.
Skin Irritation Category 2 (H315)[3]Lipophilic structure penetrates standard latex; demands chemical-resistant dermal barriers.
Eye Irritation Category 2 (H319)[3]Micro-particulates cause severe mucosal inflammation; mandates tight-fitting splash goggles.
Respiratory Toxicity STOT SE 3 (H335)[3]Inhalation of aerosolized powder irritates the respiratory tract; strictly requires fume hood use.

The PPE Matrix: Selection Rationale

Do not rely on a generic "lab coat and gloves" approach. Every piece of PPE must act as a deliberate countermeasure to the physicochemical properties of 4-Bromo-8-methoxy-2-phenylquinoline.

  • Dermal Protection (Gloves):

    • Selection:Double-layered Nitrile (minimum 5 mil thickness) .

    • Causality: Halogenated aromatics can degrade and permeate thin natural rubber latex. Nitrile provides superior chemical resistance against the bromo-quinoline scaffold. Double-gloving ensures that if the outer glove is contaminated or micro-punctured by sharp spatulas, the inner glove maintains the barrier.

  • Ocular Protection (Eyes/Face):

    • Selection:Indirect-vented chemical splash goggles .

    • Causality: Standard safety glasses leave gaps at the brow and cheeks. Because this compound is a fine powder that can easily aerosolize (H335, H319)[3], indirect-vented goggles are required to prevent airborne dust from settling on the ocular mucosa.

  • Respiratory Protection:

    • Selection:N95/P100 Particulate Respirator (if handled outside a hood) or Class II Biological Safety Cabinet / Chemical Fume Hood (Preferred).

    • Causality: The primary risk is the inhalation of micro-particulates[3]. Engineering controls (fume hood) are the primary defense. If a hood fails or bulk transfer is required, a P100 filter is necessary to trap the 314.18 g/mol particles[1].

  • Body Protection:

    • Selection:Knee-length, flame-resistant (FR) laboratory coat with knit cuffs .

    • Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, and the FR material provides a secondary barrier against the organic nature of the compound.

Standard Operating Procedure: Weighing & Transfer

This methodology is designed as a self-validating system; each step verifies the success of the previous one to ensure absolute containment.

Step 1: Pre-Operation Verification

  • Activate the chemical fume hood and verify the inward face velocity is between 80–100 feet per minute (fpm).

  • Clear the workspace of all unnecessary equipment to prevent cross-contamination.

  • Place an anti-static weighing boat on the analytical balance. Causality: Halogenated powders are highly susceptible to static electricity. Anti-static boats prevent the powder from repelling and aerosolizing into the user's breathing zone.

Step 2: Donning PPE

  • Inspect the lab coat for tears; button it completely to the neck.

  • Don the inner pair of nitrile gloves, ensuring they cover the knit cuffs of the lab coat.

  • Don the indirect-vented goggles.

  • Don the outer pair of nitrile gloves.

Step 3: Material Handling

  • Open the chemical vial strictly inside the fume hood, keeping the sash as low as possible (below the breathing zone).

  • Use a micro-spatula to transfer the 4-Bromo-8-methoxy-2-phenylquinoline.

  • Cap the vial immediately after the required mass is obtained.

Step 4: Doffing & Decontamination

  • Wipe down the exterior of the closed vial and the balance with a lint-free wipe dampened with 70% Isopropanol or ethanol.

  • Remove the outer gloves inside the fume hood by pinching the wrist and peeling them inside out. Dispose of them in a designated halogenated solid waste container.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response & Disposal Plan

In the event of a containment breach, immediate and calculated action is required to prevent the spread of the irritating powder[3].

Solid Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Do Not Sweep: Causality: Dry sweeping will immediately aerosolize the powder, exacerbating the H335 inhalation hazard.

  • Wet-Wipe Method: Dampen absorbent paper towels with a compatible solvent (e.g., 70% Isopropanol). Gently place the damp towels over the spilled powder to trap the particulates.

  • Collect: Carefully fold the towels inward, encapsulating the powder.

  • Clean: Wash the spill area with soap and water to remove any lipophilic residue.

Waste Categorization: Dispose of all contaminated wipes, weighing boats, and outer gloves in a clearly labeled "Hazardous Waste: Halogenated Organic Solids" container. Do not mix with aqueous or non-halogenated solvent waste streams.

Operational Workflow Visualization

The following diagram illustrates the strict hierarchy of controls and the logical flow of handling this specific chemical.

HandlingWorkflow N1 Pre-Operation: Hood Airflow Verification N2 PPE Donning: Double Nitrile, Goggles, Lab Coat N1->N2 N3 Material Transfer: Anti-static Weighing N2->N3 N4 Containment Breach / Spill? N3->N4 N5 Spill Protocol: Wet-Wipe & Isolate N4->N5 Yes N6 Decontamination: Equipment Wipe-down N4->N6 No N7 Waste Segregation: Halogenated Solid Waste N5->N7 N6->N7 N8 PPE Doffing & Hand Washing N7->N8

Workflow for the safe handling, transfer, and disposal of 4-Bromo-8-methoxy-2-phenylquinoline.

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